Product packaging for 2,4,6-Trifluorophenylacetic acid(Cat. No.:CAS No. 209991-63-9)

2,4,6-Trifluorophenylacetic acid

カタログ番号: B1303384
CAS番号: 209991-63-9
分子量: 190.12 g/mol
InChIキー: NGEKZFHYZPHNKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,4,6-Trifluorophenylacetic Acid (CAS 209991-63-9) is a high-purity fluorinated building block of significant value in medicinal chemistry and agricultural chemical research. This compound, with a molecular formula of C 8 H 5 F 3 O 2 and a molecular weight of 190.12 g/mol, serves as a critical intermediate in the synthesis of complex molecules . Its primary application lies in facilitating the preparation of Active Pharmaceutical Ingredients (APIs), demonstrated by its role in the synthesis of glucosamine-based supramolecular nanotubes for human mesenchymal cell therapy . Furthermore, this compound is employed in the development of novel agricultural fungicides, serving as a key precursor in the synthesis of pyridazine compounds that act as tubulin polymerization promoters . Researchers utilize its carboxylic acid group for facile coupling with amines, a reaction efficiently catalyzed by N-hydroxysuccinimide and N,N'-diisopropylcarbodiimide, to construct advanced molecular architectures . The compound is characterized as white crystals with a melting point of 110-112 °C and a purity of ≥98%, ensuring reliability and consistency in experimental outcomes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O2 B1303384 2,4,6-Trifluorophenylacetic acid CAS No. 209991-63-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2,4,6-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEKZFHYZPHNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380724
Record name 2,4,6-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209991-63-9
Record name 2,4,6-Trifluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209991-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-trifluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4,6-Trifluorophenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Trifluorophenylacetic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated derivative of phenylacetic acid, distinguished by the presence of three fluorine atoms symmetrically positioned on the phenyl ring. This substitution pattern imparts unique electronic properties and steric influences that make it a valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and key applications, designed for researchers, scientists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

PropertyValueSource(s)
CAS Number 209991-63-9[1][2]
Chemical Formula C₈H₅F₃O₂[1][2]
Molecular Weight 190.12 g/mol [1][2]
Appearance White crystals[1]
Melting Point 110 °C – 112 °C[1]
Synonyms 2,4,6-Trifluorobenzeneacetic acid, 2-(2,4,6-trifluorophenyl)acetic acid[1][2]
InChI 1S/C8H5F3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)
SMILES OC(=O)Cc1c(F)cc(F)cc1F

Reactivity Profile and Synthetic Utility

The reactivity of this compound is dominated by its two primary functional components: the carboxylic acid group and the trifluorinated aromatic ring.

Carboxylic Acid Reactivity: Amide Coupling

The carboxylic acid moiety is the primary site of reactivity, readily undergoing reactions typical of this functional group. A cornerstone application in medicinal chemistry is its facile coupling with primary and secondary amines to form stable amide bonds. This reaction is commonly facilitated by carbodiimide activators, such as N,N'-Diisopropylcarbodiimide (DIC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate, which then reacts cleanly with the amine.

The choice of DIC/NHS is strategic; it's a mild and efficient system that minimizes side reactions and racemization (if chiral centers are present in the amine component), ensuring high yields of the desired amide product. This makes the molecule an ideal scaffold or building block for constructing complex drug candidates.[1]

Amide_Coupling TFPAA 2,4,6-Trifluorophenylacetic Acid (R-COOH) Intermediate NHS-activated Ester (R-CO-NHS) TFPAA->Intermediate + Activator Amine Primary/Secondary Amine (R'-NH₂) Activator DIC / NHS Byproduct Diisopropylurea (Byproduct) Activator->Byproduct Product Amide Product (R-CO-NHR') Intermediate->Product + Amine

Caption: Amide bond formation workflow using this compound.

Influence of the Trifluorinated Ring

The three fluorine atoms exert a powerful inductive electron-withdrawing effect. This has several consequences:

  • Increased Acidity: The pKa of the carboxylic acid is lowered compared to unsubstituted phenylacetic acid, which can influence reaction kinetics and solubility.

  • Modified Bioavailability: In a drug development context, fluorination is a well-established strategy to enhance metabolic stability and membrane permeability, potentially improving the pharmacokinetic profile of a molecule.

  • Aromatic Substitution: The ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, although the latter typically requires more forcing conditions.

Key Applications

This compound serves as a crucial intermediate in several high-value applications.

Pharmaceutical and Medicinal Chemistry
  • API Synthesis: It is a registered building block for the preparation of Active Pharmaceutical Ingredients (APIs).[1]

  • Biomaterials: It has been successfully used to prepare glucosamine-based supramolecular nanotubes.[1] The acid is coupled to glucosamine derivatives, and the resulting amphiphiles self-assemble into nanotubes that have shown efficacy in human mesenchymal stem cell therapy.[1]

Agrochemicals

  • Fungicide Development: The compound is a key precursor in the synthesis of novel pyridazine-based fungicides.[1] The synthetic pathway involves an initial reaction with phenylglyoxylic acid to create a furandione derivative, which is subsequently reacted with hydrazine to yield the final pyridazine fungicide.[1]

Fungicide_Synthesis cluster_0 Step 1 cluster_1 Step 2 TFPAA 2,4,6-Trifluorophenylacetic Acid Intermediate Furandione Derivative TFPAA->Intermediate Reagent1 Phenylglyoxylic Acid Reagent1->Intermediate Product Pyridazine Fungicide Intermediate->Product Reagent2 Hydrazine Reagent2->Product

Caption: General synthetic pathway for pyridazine fungicides.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

Hazard InformationDetailsSource(s)
GHS Pictogram(s) Warning[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.[2]
Storage Class 11 (Combustible Solids)

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid dust formation and inhalation.

  • Store in a tightly closed container in a dry, cool place.

Experimental Protocol: Amide Coupling

This section provides a representative, self-validating protocol for the coupling of this compound with a generic primary amine, benzylamine, as a proof-of-concept workflow.

Objective: To synthesize N-benzyl-2-(2,4,6-trifluorophenyl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N-hydroxysuccinimide (NHS) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and N-hydroxysuccinimide (1.1 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids. The volume should be sufficient to maintain a stirrable solution (approx. 0.1 M concentration).

  • Activation: Cool the flask to 0 °C using an ice bath. Causality: Cooling minimizes potential side reactions during the activation step. Add DIC (1.1 eq) dropwise to the stirred solution.

  • Active Ester Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. Self-Validation: The formation of the white, insoluble diisopropylurea byproduct is a visual indicator that the activation is proceeding.

  • Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture. Rationale: A slight excess of the amine ensures complete consumption of the activated ester.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid.

  • Workup - Quenching and Filtration: Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea.

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure amide.

Conclusion

This compound is a high-purity, synthetically versatile building block with significant utility in both medicinal chemistry and agrochemical research. Its trifluorinated phenyl ring provides enhanced metabolic stability and unique electronic characteristics, while the carboxylic acid handle allows for straightforward and efficient coupling to other molecules. The robust and well-understood reactivity of this compound, particularly in amide bond formation, solidifies its role as a valuable tool for the synthesis of novel, high-performance chemical entities.

References

molecular weight of 2,4,6-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 2,4,6-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, centered on its molecular weight. The document moves beyond a simple statement of value to explore the foundational principles of its calculation, empirical verification through modern and classical analytical techniques, and the critical role molecular weight plays in the context of drug discovery and chemical synthesis. Detailed, field-proven protocols for mass spectrometry and acid-base titration are provided, alongside an analysis of its structural confirmation via spectroscopic methods. This guide serves as a robust reference for scientists engaged in medicinal chemistry, chemical synthesis, and pharmaceutical development, where precise characterization of molecular properties is paramount.

Introduction: The Significance of a Fluorinated Phenylacetic Acid Derivative

This compound is a halogenated derivative of phenylacetic acid, a structural motif found in various bioactive compounds. The strategic placement of three fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a valuable building block in the synthesis of complex molecules, including agricultural fungicides and active pharmaceutical ingredients (APIs)[1]. In any research or development context, the most fundamental property of a chemical compound is its molecular weight. An accurate molecular weight is the bedrock of chemical synthesis, enabling precise stoichiometric calculations, and is a cornerstone of analytical characterization, allowing for unambiguous identification. Furthermore, in the realm of drug development, molecular weight is a key determinant of a molecule's potential as an orally bioavailable drug, as famously encapsulated in Lipinski's Rule of Five[2][3]. This guide will dissect the from first principles to practical application.

Core Physicochemical & Structural Identity

A precise understanding of a molecule begins with its fundamental identifiers and properties. These data form the basis for all subsequent calculations and experimental designs.

Chemical Identity
  • IUPAC Name: (2,4,6-Trifluorophenyl)acetic acid[4]

  • Chemical Formula: C₈H₅F₃O₂[5][6][7]

  • CAS Number: 209991-63-9[5][6][7]

  • Molecular Structure:

    Caption: Chemical structure of this compound.

Calculation of Average Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the weighted average of the natural abundances of the isotopes of each element.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH51.0085.040
FluorineF318.99856.994
OxygenO215.99931.998
Total 190.120

Based on this calculation, the average is 190.12 g/mol [5][6][7][8].

Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, empirical verification is essential for confirming the identity and purity of a synthesized or purchased sample. This section details the primary methods for this validation.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and primarily shows the molecular ion.

Principle of ESI-MS: The analyte is dissolved in a volatile solvent and pumped through a capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer. For an acidic molecule like this compound, analysis in negative ion mode is preferred, which will detect the deprotonated molecule, [M-H]⁻. The instrument measures the mass-to-charge ratio (m/z). Since the charge (z) is -1, the measured m/z value directly corresponds to the mass of the molecular ion (Monoisotopic Mass - 1.008 Da).

G cluster_prep Sample Preparation cluster_ms ESI-MS Analysis cluster_data Data Analysis A Dissolve Sample (1-10 µg/mL in MeOH/ACN) B Filter Sample (0.22 µm syringe filter) A->B C Infuse into ESI Source (Negative Ion Mode) B->C D Ionization & Desolvation C->D E Mass Analyzer (Quadrupole or TOF) D->E F Detector E->F G Acquire Mass Spectrum F->G H Identify [M-H]⁻ Peak G->H I Confirm Molecular Weight H->I

Caption: Workflow for Molecular Weight Verification by ESI-MS.

Detailed Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a final working solution with a concentration of approximately 1-10 µg/mL in the same solvent[9].

    • Causality: High concentrations can cause ion suppression and contaminate the ESI source. Using volatile, HPLC-grade solvents like methanol or acetonitrile is crucial as non-volatile salts or buffers (e.g., phosphates) will not evaporate and will clog the instrument[2][10].

  • Instrument Setup:

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode . This is because the carboxylic acid group readily loses a proton to form a negative ion[1][3].

    • Set the mass range for scanning, for example, from m/z 50 to 500, to ensure the expected ion is observed.

    • Infuse the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Expect to observe a prominent peak corresponding to the [M-H]⁻ ion. The monoisotopic mass of C₈H₅F₃O₂ is 190.0242 g/mol . The [M-H]⁻ ion should therefore appear at an m/z of approximately 189.0164 .

    • Minor adducts, such as with formate ([M+CHO₂]⁻) from solvent additives, may also be observed.

    • Trustworthiness: The system must be calibrated using a known standard before analysis to ensure mass accuracy. The observation of the correct isotopic distribution pattern for a molecule containing 8 carbons provides further validation.

Acid-Base Titration (Classical Method)

Titration offers a classical, cost-effective method to determine the equivalent weight of an acid. For a monoprotic acid like this compound, the equivalent weight is equal to the molecular weight.

Principle: A precisely weighed sample of the acid is dissolved and neutralized by titrating with a strong base of accurately known concentration. The endpoint, where all the acid has been consumed, is visualized using a pH indicator.

Detailed Protocol for Titration:

  • Preparation of Standardized Titrant:

    • Prepare an approximately 0.1 M solution of sodium hydroxide (NaOH).

    • Standardize this solution by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity to four significant figures.

  • Sample Preparation:

    • Accurately weigh approximately 150-200 mg (0.1500 g - 0.2000 g) of this compound into a 125 mL Erlenmeyer flask[11]. Record the mass precisely.

    • Add ~25 mL of 95% ethanol to dissolve the sample, followed by ~25 mL of deionized water. Causality: The ethanol ensures the organic acid is fully dissolved, while the water is necessary for the pH indicator to function correctly[11].

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.

    • Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.

    • Titrate the acid solution with the NaOH, swirling the flask constantly, until the first faint but persistent pink color appears. This is the endpoint.

    • Record the final volume of NaOH solution used.

  • Calculation:

    • Moles of NaOH = Molarity of NaOH (mol/L) × Volume of NaOH used (L)

    • Since the stoichiometry of the reaction (Acid + NaOH → Salt + H₂O) is 1:1, Moles of Acid = Moles of NaOH.

    • Molecular Weight ( g/mol ) = Mass of Acid (g) / Moles of Acid (mol)[12].

    • Trustworthiness: Repeating the titration at least three times and averaging the results ensures precision and minimizes random error. The result should be within a close margin (e.g., +/- 2 g/mol ) of the theoretical value.

Structural Confirmation via Spectroscopy

While MS and titration confirm molecular weight, they do not confirm the specific isomeric structure. Spectroscopic techniques like NMR and IR provide a fingerprint of the molecule, confirming the arrangement of atoms.

  • Infrared (IR) Spectroscopy: An FTIR spectrum would confirm the presence of key functional groups. Expected characteristic peaks for this compound include:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp, strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

    • Aromatic C=C stretching peaks (~1450-1600 cm⁻¹).

    • Strong C-F stretching peaks (~1100-1350 cm⁻¹).

    • Aromatic C-H bending patterns indicative of the substitution pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show two distinct signals: a singlet for the two methylene (-CH₂-) protons and a signal in the aromatic region for the two aromatic protons. The aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms. A broad singlet for the acidic -COOH proton would also be present.

    • ¹³C NMR: Would show characteristic signals for the carbonyl carbon, the methylene carbon, and the four distinct types of aromatic carbons, with their chemical shifts influenced by the fluorine substituents.

    • ¹⁹F NMR: Would show two signals corresponding to the fluorine atoms at the C2/C6 positions and the fluorine atom at the C4 position, confirming the substitution pattern.

Relevance in Drug Development: Lipinski's Rule of Five

The molecular weight of a compound is a critical parameter in early-stage drug discovery, particularly for predicting oral bioavailability. Christopher Lipinski's "Rule of Five" provides a set of guidelines to evaluate the "drug-likeness" of a molecule[2][3].

The Rule of Five Criteria for Oral Bioavailability:

  • Molecular Weight < 500 Daltons [2][11]

  • Log P (a measure of lipophilicity) < 5[2][11]

  • No more than 5 hydrogen bond donors[2]

  • No more than 10 hydrogen bond acceptors[2]

A compound is more likely to have poor oral absorption if it violates more than one of these rules[9].

G cluster_compound This compound Properties cluster_lipinski Lipinski's Rule of Five Criteria MW Molecular Weight 190.12 Da MW_Rule MW < 500 Da MW->MW_Rule Passes HBD H-Bond Donors 1 (-COOH) HBD_Rule HBD ≤ 5 HBD->HBD_Rule Passes HBA H-Bond Acceptors 2 (=O, -OH) HBA_Rule HBA ≤ 10 HBA->HBA_Rule Passes LogP Calculated LogP ~1.73 LogP_Rule LogP < 5 LogP->LogP_Rule Passes Result Evaluation: Compliant (0 Violations) High potential for good oral bioavailability.

Caption: Evaluation of this compound against Lipinski's Rule of Five.

Analysis for this compound:

  • Molecular Weight: 190.12 Da. This is well under the 500 Da threshold.

  • Hydrogen Bond Donors: 1 (from the carboxylic acid OH group). This is less than or equal to 5.

  • Hydrogen Bond Acceptors: 2 (the two oxygen atoms). This is less than or equal to 10.

  • Log P: The calculated Log P is approximately 1.73, which is less than 5[8].

Conclusion

The , confirmed theoretically and empirically as 190.12 g/mol , is more than a mere physical constant. It is a foundational parameter that dictates its stoichiometric use in synthesis, enables its definitive identification through analytical techniques like mass spectrometry, and critically, places it favorably within the physicochemical space for oral drug development. The methodologies outlined in this guide provide a framework for the rigorous, self-validating characterization required in modern chemical and pharmaceutical research, underscoring the indispensable link between fundamental properties and practical application.

References

2,4,6-Trifluorophenylacetic acid structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Synthesis of 2,4,6-Trifluorophenylacetic Acid

Introduction

This compound is a fluorinated derivative of phenylacetic acid that serves as a crucial building block in medicinal chemistry and materials science.[1] The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhances metabolic stability, and influences the conformational preferences of molecules incorporating this moiety. These characteristics make it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agricultural fungicides.[1] This guide provides a comprehensive overview of its structure, properties, and key synthetic methodologies, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational aspect of this compound lies in its distinct molecular architecture, which dictates its reactivity and physical characteristics.

Chemical Structure

The molecule consists of a phenylacetic acid core where the benzene ring is substituted with fluorine atoms at the 2, 4, and 6 positions. This symmetric substitution pattern significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Caption: Structure and identifiers for this compound.

Physicochemical Data

The physical and chemical properties are summarized below. These characteristics are essential for handling, reaction setup, and purification.

PropertyValueSource
Chemical Formula C₈H₅F₃O₂[1][2]
Molecular Weight 190.12 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 110 - 112 °C[1]
Purity >98% (typical)[1]
SMILES OC(=O)Cc1c(F)cc(F)cc1F[2][3]
InChI Key NGEKZFHYZPHNKQ-UHFFFAOYSA-N[2][3]
Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using various spectroscopic techniques. Reference spectra, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are available in chemical databases, providing a benchmark for synthetic validation.[4]

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. This section details two robust and scientifically validated synthetic pathways.

Method 1: Grignard Carbonation of 2,4,6-Trifluorobenzyl Halide

This classical organometallic approach provides a direct and reliable route to the target acid. It leverages the formation of a highly nucleophilic Grignard reagent, which subsequently attacks carbon dioxide to form a carboxylate salt.

Causality of Experimental Choices: The synthesis begins with a 2,4,6-trifluorobenzyl halide (bromide or chloride). The choice of halide is a balance between reactivity (Br > Cl) and cost. Anhydrous etheral solvents like Tetrahydrofuran (THF) or Diethyl Ether are critical; they are non-protic and effectively solvate the magnesium ions, stabilizing the Grignard reagent. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive organometallic intermediate from reacting with atmospheric oxygen or moisture, which would quench the reagent and reduce the yield.

start 2,4,6-Trifluorobenzyl Bromide reagent1 Magnesium (Mg) turnings in dry THF start->reagent1 intermediate 2,4,6-Trifluorobenzylmagnesium Bromide (Grignard Reagent) reagent1->intermediate Formation reagent2 1. Carbon Dioxide (CO2, dry ice) 2. Acidic Workup (e.g., HCl) intermediate->reagent2 product This compound reagent2->product Carboxylation & Protonation

Caption: Workflow for the Grignard carbonation synthesis route.

Experimental Protocol:

  • Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings are added to the flask.

  • Initiation: A small crystal of iodine is added to activate the magnesium surface. A solution of 2,4,6-trifluorobenzyl bromide in anhydrous THF is added to the dropping funnel. A small portion of the halide solution is added to the magnesium to initiate the reaction, evidenced by heat evolution and bubble formation.

  • Grignard Formation: The remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carbonation: The reaction mixture is cooled in an ice bath and poured slowly over an excess of crushed dry ice (solid CO₂). The dry ice serves as the carbon source for the carboxylic acid.

  • Workup and Isolation: After the CO₂ has sublimated, the resulting magnesium salt is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate to form the desired carboxylic acid and dissolves the remaining magnesium salts. The aqueous mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or a hexane/ethyl acetate mixture.

Method 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding carboxylic acids (after hydrolysis) or thioamides.[5][6] This pathway involves the migration of the carbonyl group to the terminal position of the alkyl chain. For this synthesis, the starting material is 2',4',6'-trifluoroacetophenone.

Causality of Experimental Choices: This reaction is named for its discoverers and is particularly useful when a one-carbon homologation and oxidation are required simultaneously.[5][7] The Kindler modification, which uses elemental sulfur and a secondary amine (typically morpholine), is often preferred due to its milder conditions and higher yields compared to the original protocol using ammonium polysulfide.[8] Morpholine acts as both a solvent and a reactant, forming an enamine intermediate that facilitates the reaction with sulfur. The final hydrolysis step is a standard procedure to convert the resulting thioamide into the desired carboxylic acid.

start 2',4',6'-Trifluoroacetophenone reagents1 Sulfur (S₈) Morpholine start->reagents1 intermediate Thioamide Intermediate reagents1->intermediate Thioamidation reagents2 Acidic or Basic Hydrolysis (e.g., H₂SO₄ or NaOH) intermediate->reagents2 product This compound reagents2->product Hydrolysis

Caption: Synthetic pathway via the Willgerodt-Kindler reaction.

Experimental Protocol:

  • Thioamide Synthesis: In a round-bottom flask, 2',4',6'-trifluoroacetophenone, elemental sulfur, and morpholine are combined. The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Thioamide: Once the reaction is complete, the mixture is cooled to room temperature and poured into water. The resulting thioamide often precipitates as a solid and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

  • Hydrolysis: The crude thioamide is suspended in an aqueous acid solution (e.g., 10% sulfuric acid) or a basic solution (e.g., 10% sodium hydroxide). The mixture is heated to reflux until the hydrolysis is complete (indicated by the cessation of hydrogen sulfide gas evolution, if applicable, and confirmed by TLC).

  • Workup and Purification: If acidic hydrolysis was used, the mixture is cooled, and the precipitated carboxylic acid is collected by filtration. If basic hydrolysis was performed, the solution is cooled, acidified with a strong acid like HCl to precipitate the product, which is then filtered, washed with water, and dried. Recrystallization provides the pure this compound.

Applications in Drug Development and Materials Science

This compound is not an end product but a high-value intermediate. Its utility is demonstrated in several advanced applications:

  • Pharmaceutical Synthesis: It is a key building block for certain APIs. The trifluorophenyl moiety can enhance drug potency, selectivity, and pharmacokinetic properties.

  • Agrochemicals: It is employed in the synthesis of novel pyridazine-based fungicides.[1] The fluorine atoms are known to increase the biological activity of many agrochemicals.

  • Supramolecular Chemistry: The acid has been used to prepare glucosamine-based supramolecular nanotubes, which have shown potential in human mesenchymal stem cell therapy.[1] This highlights its role in the development of advanced biomaterials.

Conclusion

This compound is a synthetically accessible and versatile building block. The methodologies described herein, particularly Grignard carbonation and the Willgerodt-Kindler reaction, offer reliable and scalable routes to its production. Understanding the chemical principles and practical considerations behind these syntheses enables researchers to efficiently produce this valuable compound for applications in drug discovery, agrochemistry, and advanced material development.

References

A Comprehensive Technical Guide to 2,4,6-Trifluorophenylacetic Acid: Properties, Reactivity, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Strategic Overview

2,4,6-Trifluorophenylacetic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and agrochemical development.[1] The strategic incorporation of three fluorine atoms onto the phenyl ring profoundly modifies the molecule's electronic landscape, enhancing its utility as a synthetic building block. This trifluorination imparts unique properties, including increased acidity and altered lipophilicity, which are highly desirable in the design of novel bioactive compounds. Fluorine atoms can improve metabolic stability, enhance binding affinity to target proteins, and optimize the pharmacokinetic profile of drug candidates. This guide provides a detailed examination of the core physicochemical characteristics, reactivity, and essential experimental protocols for this compound, serving as a foundational resource for its effective application in research and development.

Core Physicochemical Characteristics

A precise understanding of the physical properties of this compound is fundamental to its handling, formulation, and application in synthetic chemistry.

Identity and Physical State

The compound is typically supplied as a white to off-white solid or crystalline powder.[1] Its key identifiers and physical properties are summarized below for rapid reference.

PropertyValueSource(s)
IUPAC Name 2-(2,4,6-trifluorophenyl)acetic acid[2]
CAS Number 209991-63-9[1]
Molecular Formula C₈H₅F₃O₂[1][2]
Molecular Weight 190.12 g/mol [1][2]
Appearance White crystals or solid[1]
Melting Point 110 - 112 °C[1]
Spectroscopic Profile for Structural Verification

Unambiguous structural confirmation is critical. The following spectroscopic techniques are routinely employed for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum provides key signals for the methylene protons (-CH₂-) and the remaining aromatic protons, with chemical shifts influenced by the adjacent fluorine atoms.

    • ¹⁹F NMR: This is a definitive technique for fluorinated compounds. The spectrum will display distinct signals corresponding to the fluorine atoms at the C2, C4, and C6 positions, with characteristic coupling constants.[3]

    • ¹³C NMR: Provides a map of the carbon skeleton, confirming the presence of the carboxylic acid, methylene, and distinct aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, and the C-F bonds of the fluorinated aromatic ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (190.12 g/mol ) and provides valuable information on its fragmentation pattern, which can be used to further support structural elucidation.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by the acidic proton of the carboxylic acid group and the unique electronic nature of the trifluorinated phenyl ring.

Enhanced Acidity

The three fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect. This effect stabilizes the conjugate base (carboxylate anion) that forms upon deprotonation, thereby significantly increasing the acidity of the carboxylic acid compared to its non-fluorinated analog, phenylacetic acid. This enhanced acidity can influence reaction kinetics and the choice of reagents, particularly in base-mediated transformations.

Key Synthetic Transformations

The carboxylic acid moiety is a versatile functional handle for a wide array of chemical reactions. Its conversion to amides is particularly important in the synthesis of pharmaceuticals and other bioactive molecules.

Caption: Principal synthetic transformations of this compound.

This compound readily couples with amines to form amides, a reaction often catalyzed by carbodiimides.[1] It is also a precursor for creating agricultural fungicides by first reacting with phenylglyoxylic acid to form a furandione derivative, which then reacts with hydrazine.[1]

Experimental Protocol: Robust Amide Bond Formation

The following protocol details a reliable and widely used method for coupling this compound with a primary amine. This self-validating system employs standard coupling reagents to ensure high efficiency and minimize side reactions.

Objective

To synthesize an N-alkyl-2-(2,4,6-trifluorophenyl)acetamide via a carbodiimide-mediated coupling reaction.

Materials & Reagents
  • This compound (1.0 eq)

  • Primary Amine (1.0-1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Reagent Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Rationale: HOBt is added at this stage to act as a catalyst and suppress racemization and other side reactions by forming an activated ester intermediate.

  • Amine and Base Addition: Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture for 5 minutes. Rationale: DIPEA is a non-nucleophilic organic base used to neutralize the HOBt and the HCl salt that is formed as a byproduct of the EDC reaction.

  • Activation and Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution. Rationale: EDC is the coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and the starting carboxylic acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure amide.

Caption: A standardized workflow for the EDC/HOBt mediated amide coupling protocol.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with this compound.

  • Hazard Identification: This compound may cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid breathing dust.[4][5][6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[4][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes.[4][6]

    • Skin: Wash with plenty of soap and water.[4][6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][6]

References

An In-depth Technical Guide to the Solubility of 2,4,6-Trifluorophenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Critical Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor solubility can lead to a cascade of complications, including unpredictable in vitro results, diminished bioavailability, and ultimately, the failure of a promising compound.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the solubility of 2,4,6-Trifluorophenylacetic acid. We will explore the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and offer expert insights into its expected behavior in a range of organic solvents.

Physicochemical Profile of this compound

Understanding the intrinsic properties of this compound is paramount to predicting and interpreting its solubility. The presence of three electron-withdrawing fluorine atoms on the phenyl ring, coupled with the acidic carboxylic acid group, creates a molecule with distinct electronic and steric characteristics.

PropertyValueSource
Chemical Formula C₈H₅F₃O₂[3]
Molecular Weight 190.12 g/mol [3]
CAS Number 209991-63-9
Appearance Solid
pKa (Predicted) 3.78 ± 0.10[4]

The strategic placement of fluorine atoms can significantly influence a molecule's physicochemical properties, including its acidity (pKa) and lipophilicity.[5][6] Fluorine substitution typically lowers the pKa of nearby functional groups, making the carboxylic acid of this compound more acidic than its non-fluorinated counterpart, phenylacetic acid (pKa ≈ 4.31).[5][7] This enhanced acidity can influence its interaction with polar solvents.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process involves the disruption of the solute's crystal lattice and the formation of a cavity in the solvent, followed by the solvation of the solute molecules.

cluster_solubility Factors Influencing Solubility cluster_interactions Key Intermolecular Forces Solute This compound (Solute) Solubility Solubility Outcome Solute->Solubility Crystal Lattice Energy (Solute-Solute) Solute->Solubility Solvation Energy (Solute-Solvent) Solvent Organic Solvent Solvent->Solubility Cavity Formation Energy (Solvent-Solvent) Solvent->Solubility Solvation Energy (Solute-Solvent) H_Bonding Hydrogen Bonding Solubility->H_Bonding Dipole_Dipole Dipole-Dipole Solubility->Dipole_Dipole van_der_Waals Van der Waals Forces Solubility->van_der_Waals

Caption: Interplay of energetic factors governing the solubility of a solute in a solvent.

For this compound, the key functionalities influencing its solubility are:

  • Carboxylic Acid Group: Capable of acting as both a hydrogen bond donor and acceptor, favoring interactions with polar protic and aprotic solvents.

  • Trifluorophenyl Ring: The highly electronegative fluorine atoms create a polarized aromatic system, capable of engaging in dipole-dipole interactions. The fluorinated ring also contributes to the molecule's lipophilicity.

The general principle of "like dissolves like" provides a useful starting point. Solvents that can effectively interact with both the polar carboxylic acid head and the moderately lipophilic fluorinated ring will be the most effective.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[8]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Detailed Experimental Protocol

start Start step1 1. Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 2. Agitate at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. step1->step2 step3 3. Allow the suspension to settle. step2->step3 step4 4. Carefully withdraw an aliquot of the supernatant. step3->step4 step5 5. Separate the dissolved solute from any remaining solid particles (e.g., via centrifugation or filtration with a syringe filter). step4->step5 step6 6. Dilute the clear saturated solution with a suitable solvent for analysis. step5->step6 step7 7. Quantify the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis). step6->step7 end End step7->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Centrifuge (optional)

  • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.[1]

  • Separation: After the equilibration period, remove the vial and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant. To ensure the complete removal of any solid particles, the sample should be filtered through a syringe filter or centrifuged.[1][2]

  • Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

Analytical Quantification Techniques

The choice of analytical technique is crucial for accurate solubility determination. The method must be sensitive, specific, and validated for the analyte and solvent system.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common and reliable method.[9] A reversed-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection would be performed at the UV absorbance maximum of this compound. A calibration curve must be prepared using standards of known concentrations.

  • UV-Vis Spectroscopy: For a simpler, high-throughput approach, direct UV-Vis spectroscopy can be used, provided the solvent does not interfere with the absorbance spectrum of the analyte.[1] A calibration curve is generated by measuring the absorbance of a series of standard solutions.

  • Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: This is a powerful technique for the analysis of fluorinated compounds.[10] It offers high specificity and can be used for direct quantification without the need for chromophores, which is advantageous for certain compounds or complex matrices.[10]

Expected Solubility Trends in Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid group. The alkyl portion of the alcohol can interact with the fluorophenyl ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF)High to Moderate These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid proton. Their polarity also allows for favorable dipole-dipole interactions with the fluorinated ring. DMSO and DMF are expected to be excellent solvents.
Non-Polar Hexane, Toluene, Carbon TetrachlorideLow These solvents lack the ability to form strong hydrogen bonds with the carboxylic acid group. While some van der Waals interactions with the phenyl ring are possible, they are insufficient to overcome the strong solute-solute interactions of the carboxylic acid dimers in the solid state.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These solvents have a moderate dipole moment and can engage in some dipole-dipole interactions. However, their inability to accept hydrogen bonds effectively will likely limit the solubility compared to polar aprotic solvents.

Conclusion

While a definitive quantitative solubility profile of this compound requires empirical determination, a thorough understanding of its physicochemical properties and the theoretical principles of solubility allows for informed predictions and the design of robust experimental protocols. The shake-flask method, coupled with a reliable analytical technique such as HPLC-UV, provides a clear and accurate pathway to obtaining this critical data. It is anticipated that polar solvents, particularly those capable of hydrogen bonding, will be the most effective in dissolving this compound, a crucial piece of information for its application in pharmaceutical synthesis and formulation.

References

An In-Depth Technical Guide to 2,4,6-Trifluorophenylacetic Acid: Melting Point and Stability for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,4,6-Trifluorophenylacetic acid (TFPAA) is a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis.[1] Its utility stems from the unique physicochemical properties imparted by the trifluorinated phenyl ring, which can enhance metabolic stability, binding affinity, and membrane permeability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of two fundamental properties of TFPAA: its melting point and chemical stability. We will delve into the theoretical importance of these parameters, present robust methodologies for their determination, analyze potential degradation pathways, and offer field-proven insights for handling and storage. This document is intended for researchers, chemists, and drug development professionals who utilize TFPAA and require a deep, practical understanding of its material properties.

Introduction: The Significance of Fluorination in Phenylacetic Acid Derivatives

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The carbon-fluorine bond is exceptionally strong, which can confer high metabolic and chemical stability to a molecule.[2] In the case of this compound (CAS No. 209991-63-9), the three electron-withdrawing fluorine atoms significantly influence the electronic properties of the phenyl ring and the acidity of the carboxylic acid group. This makes TFPAA a valuable synthon for creating complex molecules with tailored pharmacological profiles.[1]

Understanding the fundamental physicochemical properties of such a key intermediate is not merely an academic exercise. For drug development professionals, precise knowledge of the melting point is crucial for quality control, polymorphism screening, and formulation development. Similarly, a thorough understanding of its chemical stability is paramount for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods essential for regulatory submissions.

Physicochemical Properties: Focus on Melting Point

The melting point is a sentinel indicator of a crystalline solid's purity. For an API or a key intermediate, a sharp and consistent melting range is a primary quality attribute.

Melting Point Determination: Methodology and Data

The melting point of this compound is consistently reported in a narrow range, indicating a well-defined crystalline solid.

Reported Melting Point (°C)Source TypeReference
110-112 °CChemical CatalogChemsrc[3]
113-115 °CChemical CatalogChemsrc[3]

Note: Minor variations in reported melting points can arise from differences in analytical technique, heating rate, or residual impurities from different synthetic routes.

Experimental Protocols for Accurate Melting Point Determination

Two primary methods are employed for melting point determination in a regulated laboratory setting: the capillary method and Differential Scanning Calorimetry (DSC). The choice depends on the required level of precision and the stage of development.

Protocol 1: USP <741> Capillary Method

This traditional method provides a melting range.

  • Sample Preparation: Finely powder the dry TFPAA sample. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus: Use a calibrated melting point apparatus with a controlled heating ramp and a visual inspection lens.

  • Measurement:

    • Heat rapidly to approximately 10 °C below the expected melting point (e.g., 100 °C).

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid particle melts (T2).

    • The melting range is reported as T1-T2.

  • Trustworthiness: The protocol is validated by periodically testing with certified reference standards (e.g., caffeine, vanillin) to ensure apparatus calibration.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data, including the onset of melting and the heat of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of TFPAA into an aluminum DSC pan. Crimp the pan with a lid.

  • Apparatus: Use a calibrated DSC instrument (e.g., TA Instruments, Mettler Toledo). Calibration is performed with an indium standard.

  • Measurement:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • The melting point is typically reported as the extrapolated onset temperature of the endothermic melting peak.

  • Causality: The nitrogen purge is crucial to prevent oxidative degradation at elevated temperatures, ensuring the observed thermal event is solely due to melting.

Workflow for Melting Point Analysis

The following diagram illustrates the decision-making process for selecting a melting point determination method.

MeltingPointWorkflow Start Need to Determine Melting Point of TFPAA Decision Purpose of Measurement? Start->Decision QC Routine Quality Control (Purity Check) Decision->QC  Purity Dev Development Study (Polymorphism, Formulation) Decision->Dev In-depth Characterization Capillary Perform Capillary Method (USP <741>) QC->Capillary DSC Perform DSC Analysis Dev->DSC ReportRange Report Melting Range (e.g., 110-112 °C) Capillary->ReportRange ReportDSC Report Onset Temperature & Heat of Fusion DSC->ReportDSC

Caption: Workflow for Melting Point Determination.

Chemical Stability Profile

The stability of TFPAA is governed by the robust trifluorinated aromatic ring and the reactive carboxylic acid functional group. While generally stable, it can degrade under specific stress conditions.[2]

Intrinsic Stability

The C-F bonds on the phenyl ring are exceptionally strong, rendering the aromatic core highly resistant to metabolic and chemical degradation.[2] The electron-withdrawing nature of the fluorine atoms also deactivates the ring towards electrophilic attack. The primary locus of reactivity is the phenylacetic acid side chain.

Potential Degradation Pathways

A systematic investigation of stability involves subjecting the compound to forced degradation under harsh conditions to identify potential degradation products and pathways.

  • Hydrolytic Stability: Phenylacetic acid itself is not expected to undergo hydrolysis under normal environmental conditions due to the lack of susceptible functional groups.[4] However, stability across a range of pH values (e.g., pH 2, 7, 10) should be confirmed, as extreme pH can catalyze other reactions.

  • Oxidative Stability: The aromatic ring and benzylic methylene group can be susceptible to oxidation.[2] Forced degradation using an oxidizing agent like hydrogen peroxide is a standard test to probe this pathway.

  • Photostability: Aromatic compounds, particularly those with activating or deactivating groups, can be susceptible to photodegradation. Exposure to UV light can induce degradation, and studies on similar compounds like 4-(trifluoromethyl)phenol show it can degrade upon photolysis.[2] Photostability testing under ICH Q1B guidelines is essential.

  • Thermal Stability: The high melting point suggests good solid-state thermal stability. The strong C-F bonds contribute to the overall thermal robustness of fluorinated compounds.[5][6] Degradation at elevated temperatures in solution or in the solid state should be evaluated to determine any potential thermolytic pathways.[7][8]

Experimental Protocol: Forced Degradation Study

The following protocol outlines a typical forced degradation study designed to assess the stability of TFPAA and develop a stability-indicating analytical method.

Objective: To identify the degradation pathways of TFPAA and generate potential degradation products for analytical method validation.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of TFPAA in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Store at room temperature for 4 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 60°C for 48 hours.

    • Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples, if necessary.

    • Dilute all samples to a target concentration (e.g., 0.1 mg/mL).

    • Analyze by a suitable stability-indicating method, typically reverse-phase HPLC with UV and/or Mass Spectrometric (MS) detection.

  • Data Evaluation:

    • Calculate the percentage degradation in each condition.

    • Examine the chromatograms for the appearance of new peaks (degradation products).

    • Ensure peak purity of the main TFPAA peak using a photodiode array (PDA) detector.

Logical Flow for Stability Assessment

StabilityWorkflow cluster_stress Forced Degradation (ICH Q1A/Q1B) Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze via Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (Solution, 60°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Start TFPAA Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Decision Degradation Observed? Analysis->Decision Stable Compound is Stable Under Condition Decision->Stable No Unstable Identify Degradants & Propose Pathway Decision->Unstable Yes Report Final Stability Report Stable->Report Unstable->Report

Caption: Logical workflow for a forced degradation study.

Handling and Storage Recommendations

Based on the physicochemical properties and potential stability liabilities, the following handling and storage procedures are recommended for this compound:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Standard storage conditions would be ambient temperature, protected from light.

  • Handling: Use personal protective equipment (PPE), including safety glasses and gloves. Avoid dust formation.[9] Handle in accordance with good industrial hygiene and safety practices.

  • Light Protection: Given the potential for photolytic degradation common to aromatic systems, it is prudent to store TFPAA in amber glass bottles or other light-opaque containers, especially for long-term storage or as analytical reference standards.

Conclusion

This compound is a robust and stable chemical intermediate, a fact attributable to its highly fluorinated aromatic structure. Its well-defined melting point of approximately 110-115 °C serves as a reliable indicator of its purity. While intrinsically stable, it possesses potential, albeit limited, degradation pathways through oxidation and photolysis which must be characterized during drug development. The experimental protocols and workflows detailed in this guide provide a validated framework for researchers to accurately determine its physical properties and assess its chemical stability, ensuring its proper use and storage in the rigorous environment of pharmaceutical and chemical research.

References

The Strategic Imperative of Fluorine Substitution in Phenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with fluorine in phenylacetic acid (PAA) derivatives represents a cornerstone of modern medicinal chemistry. This seemingly minor structural alteration can profoundly reshape a molecule's physicochemical and pharmacological profile. By leveraging fluorine's unique properties—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—chemists can strategically address common challenges in drug development, including metabolic instability, suboptimal binding affinity, and poor pharmacokinetics. This guide provides an in-depth analysis of the core principles governing the effects of fluorine substitution on the PAA scaffold, offering field-proven insights into its application for optimizing drug candidates.

The Unique Character of Fluorine: A Primer for Rational Drug Design

Fluorine is not merely a halogen; its properties set it apart, making it a powerful tool for molecular engineering.[1] As the most electronegative element, it exerts a strong electron-withdrawing inductive effect, yet its lone pairs can also participate in resonance donation.[2][3][4] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen, often without creating significant steric hindrance.[1][5]

Crucially, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[6] This inherent strength is the primary reason for fluorine's ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][6][7]

Core Effects of Fluorine Substitution on the Phenylacetic Acid Scaffold

When incorporated into the phenylacetic acid framework, fluorine's effects are multifaceted, influencing everything from acidity to molecular conformation.

Modulation of Physicochemical Properties: pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid moiety in PAA. By stabilizing the carboxylate anion through inductive effects, fluorine substitution lowers the pKa, making the acid stronger.[7][8] This effect is position-dependent, with ortho- and para-substitutions having a more pronounced impact than meta-substitution due to the interplay of inductive and resonance effects.

Lipophilicity, a critical parameter for membrane permeability and drug absorption, is also modulated by fluorination.[9][10] While replacing a C-H bond with a C-F bond generally increases lipophilicity (logP), the effect can be nuanced and context-dependent.[5][11] Strategic placement of fluorine can fine-tune a molecule's lipophilicity to achieve the optimal balance between aqueous solubility and membrane partitioning.[9][12]

CompoundPosition of FluorineApproximate pKaChange in Lipophilicity (logP vs. PAA)
Phenylacetic Acid-~4.3-
2-Fluorophenylacetic AcidOrtho~4.1Increase
3-Fluorophenylacetic AcidMeta~4.2Increase
4-Fluorophenylacetic AcidPara~4.1Increase

Note: pKa and logP values are approximate and can vary based on experimental conditions. The trend of increased acidity upon fluorination is well-established.[8][13]

Electronic Effects: A Tug-of-War Between Induction and Resonance

Fluorine's influence on the aromatic ring is a classic example of competing electronic effects.[3]

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the phenyl ring through the sigma bond network.[3][4] This deactivates the ring toward electrophilic aromatic substitution.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the ring's pi-system.[2][3] This effect directs incoming electrophiles to the ortho and para positions.

While the inductive effect is dominant, making fluorobenzene less reactive than benzene overall, the resonance effect is key to understanding its directing properties.[2][3] This dual nature allows chemists to precisely control the electronic landscape of the PAA ring.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive High Electronegativity of F Withdrawal Sigma (σ) Electron Withdrawal Inductive->Withdrawal Deactivation Ring Deactivation Withdrawal->Deactivation PAA_Core Phenylacetic Acid Ring Deactivation->PAA_Core Reduces Nucleophilicity Resonance Lone Pairs on F Donation Pi (π) Electron Donation Resonance->Donation Directing Ortho/Para Directing Donation->Directing Directing->PAA_Core Controls Regiochemistry

Caption: Dueling electronic effects of fluorine on an aromatic ring.

Conformational Control and Unique Binding Interactions

Fluorine substitution can impose conformational constraints on the PAA molecule. For example, an ortho-fluorine substitution can influence the torsion angle between the phenyl ring and the acetic acid side chain due to steric or electrostatic repulsion.[14] This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target protein.[15]

Furthermore, the C-F bond can participate in non-covalent interactions that contribute to binding affinity.[16][17] These "fluorine bonds" can involve interactions with backbone amides, hydrogen bond donors, or hydrophobic pockets within a protein's active site.[16][17][18][19] The ability of fluorine to engage in these unique interactions is a key reason for its success in enhancing drug potency.[20]

Pharmacokinetic Consequences of Fluorination

One of the most significant applications of fluorine in drug design is the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15][21]

Enhancing Metabolic Stability

A primary route of metabolism for many aromatic compounds is oxidation by cytochrome P450 (CYP450) enzymes, often involving hydroxylation at the para position.[1][6] Replacing a metabolically labile hydrogen at this position with a fluorine atom effectively blocks this pathway due to the immense strength of the C-F bond.[6][22] This "metabolic blocking" strategy can dramatically increase a drug's half-life and oral bioavailability.[1][6][7]

G cluster_pathway Metabolic Pathway of Phenylacetic Acid cluster_blocked_pathway Blocked Pathway with 4-Fluoro-PAA PAA Phenylacetic Acid C-H bond at para position CYP450 CYP450 Enzyme PAA->CYP450 Metabolic Attack Metabolite 4-Hydroxyphenylacetic Acid Metabolite CYP450->Metabolite Hydroxylation F_PAA 4-Fluorophenylacetic Acid C-F bond at para position CYP450_2 CYP450 Enzyme F_PAA->CYP450_2 Resists Attack No_Reaction Metabolism Blocked CYP450_2->No_Reaction

Caption: Fluorine as a metabolic shield against CYP450 oxidation.

Synthetic Strategies and Protocols

The synthesis of fluorinated phenylacetic acids is well-established, with several reliable routes available to medicinal chemists.[23] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Protocol: Synthesis of 4-Fluorophenylacetic Acid

A common approach involves the functionalization of a readily available fluorinated precursor. The following is a generalized protocol based on common synthetic transformations.

Objective: To synthesize 4-Fluorophenylacetic acid from 4-fluoroaniline.

Materials:

  • 4-Fluoroaniline

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

  • Vinylidene chloride

  • Copper(I) Chloride (CuCl) or other catalyst[24]

  • Sulfuric Acid (H₂SO₄)

  • Toluene

  • Standard laboratory glassware and safety equipment

Methodology:

  • Diazotization: Dissolve 4-fluoroaniline (1.0 eq) in aqueous HCl in a reaction flask. Cool the mixture to 0-5 °C in an ice bath.[24]

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Meerwein Arylation: In a separate flask, prepare a solution of vinylidene chloride in dichloromethane with a catalytic amount of a copper salt (e.g., CuCl).[24]

  • Slowly add the cold diazonium salt solution to the vinylidene chloride solution. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

  • Work-up: Quench the reaction, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield the crude trichloroethylbenzene intermediate.

  • Hydrolysis: Add the crude intermediate to a solution of sulfuric acid. Heat the mixture (e.g., to 80-95 °C) and stir for several hours to facilitate hydrolysis.[24]

  • Isolation and Purification: Cool the reaction mixture and quench by pouring it into ice water. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like toluene to obtain pure 4-fluorophenylacetic acid.[24]

This protocol is a generalized representation. Specific conditions, catalysts, and reagents may vary. All work must be conducted by qualified personnel in a proper laboratory setting.

Conclusion: A Strategic Tool for Modern Drug Discovery

Fluorine substitution is far more than a simple bioisosteric replacement for hydrogen. It is a strategic, multifaceted tool that allows medicinal chemists to rationally modulate the properties of phenylacetic acid derivatives and other drug scaffolds.[15][21] By understanding the interplay of fluorine's electronic, steric, and metabolic-blocking effects, researchers can overcome significant hurdles in drug development, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[15][21] The continued development of novel fluorination methods ensures that this "magic bullet" will remain an indispensable element in the design of next-generation therapeutics.[7][25]

References

A Technical Guide to 2,4,6-Trifluorophenylacetic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluorophenylacetic acid, a seemingly niche fluorinated molecule, holds a significant place in the landscape of modern organic synthesis and drug discovery. While its history is not as prominently documented as some of its isomers, its unique substitution pattern offers distinct chemical properties that are increasingly leveraged in the development of novel agrochemicals and pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthetic context, and evolution of manufacturing processes for this compound. We will explore the foundational chemistries that enabled its creation, detail plausible historical and contemporary synthetic routes with step-by-step protocols, and discuss its current applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Emergence of Fluorinated Aromatics

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. The late 19th and early 20th centuries witnessed groundbreaking discoveries that laid the foundation for the synthesis of fluorinated organic compounds. The isolation of elemental fluorine by Henri Moissan in 1886, while a monumental achievement, highlighted its extreme reactivity and the challenges of its controlled use.

A significant breakthrough came from the Belgian chemist Frédéric Swarts, who, in 1892, developed a practical method for introducing fluorine into organic molecules via halogen exchange, now known as the Swarts reaction[1]. This reaction, typically employing antimony trifluoride (SbF₃), enabled the replacement of chlorine or bromine atoms with fluorine and opened the door to a new world of fluorinated compounds[1]. Another pivotal development was the Balz-Schiemann reaction, discovered in 1927, which provided a method for the fluorination of aromatic compounds via the thermal decomposition of diazonium tetrafluoroborates[2]. These early methodologies were crucial for the synthesis of the necessary fluorinated aromatic precursors.

The Elusive Discovery of this compound

Unlike its commercially significant isomer, 2,4,5-trifluorophenylacetic acid, a key intermediate in the synthesis of the anti-diabetic drug Sitagliptin, the specific "discovery" of the 2,4,6-isomer is not well-documented in a single seminal publication[3][4]. Its emergence is more likely a result of the systematic exploration of fluorinated aromatic compounds as synthetic building blocks. The unique symmetrical substitution pattern of the 2,4,6-isomer offers different electronic and steric properties compared to its asymmetric counterparts, making it a target for researchers exploring structure-activity relationships in various applications.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical, often harsh, multi-step procedures to more refined and efficient modern methods. The key challenge has always been the efficient introduction of the acetic acid moiety onto the highly fluorinated and electron-deficient benzene ring.

Plausible Historical Synthetic Routes

Based on the established chemical reactions of the early to mid-20th century, two primary pathways represent the most probable historical routes to this compound.

Route A: From 2,4,6-Trifluorotoluene

This route would first involve the synthesis of 2,4,6-trifluorotoluene, followed by side-chain functionalization.

  • Step 1: Synthesis of 1,3,5-Trifluorobenzene. Early methods for producing polyfluorinated benzenes often involved harsh halogen exchange reactions on polychlorinated precursors[5]. For example, the reaction of 1,3,5-trichlorobenzene with a fluorinating agent like potassium fluoride at high temperatures would yield 1,3,5-trifluorobenzene[5].

  • Step 2: Friedel-Crafts Alkylation. Introduction of a methyl group to form 2,4,6-trifluorotoluene would likely have been attempted via a Friedel-Crafts reaction, although the deactivated nature of the trifluorinated ring would have necessitated forcing conditions.

  • Step 3: Side-Chain Halogenation and Cyanation. The methyl group of 2,4,6-trifluorotoluene could be halogenated to form 2,4,6-trifluorobenzyl halide. Subsequent reaction with a cyanide salt would yield 2,4,6-trifluorobenzyl cyanide.

  • Step 4: Hydrolysis. Finally, hydrolysis of the nitrile group under acidic or basic conditions would produce this compound.

Caption: Plausible historical synthesis of this compound starting from 1,3,5-Trichlorobenzene.

Route B: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction, a classic method for converting aryl alkyl ketones to the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids, presents another likely historical route.

  • Step 1: Friedel-Crafts Acylation. 1,3,5-Trifluorobenzene could be acylated with acetyl chloride under Friedel-Crafts conditions to produce 2,4,6-trifluoroacetophenone.

  • Step 2: Willgerodt-Kindler Reaction. The resulting ketone would then be subjected to the Willgerodt-Kindler reaction, using sulfur and a secondary amine like morpholine to form a thioamide.

  • Step 3: Hydrolysis. Hydrolysis of the thioamide would yield this compound.

Caption: Plausible historical synthesis via the Willgerodt-Kindler reaction.

Modern Synthetic Approaches

Contemporary methods for synthesizing this compound focus on improved efficiency, milder reaction conditions, and higher yields.

Modern Route: Grignard Carbonation

A more direct and efficient modern route involves the use of organometallic reagents.

  • Step 1: Halogenation of 1,3,5-Trifluorobenzene. 1,3,5-Trifluorobenzene can be selectively brominated or iodinated to produce 1-halo-2,4,6-trifluorobenzene.

  • Step 2: Grignard Reagent Formation. The aryl halide is then reacted with magnesium metal to form the corresponding Grignard reagent, 2,4,6-trifluorophenylmagnesium halide.

  • Step 3: Carboxylation. The Grignard reagent is then reacted with carbon dioxide (dry ice) to form the magnesium salt of the carboxylic acid.

  • Step 4: Acidification. Acidic workup protonates the carboxylate to yield this compound.

Caption: A modern synthetic route to this compound via a Grignard reaction.

Experimental Protocols

Representative Protocol for the Synthesis of 2,4,6-Trifluorobenzyl Cyanide (Precursor for Historical Route A)

Objective: To synthesize 2,4,6-trifluorobenzyl cyanide from 2,4,6-trifluorobenzyl bromide.

Materials:

  • 2,4,6-Trifluorobenzyl bromide

  • Sodium cyanide

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium cyanide in a mixture of ethanol and water.

  • Slowly add 2,4,6-trifluorobenzyl bromide to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2,4,6-trifluorobenzyl cyanide.

  • Purify the product by vacuum distillation or column chromatography.

Representative Protocol for the Hydrolysis of 2,4,6-Trifluorobenzyl Cyanide

Objective: To hydrolyze 2,4,6-trifluorobenzyl cyanide to this compound.

Materials:

  • 2,4,6-Trifluorobenzyl cyanide

  • Concentrated sulfuric acid

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, carefully add 2,4,6-trifluorobenzyl cyanide to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Continue heating until the reaction is complete (TLC or GC monitoring).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., water or a water/ethanol mixture) to obtain pure this compound.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of various target molecules, primarily in the agrochemical and pharmaceutical sectors.

  • Agrochemicals: It is used in the synthesis of novel pyridazine-based fungicides[6]. The trifluorinated phenyl ring can enhance the biological activity and metabolic stability of the final product.

  • Pharmaceuticals: The compound is a precursor for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is utilized in the preparation of glucosamine-based supramolecular nanotubes for potential applications in human mesenchymal cell therapy[6]. Its derivatives have also been explored as potential inhibitors for various enzymes.

Conclusion

While the initial discovery of this compound may not be marked by a single, celebrated publication, its importance in modern synthetic chemistry is undeniable. The journey from plausible, classical syntheses rooted in the foundational discoveries of organofluorine chemistry to the more efficient and elegant methods of today reflects the broader progress in the field. As a versatile, symmetrically trifluorinated building block, this compound continues to be a valuable tool for researchers and drug development professionals in the creation of novel and impactful molecules.

References

Theoretical Perspectives on 2,4,6-Trifluorophenylacetic Acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorination in Phenylacetic Acid Scaffolds

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. 2,4,6-Trifluorophenylacetic acid (2,4,6-TFPAA), a derivative of phenylacetic acid, embodies the strategic application of these principles. While its isomer, 2,4,5-trifluorophenylacetic acid, has garnered significant attention as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, the 2,4,6-substitution pattern offers a distinct electronic and steric profile that warrants a detailed theoretical exploration.[1][2]

This technical guide provides an in-depth analysis of the theoretical underpinnings of 2,4,6-TFPAA's structure, reactivity, and spectroscopic signatures. As direct experimental and computational data for this specific isomer are limited, this guide will leverage established computational chemistry principles and comparative data from structurally related fluorinated aromatic compounds to provide robust, field-proven insights for researchers in drug development and synthetic chemistry.

Molecular Structure and Conformational Landscape

The conformational flexibility of 2,4,6-TFPAA is primarily dictated by the rotation around the Cα-C1 single bond, which determines the orientation of the carboxylic acid group relative to the trifluorinated phenyl ring. Understanding the energetic landscape of these conformations is critical, as it influences the molecule's shape, dipole moment, and how it interacts with other molecules.

A systematic conformational search, typically performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations, is essential to identify the global and local energy minima.[3] For 2,4,6-TFPAA, the key dihedral angle is C2-C1-Cα-C(O)OH. The symmetrical fluorine substitution at the 2 and 6 positions is expected to create a significant steric barrier to free rotation, leading to distinct, well-defined low-energy conformers.

Based on analyses of related phenylacetic acids, the most stable conformer is likely one where the bulky carboxylic acid group is oriented to minimize steric hindrance with the ortho-fluorine atoms. This would likely result in a conformation where the Cα-C(O)OH plane is roughly perpendicular to the plane of the phenyl ring.

Workflow for Conformational Analysis

A robust computational workflow to determine the conformational preferences of 2,4,6-TFPAA would involve the following steps:

G cluster_0 Conformer Generation cluster_1 Geometry Optimization & Energy Refinement cluster_2 Analysis A Initial 3D Structure Generation B Molecular Mechanics (e.g., MMFF94) Conformational Search A->B Broad exploration of conformational space C DFT Optimization (e.g., B3LYP/6-31G*) of unique conformers B->C Selection of low-energy, unique conformers D Single-Point Energy Calculation (higher basis set, e.g., 6-311++G(d,p)) C->D Refined energies E Boltzmann Population Analysis D->E Final energies F Identification of Low-Energy Conformers E->F

Figure 1: A typical workflow for the computational conformational analysis of a flexible molecule like 2,4,6-TFPAA.
Predicted Structural Parameters

While a definitive crystal structure for 2,4,6-TFPAA is not publicly available, we can infer key structural features from the crystal structure of its close analog, 2,4,6-trifluorobenzoic acid.[4] In the solid state, benzoic acids typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[4] It is highly probable that 2,4,6-TFPAA would adopt a similar dimeric structure in the crystalline phase.

The introduction of the methylene (-CH2-) spacer between the phenyl ring and the carboxylic acid group in 2,4,6-TFPAA, as compared to 2,4,6-trifluorobenzoic acid, will increase the rotational freedom. However, the fundamental intramolecular forces, such as the steric repulsion between the ortho-fluorines and the side chain, will remain a dominant factor in determining the preferred conformation. Density Functional Theory (DFT) optimized geometries of related fluorinated phenylacetic acids suggest that the C-F bond lengths will be in the range of 1.34-1.36 Å, and the C-C bond lengths within the aromatic ring will be approximately 1.38-1.40 Å. The C-C-C angles within the ring at the fluorinated carbons are expected to be slightly larger than 120° due to the steric and electronic effects of the fluorine atoms.[4]

Spectroscopic Properties: A Computational Approach

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of 2,4,6-TFPAA. Computational methods, particularly DFT, can be employed to predict these spectra with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy

The prediction of ¹H and ¹⁹F NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating NMR chemical shifts.[5]

¹H NMR:

  • Methylene Protons (-CH₂-): These protons are expected to appear as a singlet. The electron-withdrawing nature of the trifluorinated phenyl ring and the adjacent carboxylic acid group will shift this signal downfield, likely in the range of 3.6-4.0 ppm.

  • Aromatic Protons (-CH-): The two equivalent aromatic protons at the 3 and 5 positions will appear as a triplet due to coupling with the two adjacent fluorine atoms at the 2, 4, and 6 positions. This signal is expected in the region of 6.7-7.2 ppm.

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position is highly dependent on the solvent and concentration.[6]

¹⁹F NMR: The ¹⁹F NMR spectrum will be particularly informative. Due to the symmetry of the molecule, two signals are expected:

  • Fluorines at the 2 and 6 positions (ortho): These two equivalent fluorine atoms will appear as one signal.

  • Fluorine at the 4 position (para): This fluorine will appear as a separate signal.

The precise chemical shifts can be predicted using DFT calculations, and these predictions can be refined using scaling factors derived from a set of known fluorinated aromatic compounds.[5]

Infrared (IR) Spectroscopy

The vibrational frequencies of 2,4,6-TFPAA can be calculated using DFT. These calculated frequencies, when scaled by an appropriate factor, can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic, -CH₂-)2850-2960Medium
C=O stretch (carboxylic acid)1700-1725Very Strong
C=C stretch (aromatic)1450-1600Medium to Strong
C-F stretch1100-1350Strong
O-H bend1300-1440Medium
C-O stretch1210-1320Strong

Synthesis and Reactivity: A Frontier Molecular Orbital Perspective

This compound serves as a valuable building block in organic synthesis, particularly for the creation of novel agrochemicals and pharmaceuticals.[7] For instance, it is a key precursor in the synthesis of certain pyridazine-based fungicides. The synthesis of these fungicides often involves the reaction of 2,4,6-TFPAA with a dicarbonyl compound to form a furanone intermediate, which is then reacted with hydrazine to yield the final pyridazine product.[7]

G TFPAA This compound Furanone Furandione Intermediate TFPAA->Furanone Dicarbonyl Phenylglyoxylic Acid (or other dicarbonyl) Dicarbonyl->Furanone Base Base Base->Furanone catalyzes Fungicide Pyridazine Fungicide Furanone->Fungicide Hydrazine Hydrazine Hydrazine->Fungicide

Figure 2: A simplified reaction scheme for the synthesis of pyridazine fungicides from 2,4,6-TFPAA.

The reactivity of 2,4,6-TFPAA can be rationalized using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's nucleophilic and electrophilic character, respectively.

  • HOMO: The HOMO is expected to be localized primarily on the phenyl ring, with some contribution from the oxygen atoms of the carboxylic acid. This indicates that the molecule can act as a nucleophile in reactions involving the aromatic ring, although the strong electron-withdrawing fluorine atoms will decrease its nucleophilicity compared to unsubstituted phenylacetic acid.

  • LUMO: The LUMO is likely to be distributed over the carboxylic acid group and the C-F antibonding orbitals. This suggests that the carboxylic acid group is the primary site for nucleophilic attack, for example, in esterification or amidation reactions.

The HOMO-LUMO gap is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of three electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO, and a quantitative DFT calculation would be necessary to determine the precise effect on the HOMO-LUMO gap.

Electrostatic Potential (ESP) Map

An electrostatic potential map provides a visual representation of the charge distribution within a molecule. For 2,4,6-TFPAA, the ESP map would show:

  • Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group, indicating the most nucleophilic sites. The fluorine atoms will also exhibit negative potential.

  • Positive Potential (Blue): Localized on the acidic proton of the carboxylic acid group and, to a lesser extent, on the methylene and aromatic protons. This highlights the most electrophilic sites.

The ESP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial in understanding the molecule's behavior in solution and in the solid state.

Applications in Drug Discovery and Agrochemicals

The utility of 2,4,6-TFPAA as a synthetic intermediate stems from the predictable influence of the trifluorophenyl moiety on the properties of the final product. The 2,4,6-trifluorophenyl group can:

  • Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug candidate.

  • Modulate Lipophilicity: The introduction of fluorine atoms generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Influence Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

In the context of fungicides, the trifluorophenyl group is a common pharmacophore that contributes to the compound's ability to disrupt essential biological processes in fungi.[7]

Conclusion

This compound is a synthetically valuable building block with a unique constellation of steric and electronic properties conferred by its symmetric trifluorination pattern. While direct experimental and computational data for this isomer are not as abundant as for its 2,4,5-substituted counterpart, this guide has demonstrated that a robust theoretical understanding can be constructed through the application of established computational chemistry methodologies and comparative analysis with related compounds.

By leveraging tools such as DFT for conformational analysis, spectroscopic prediction, and reactivity analysis, researchers can gain significant insights into the behavior of 2,4,6-TFPAA and make informed decisions in the design and synthesis of novel bioactive molecules. As the demand for precisely functionalized building blocks in drug discovery and agrochemical development continues to grow, a thorough theoretical understanding of synthons like 2,4,6-TFPAA will be increasingly vital for accelerating innovation.

References

Methodological & Application

Synthesis of 2,4,6-Trifluorophenylacetic Acid from 1,3,5-Trifluorobenzene: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trifluorophenylacetic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its unique substitution pattern, derived from the highly symmetrical and electron-deficient 1,3,5-trifluorobenzene, imparts distinct physicochemical properties to target molecules. These properties can enhance metabolic stability, binding affinity, and membrane permeability, making it a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.[1][2] This guide provides a comprehensive overview and detailed protocols for a robust synthetic route to this compound, commencing from 1,3,5-trifluorobenzene. The chosen pathway proceeds through a Friedel-Crafts acylation to form 2',4',6'-trifluoroacetophenone, followed by a Willgerodt-Kindler rearrangement and subsequent hydrolysis to yield the final product. This methodology has been selected for its reliability and scalability.

Strategic Overview of the Synthetic Pathway

The synthesis is designed as a two-step process, ensuring efficiency and high yields. The core logic is to first introduce a two-carbon chain onto the trifluorobenzene ring and then to oxidize the terminal methyl group to a carboxylic acid.

DOT Script for Overall Workflow

G A 1,3,5-Trifluorobenzene B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl₃ C 2',4',6'-Trifluoroacetophenone B->C D Willgerodt-Kindler Reaction C->D Sulfur, Morpholine E 2-(2,4,6-trifluorophenyl)thioacetamide D->E F Hydrolysis E->F Acid or Base G This compound F->G

Caption: Overall synthetic workflow from 1,3,5-Trifluorobenzene to this compound.

Part 1: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene

Scientific Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] In this step, an acetyl group is introduced onto the 1,3,5-trifluorobenzene ring. The fluorine atoms are deactivating groups, making the aromatic ring less susceptible to electrophilic attack than benzene itself. However, the reaction can be driven to completion using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a potent acylating agent like acetyl chloride. The AlCl₃ coordinates to the acetyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich pi system of the trifluorobenzene ring.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
1,3,5-Trifluorobenzene132.0813.2 g0.1Starting material
Acetyl Chloride78.508.6 g (7.8 mL)0.11Acylating agent
Anhydrous Aluminum Chloride (AlCl₃)133.3414.7 g0.11Lewis acid catalyst
Dichloromethane (DCM)84.93100 mL-Anhydrous solvent
1 M Hydrochloric Acid (HCl)-100 mL-For quenching
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (8.6 g, 0.11 mol) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 15 minutes at 0 °C.

  • Addition of Substrate: In a separate flask, dissolve 1,3,5-trifluorobenzene (13.2 g, 0.1 mol) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl (100 mL). Be cautious as this is an exothermic process and will evolve HCl gas.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',4',6'-trifluoroacetophenone.[3][4] The product can be further purified by vacuum distillation or column chromatography.

Part 2: Willgerodt-Kindler Reaction and Hydrolysis

Scientific Rationale

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding carboxylic acid derivatives.[5][6][7] The reaction of 2',4',6'-trifluoroacetophenone with sulfur and a secondary amine, typically morpholine, initially forms a thioamide. The mechanism is thought to involve the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal position of the alkyl chain.[8][9] The resulting thioamide is then hydrolyzed under acidic or basic conditions to afford the desired this compound.

DOT Script for Willgerodt-Kindler Mechanism

G cluster_0 Willgerodt-Kindler Reaction A 2',4',6'-Trifluoroacetophenone B Enamine A->B + Morpholine, -H₂O C Thiation B->C + S₈ D Rearrangement Cascade C->D E Thioamide D->E F Hydrolysis E->F H₃O⁺ or OH⁻ G This compound F->G

Caption: Simplified mechanism of the Willgerodt-Kindler reaction and subsequent hydrolysis.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2',4',6'-Trifluoroacetophenone174.1217.4 g0.1From Part 1
Sulfur (S₈)256.524.8 g0.0187Reagent
Morpholine87.1217.4 g (17.4 mL)0.2Reagent and solvent
Concentrated Sulfuric Acid (H₂SO₄)---For hydrolysis
Diethyl Ether---For extraction

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2',4',6'-trifluoroacetophenone (17.4 g, 0.1 mol), sulfur (4.8 g, 0.0187 mol), and morpholine (17.4 g, 0.2 mol).

  • Reaction: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 12-16 hours. The reaction mixture will become dark.

  • Hydrolysis: Cool the reaction mixture to room temperature. Cautiously and slowly add a mixture of concentrated sulfuric acid (30 mL) and water (30 mL).

  • Final Reflux: Heat the resulting mixture to reflux for an additional 4-6 hours to hydrolyze the thioamide intermediate.

  • Work-up and Purification: Cool the mixture and pour it into 200 mL of ice-water. The product may precipitate as a solid. If so, collect the solid by filtration. If not, extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Isolation: Combine the organic extracts and wash with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield the pure product.

Safety Precautions

  • 1,3,5-Trifluorobenzene: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Acetyl Chloride: Corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Aluminum Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Handle in a dry environment.

  • Morpholine: Flammable liquid and vapor. Corrosive. Handle in a fume hood.

  • Sulfur: Flammable solid.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with appropriate personal protective equipment.

  • The Friedel-Crafts reaction evolves HCl gas, and the Willgerodt-Kindler reaction may produce H₂S gas. Both are toxic and corrosive. Ensure the reaction is performed in a well-ventilated fume hood with appropriate gas scrubbing.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group.

  • Melting Point Analysis: To assess purity.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from 1,3,5-trifluorobenzene. By leveraging a classical Friedel-Crafts acylation followed by a robust Willgerodt-Kindler rearrangement and hydrolysis, researchers can access this valuable fluorinated building block for a wide range of applications in drug discovery and materials science. The provided protocols are designed to be clear and reproducible, with an emphasis on the underlying scientific principles and safety considerations.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 2,4,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of 2,4,6-Trifluorophenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described method is based on the hydrolysis of commercially available 2,4,6-trifluorophenylacetonitrile. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide that includes a step-by-step protocol, safety considerations, and characterization data.

Introduction

This compound is a fluorinated aromatic carboxylic acid of significant interest in the synthesis of novel pharmaceutical agents and advanced materials. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the development of new therapeutic agents and functional materials.

While various synthetic routes to phenylacetic acids are known, this protocol focuses on the robust and straightforward hydrolysis of 2,4,6-trifluorophenylacetonitrile. This method was selected for its high efficiency, operational simplicity, and the commercial availability of the starting material, making it an accessible and reliable choice for laboratory-scale preparations.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the hydrolysis of 2,4,6-trifluorophenylacetonitrile. This transformation can be effectively carried out under either acidic or basic conditions. The nitrile group is converted to a carboxylic acid in a two-stage process, initially forming an amide intermediate which is then further hydrolyzed.[1]

Reaction:

Mechanism under Acidic Conditions:

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. A molecule of water then attacks the nitrile carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Subsequent hydrolysis of the amide, also acid-catalyzed, yields the carboxylic acid and an ammonium salt.[1]

Mechanism under Basic Conditions:

In a basic medium, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to yield the carboxylate salt and ammonia. Acidification of the reaction mixture in the final work-up step protonates the carboxylate to afford the desired carboxylic acid.[1]

Experimental Protocol

This protocol details the acid-catalyzed hydrolysis of 2,4,6-trifluorophenylacetonitrile.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
2,4,6-Trifluorophenylacetonitrile≥97%Commercially Available220227-80-5
Sulfuric Acid (H₂SO₄)Concentrated (98%)ACS Reagent7664-93-9
Diethyl Ether (Et₂O)AnhydrousACS Reagent60-29-7
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionACS Reagent144-55-8
Sodium Sulfate (Na₂SO₄)AnhydrousACS Reagent7757-82-6
Deionized Water (H₂O)--7732-18-5
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Separatory funnel (250 mL)---
Beaker (250 mL)---
Büchner funnel and filter paper---
pH paper---
Rotary evaporator---
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trifluorophenylacetonitrile (5.0 g, 29.2 mmol).

  • Acid Addition: Carefully add a mixture of concentrated sulfuric acid (15 mL) and deionized water (15 mL) to the flask. Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Prepare the acid solution in a separate beaker by slowly adding the acid to the water with cooling in an ice bath.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture, neutralizing them, and spotting on a silica gel plate.

  • Work-up - Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully pour the reaction mixture over crushed ice (approximately 100 g) in a 250 mL beaker with stirring.

  • Extraction: Transfer the resulting slurry to a 250 mL separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acid. Note: The product will be in the aqueous layer as its sodium salt.

  • Acidification: Carefully acidify the combined aqueous layers with concentrated hydrochloric acid until the pH is approximately 2 (test with pH paper). A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

  • Drying: Dry the product under vacuum to a constant weight.

Visualization of the Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up A 1. Add 2,4,6-Trifluorophenylacetonitrile to a round-bottom flask B 2. Add H2SO4/H2O solution A->B C 3. Heat to reflux for 4-6 hours B->C D 4. Cool and pour over ice C->D Reaction Completion E 5. Extract with Diethyl Ether D->E F 6. Wash with NaHCO3 solution E->F G 7. Acidify aqueous layer with HCl F->G H 8. Isolate product by filtration G->H I 9. Dry the final product H->I

Figure 1: Experimental workflow for the synthesis of this compound.

Characterization Data

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
Melting Point 118-122 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.05 (t, J = 8.4 Hz, 2H), 3.75 (s, 2H), 11.5 (br s, 1H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -108.5 (s)
Purity (by HPLC) ≥97%

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,4,6-Trifluorophenylacetonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC. Ensure the reaction temperature is maintained.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful not to discard the aqueous layer after the bicarbonate wash, as it contains the product salt.
Product is an oil or does not solidify Impurities present.Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Reaction does not start Low-quality starting material.Ensure the purity of the 2,4,6-trifluorophenylacetonitrile.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound via the hydrolysis of 2,4,6-trifluorophenylacetonitrile. The described method is high-yielding, straightforward, and utilizes readily available materials, making it a valuable procedure for researchers in organic synthesis, medicinal chemistry, and materials science. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthesis of this important fluorinated building block.

References

The Pivotal Role of 2,4,6-Trifluorophenylacetic Acid in Modern Medicinal Chemistry: From Antifungal Agents to Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the repertoire of fluorinated building blocks, 2,4,6-Trifluorophenylacetic acid stands out as a versatile synthon, enabling the creation of innovative therapeutic agents and advanced biomaterials. This technical guide delves into the multifaceted applications of this compound, providing detailed insights into its use in the synthesis of potent antifungal agents and novel supramolecular nanotubes for cell therapy. Through an exploration of the underlying chemistry and biological mechanisms, we aim to equip researchers, scientists, and drug development professionals with the knowledge to leverage the unique attributes of this compound in their own research endeavors.

Part 1: Application in the Development of Novel Pyridazine Fungicides

The trifluoromethylphenyl moiety of this compound imparts unique electronic and lipophilic properties to derivative compounds, making it an attractive component in the design of bioactive molecules. A significant application of this building block is in the synthesis of a new class of pyridazine fungicides that have demonstrated remarkable efficacy against resilient plant pathogens like Botrytis cinerea, the causative agent of gray mold disease.

These pyridazine derivatives function by a distinct mechanism of action: they are promoters of tubulin polymerization.[1] By aberrantly stabilizing microtubules, they disrupt the dynamic instability essential for fungal cell division and growth, ultimately leading to cell death.[1] This mode of action provides a valuable alternative to conventional fungicides and is a critical tool in managing the emergence of resistant fungal strains.

Protocol 1: Synthesis of a 4-(2,4,6-Trifluorophenyl)-pyridazin-3(2H)-one Derivative

This protocol outlines a representative synthesis of a pyridazinone fungicide, adapted from established methodologies for similar compounds. The synthesis proceeds via a two-step process involving the initial formation of a furandione intermediate followed by cyclization with hydrazine.

Step 1: Synthesis of the Furandione Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and phenylglyoxylic acid (1.0 eq.) in a suitable solvent such as acetic anhydride.

  • Addition of Base: Slowly add a catalytic amount of a base, for example, triethylamine, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated furandione derivative is then collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of the Pyridazinone

  • Reaction Setup: Suspend the dried furandione derivative (1.0 eq.) in a suitable solvent like ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pyridazinone product.

Part 2: Application in the Fabrication of Supramolecular Nanotubes for Cell Therapy

Beyond its role in agrochemicals, this compound is a key component in the cutting-edge field of biomaterials, specifically in the creation of self-assembling supramolecular nanotubes. These nanomaterials, formed from glucosamine-based building blocks, have shown significant promise in the realm of human mesenchymal stem cell (hMSC) therapy.[2][3][4]

The 2,4,6-trifluorobenzyl group, derived from the parent acid, plays a crucial role in the self-assembly process through π-π stacking interactions, which, in conjunction with hydrogen bonding from the glucosamine and amino acid components, drives the formation of ordered nanotubular structures in aqueous environments. These nanotubes create a biocompatible scaffold that not only supports hMSC proliferation but also helps maintain their pluripotency.[2][3][4] This is a critical factor in regenerative medicine, as it ensures a supply of undifferentiated cells for therapeutic applications. Furthermore, hMSCs cultured on these scaffolds have been shown to secrete paracrine factors that can modulate the behavior of other cells, demonstrating potential for applications in wound healing and tissue regeneration.[2][3][4]

Protocol 2: Synthesis of a Glucosamine-Based Building Block for Supramolecular Nanotubes

This protocol details the synthesis of a 2,4,6-Trifluorobenzyl-functionalized phenylalanine-glucosamine conjugate (TFB-F-Glu), a building block for self-assembling nanotubes, as described in the literature.[5]

Step 1: Activation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Addition of Coupling Agent: Cool the solution in an ice bath and add N,N'-diisopropylcarbodiimide (DIC, 1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to stir overnight at room temperature.

  • Isolation of Activated Ester: The by-product, diisopropylurea (DCU), will precipitate out of the solution. Filter the reaction mixture to remove the DCU, and use the filtrate containing the activated NHS-ester directly in the next step.

Step 2: Coupling with L-Phenylalanine

  • Reaction Setup: In a separate flask, dissolve L-Phenylalanine (1.0 eq) and sodium carbonate (2.0 eq) in a 1:1 mixture of water and THF.

  • Coupling Reaction: To this solution, add the THF solution of the activated this compound from Step 1 dropwise with vigorous stirring.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature for 12 hours.

  • Work-up and Isolation: Remove the THF under reduced pressure. Acidify the aqueous solution to pH 3 with dilute HCl. Extract the product with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield 2,4,6-Trifluorobenzyl-F (TFB-F).

Step 3: Final Coupling with D-Glucosamine

  • Activation of TFB-F: Activate the carboxylic acid of TFB-F (1.0 eq) using NHS (1.1 eq) and DIC (1.1 eq) in THF with a catalytic amount of DMAP, following the procedure in Step 1.

  • Coupling with Glucosamine: In a separate flask, dissolve D-glucosamine hydrochloride (1.5 eq) and sodium carbonate (3.0 eq) in a mixture of water and THF. Add the activated TFB-F solution dropwise with vigorous stirring.

  • Reaction Conditions: Stir the reaction mixture for 16 hours at room temperature.

  • Work-up and Purification: Remove the solvents under reduced pressure. Acidify the residue with 1.0 N HCl. The resulting precipitate is collected by filtration, washed sequentially with water, diethyl ether, and dichloromethane, and then dried under vacuum to afford the final product, TFB-F-Glu.

Data Presentation

Table 1: Antifungal Activity of a Representative Pyridazine Derivative

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea0.05 - 0.2
Sclerotinia sclerotiorum0.1 - 0.5
Monilinia fructicola0.2 - 1.0

Note: The EC₅₀ values are representative and can vary depending on the specific pyridazine derivative and the assay conditions.

Visualizations

Diagram 1: Synthetic Pathway for Pyridazinone Fungicides

G A This compound C Furandione Intermediate A->C Acetic Anhydride, Triethylamine B Phenylglyoxylic Acid B->C E Pyridazinone Fungicide C->E Ethanol, Reflux D Hydrazine Hydrate D->E G cluster_0 Monomer Synthesis cluster_1 Self-Assembly A This compound D TFB-F-Glu Monomer A->D B L-Phenylalanine B->D C D-Glucosamine C->D E Supramolecular Nanotubes D->E Aqueous Environment F π-π Stacking F->E G Hydrogen Bonding G->E

References

Application Notes & Protocols: The Strategic Use of 2,4,6-Trifluorophenylacetic Acid in the Synthesis of Advanced Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Fluorine Advantage in Modern Agrochemicals

The strategic incorporation of fluorine into active pharmaceutical ingredients and agrochemicals has become a cornerstone of modern chemical design. Approximately 50% of crop protection products currently under development contain fluorine, a testament to the element's profound impact on a molecule's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target enzymes, ultimately leading to more potent and effective agents.

Among the vast array of fluorinated building blocks, 2,4,6-Trifluorophenylacetic acid (TFPAA) has emerged as a versatile and critical intermediate in the synthesis of novel fungicides.[2] Its unique electronic properties and reactive carboxyl group make it an ideal starting point for constructing complex heterocyclic scaffolds with potent fungicidal activity. This guide provides an in-depth look at the application of TFPAA in the synthesis of a key class of pyridazine fungicides, detailing the synthetic protocol, underlying chemical principles, and the biological mechanism of action.

Part 1: Synthesis of Pyridazine-Based Fungicides from TFPAA

One of the primary applications of this compound in agrochemical synthesis is in the creation of pyridazine fungicides.[2] These compounds have demonstrated significant efficacy, particularly as tubulin polymerization promoters, a distinct mode of action that is crucial for managing fungicide resistance.[2][3]

The core synthetic strategy involves a two-step process: first, the formation of a furandione derivative through a condensation reaction, followed by cyclization with hydrazine to yield the final pyridazine fungicide.[2]

Logical Workflow for Pyridazine Fungicide Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_products Intermediates & Final Product TFPAA This compound (TFPAA) Step1 Step 1: Condensation Reaction (Furandione Formation) TFPAA->Step1 PGA Phenylglyoxylic Acid PGA->Step1 Hydrazine Hydrazine Step2 Step 2: Cyclization (Pyridazine Formation) Hydrazine->Step2 Furandione Furandione Derivative Step1->Furandione Intermediate Fungicide Final Pyridazine Fungicide Step2->Fungicide Final Product Furandione->Step2

Caption: Synthetic workflow for pyridazine fungicides from TFPAA.

Detailed Experimental Protocol

This protocol outlines the synthesis of a pyridazine fungicide based on the reaction between this compound and phenylglyoxylic acid.[2]

Step 1: Synthesis of the Furandione Intermediate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 19.0 g (0.1 mol) of this compound and 15.0 g (0.1 mol) of phenylglyoxylic acid in 100 mL of anhydrous toluene.

  • Reaction Initiation: Add a catalytic amount of a strong base (e.g., 0.5 mL of triethylamine). The base is crucial for deprotonating the acidic methylene protons of TFPAA, facilitating the initial nucleophilic attack on the keto-acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-112°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. Water will be formed as a byproduct and can be removed using a Dean-Stark apparatus to drive the reaction to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude furandione derivative.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure furandione intermediate as a crystalline solid.

Step 2: Synthesis of the Final Pyridazine Fungicide

  • Reaction Setup: In a 100 mL flask, dissolve 0.1 mol of the purified furandione derivative from Step 1 in 50 mL of glacial acetic acid.

  • Hydrazine Addition: Slowly add 5.0 g (0.1 mol) of hydrazine hydrate to the solution at room temperature with stirring. This step is exothermic; careful addition is recommended. The hydrazine acts as a dinucleophile, attacking the carbonyl groups of the furandione to initiate ring formation.

  • Cyclization: Heat the mixture to 80-90°C for 2-3 hours. Monitor the reaction by TLC.

  • Isolation and Purification:

    • Cool the mixture and pour it into 200 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with copious amounts of water to remove any residual acetic acid.

    • Recrystallize the crude product from ethanol to yield the final pyridazine fungicide.

Data Summary and Validation

The success of the synthesis should be validated through standard analytical techniques.

ParameterStep 1: Furandione FormationStep 2: Pyridazine Formation
Key Reagents TFPAA, Phenylglyoxylic AcidFurandione, Hydrazine Hydrate
Solvent TolueneGlacial Acetic Acid
Catalyst/Condition Basic (e.g., Triethylamine)Acidic (Acetic Acid)
Typical Yield 85-95%80-90%
Purity (HPLC) >98%>99%
Validation Methods ¹H NMR, ¹³C NMR, FT-IR, Mass Spec¹H NMR, ¹³C NMR, FT-IR, Mass Spec, Melting Point

Part 2: Mechanism of Action - Disruption of Fungal Cell Division

Fungicides derived from this compound have been shown to function by disrupting microtubule dynamics, which are essential for fungal cell division and growth.[3]

  • Target Site: The primary target is tubulin, the protein subunit that polymerizes to form microtubules.

  • Mechanism: These pyridazine fungicides act as tubulin polymerization promoters. They bind to tubulin subunits, disrupting the normal process of microtubule assembly and disassembly.[3] This leads to a conformational disruption of the microtubule structure.

  • Cellular Consequence: The improperly formed microtubules cannot function correctly in the mitotic spindle, leading to an arrest of the cell cycle and inhibition of cell division, ultimately causing fungal cell death.[3] The presence of the trifluorophenyl moiety is critical for binding to the tubulin protein.[3]

Visualizing the Mode of Action

MoA cluster_cell Fungal Cell cluster_effect Fungicidal Effect Fungicide Pyridazine Fungicide (from TFPAA) Tubulin Tubulin Subunits Fungicide->Tubulin Binds to Microtubule Functional Microtubule Tubulin->Microtubule Polymerizes into Disrupted_MT Disrupted Microtubule (Abnormal Polymerization) Tubulin->Disrupted_MT Causes disruption of Mitosis Successful Cell Division (Mitosis) Microtubule->Mitosis Enables Arrest Cell Cycle Arrest Disrupted_MT->Arrest Leads to Death Fungal Cell Death Arrest->Death Results in

Caption: Mechanism of action of TFPAA-derived pyridazine fungicides.

Part 3: Broader Context - Fluorinated Phenyl Moieties in SDHI Fungicides

The importance of fluorinated building blocks extends beyond pyridazines. A prominent class of modern fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), frequently incorporates fluorinated phenyl groups. A key example is Benzovindiflupyr , a broad-spectrum pyrazole carboxamide fungicide.[4][5]

While not directly synthesized from TFPAA, its structure highlights the agrochemical industry's reliance on related fluorinated precursors. SDHIs act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, effectively shutting down the fungus's energy production.[4][6]

Fungicide ClassExampleTarget SiteMechanism of ActionRole of Fluorinated Moiety
Pyridazines Synthesized from TFPAATubulinPromotes abnormal polymerization, disrupting cell division.[3]Enhances binding affinity to the tubulin protein.
SDHIs BenzovindiflupyrComplex II (Succinate Dehydrogenase)Blocks the ubiquinone-binding site, inhibiting cellular respiration.[4][6]Increases metabolic stability and target site interaction.

This comparison underscores the versatility of fluorinated phenylacetic acids and related structures. By modifying the core scaffold attached to the fluorinated ring, chemists can target entirely different and essential fungal processes, providing a diverse toolkit for disease management and resistance mitigation.

References

Application Notes & Protocols: Derivatization of 2,4,6-Trifluorophenylacetic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of acidic molecules like 2,4,6-Trifluorophenylacetic acid are critical. This compound, a key building block in pharmaceutical and agrochemical synthesis, often requires derivatization to enhance its detectability and compatibility with various biological assays.[1][2][3][4] This guide provides an in-depth exploration of derivatization strategies for this compound, focusing on methodologies that improve analytical sensitivity and selectivity. We will delve into the rationale behind experimental choices and provide detailed, validated protocols for key derivatization techniques, including esterification and amidation, tailored for applications in chromatography and fluorescence-based assays.

Introduction: The Rationale for Derivatization

This compound (TFPAA), with a molecular weight of 190.12 g/mol , is a solid at room temperature.[5] Its carboxylic acid functional group, while central to its chemical reactivity, can present challenges in certain analytical workflows. Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method, is often essential.

The primary motivations for derivatizing TFPAA include:

  • Enhanced Volatility for Gas Chromatography (GC): The inherent polarity of the carboxylic acid group limits its volatility, making direct GC analysis difficult. Converting the acid to a less polar ester or amide derivative significantly improves its volatility.[6]

  • Improved Chromatographic Separation: Derivatization can alter the polarity and retention characteristics of TFPAA, leading to better peak shape and resolution in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[7][8]

  • Increased Detector Sensitivity: By introducing a chromophore or fluorophore, derivatization can dramatically enhance the sensitivity of detection, particularly for UV-Vis or fluorescence detectors in HPLC.[9]

  • Enhanced Mass Spectrometric Ionization: For mass spectrometry (MS) analysis, certain derivatives can improve ionization efficiency and produce more informative fragmentation patterns, aiding in structural elucidation and quantification.[10]

The choice of derivatization strategy is dictated by the specific requirements of the biological assay and the analytical instrumentation available. This guide will focus on two broadly applicable and robust derivatization pathways: Amidation and Esterification .

Amidation: Creating Stable Linkages for Diverse Applications

Amidation involves the reaction of the carboxylic acid group of TFPAA with an amine to form a stable amide bond. This is a versatile strategy, particularly when coupling TFPAA to biomolecules or fluorescent labels containing a primary or secondary amine.

Carbodiimide-Mediated Amidation

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), are widely used reagents for forming amide bonds between carboxylic acids and amines.[11][12] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.[13][14]

Causality Behind Experimental Choices:

  • Why DCC? DCC is a cost-effective and efficient coupling agent for solution-phase reactions.[11] The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents, facilitating its removal by simple filtration.[12][13]

  • Role of DMAP: 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction and improve yields, especially with sterically hindered substrates.

  • Solvent Selection: Dichloromethane (DCM) is a common solvent as it is relatively non-polar and effectively solubilizes the reactants.[15]

Experimental Workflow: Carbodiimide-Mediated Amidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve TFPAA, Amine, and DMAP in DCM add_dcc Add DCC to the mixture prep_acid->add_dcc Initiate Coupling stir Stir at room temperature for 12 hours add_dcc->stir Allow reaction to proceed filter Filter to remove Dicyclohexylurea (DCU) stir->filter Isolate product from byproduct wash Wash filtrate with water and brine filter->wash dry Dry organic layer over Na2SO4 wash->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by column chromatography concentrate->purify Obtain pure amide

Caption: Workflow for DCC-mediated amidation of TFPAA.

Protocol 2.1: General Procedure for DCC-Mediated Amidation of this compound

Materials:

  • This compound (TFPAA)

  • Amine of interest (e.g., a fluorescent amine label or an amino-modified biomolecule)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[13]

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na2SO4), anhydrous

  • Water, deionized

  • Brine solution (saturated NaCl)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent), the amine (1 equivalent), and DMAP (0.3 equivalents) in anhydrous dichloromethane.[15]

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1 equivalent) to the solution.[15]

  • Stir the reaction mixture at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine solution.[15]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude amide product.

  • Purify the crude product by column chromatography on silica gel to yield the pure derivatized amide.

Esterification: Enhancing Volatility and Detection

Esterification converts the carboxylic acid group of TFPAA into an ester. This is a particularly valuable technique for preparing samples for Gas Chromatography (GC) analysis, as esters are significantly more volatile than their corresponding carboxylic acids.

Derivatization with Pentafluorobenzyl Bromide (PFB-Br) for GC-ECD/MS

Pentafluorobenzyl bromide (PFB-Br) is a versatile derivatizing agent for carboxylic acids, phenols, and other nucleophiles.[7][16] The resulting PFB esters are highly electronegative, making them ideal for sensitive detection by Electron Capture Detectors (ECD) in GC. They also exhibit favorable properties for mass spectrometric analysis.[10]

Causality Behind Experimental Choices:

  • Why PFB-Br? The pentafluorobenzyl group imparts high electron affinity to the derivative, leading to a strong response in ECD. This allows for trace-level quantification.[7]

  • Catalyst: The reaction is a nucleophilic substitution, often catalyzed by a base to deprotonate the carboxylic acid, increasing its nucleophilicity.[17] Crown ethers can also be used as phase-transfer catalysts.[18]

  • Solvent System: The reaction can be performed in various organic solvents like acetonitrile or in aqueous systems with a water-miscible organic solvent like acetone to create a homogenous phase.[16]

Experimental Workflow: PFB-Br Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_acid Dissolve TFPAA in Acetone add_reagents Add PFB-Br and a base catalyst prep_acid->add_reagents heat Heat the mixture (e.g., 80°C for 60 min) add_reagents->heat Promote esterification cool Cool to room temperature heat->cool dilute Dilute with solvent cool->dilute inject Inject into GC-ECD/MS dilute->inject Analyze derivative

Caption: Workflow for PFB-Br esterification of TFPAA.

Protocol 3.1: General Procedure for PFB-Br Derivatization of this compound

Materials:

  • This compound (TFPAA) sample in a suitable solvent

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., in acetone)

  • Base catalyst (e.g., N,N-diisopropylethylamine)

  • Acetone, HPLC grade

  • Heating block or water bath

Procedure:

  • To a known amount of the this compound sample, add a solution of PFB-Br in acetone.

  • Add a catalytic amount of a suitable base, such as N,N-diisopropylethylamine.

  • Seal the reaction vial and heat the mixture at 80°C for 60 minutes.[17]

  • After heating, allow the reaction mixture to cool to room temperature.

  • The resulting solution containing the PFB ester of TFPAA can then be directly diluted with a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-ECD or GC-MS system.

Fluorescent Esterification for HPLC Analysis

For sensitive quantification by HPLC with fluorescence detection, TFPAA can be derivatized with a fluorescent alkyl halide. This involves converting the carboxylic acid to a carboxylate anion, which then acts as a nucleophile to displace the halide from the fluorescent reagent, forming a fluorescent ester.[19]

Causality Behind Experimental Choices:

  • Why a Fluorescent Label? Attaching a fluorophore allows for highly sensitive detection, often orders of magnitude lower than UV-Vis detection.[9]

  • Reagent Selection: A variety of fluorescent alkyl halides are available, such as 9-chloromethylanthracene (9-CMA). The choice depends on the desired excitation and emission wavelengths and compatibility with the HPLC system's detector.[9]

  • Reaction Conditions: The reaction requires conversion of the carboxylic acid to its more nucleophilic carboxylate salt, typically using a base.[19]

Experimental Workflow: Fluorescent Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Analysis prep_acid Dry TFPAA sample add_reagents Add fluorescent alkyl halide and phase-transfer catalyst in acetonitrile prep_acid->add_reagents heat Incubate at elevated temperature in the dark add_reagents->heat Form fluorescent ester cool Cool to room temperature heat->cool dilute Dilute with acetonitrile cool->dilute inject Inject into HPLC-FLD dilute->inject Analyze derivative

Caption: Workflow for fluorescent esterification of TFPAA.

Protocol 3.2: General Procedure for Fluorescent Labeling of this compound

Materials:

  • Dried this compound sample

  • Fluorescent labeling reagent solution (e.g., 10 mmol/mL 9-Chloromethylanthracene in acetonitrile)[9]

  • Phase-transfer catalyst solution (e.g., 20 mmol/mL Tetrabutylammonium bromide in acetonitrile)[9]

  • Acetonitrile, HPLC grade

  • Thermostatic water bath or heating block

Procedure:

  • To the dried this compound sample, add 50 µL of the fluorescent labeling reagent solution.[9]

  • Add the phase-transfer catalyst solution.

  • Add 0.5 mL of acetonitrile.[9]

  • Seal the vial and incubate the mixture at 75°C for 50 minutes in the dark.[9]

  • Cool the reaction mixture to room temperature.

  • Dilute the solution to a final volume of 1 mL with acetonitrile for HPLC analysis.[9]

Data Presentation and Summary

The selection of a derivatization method will depend on the analytical requirements. The following table summarizes the key characteristics of the discussed protocols.

Derivatization MethodPrimary ApplicationKey Reagent(s)Detection MethodAdvantages
DCC-Mediated Amidation General purpose, HPLCDCC, AmineUV, MSForms stable amide bonds, versatile for coupling to various molecules.
PFB-Br Esterification Trace analysis by GCPFB-BrECD, MSHigh sensitivity with ECD, improves volatility for GC.[7]
Fluorescent Esterification Ultrasensitive analysis by HPLCFluorescent Alkyl HalideFluorescence (FLD)Extremely high sensitivity, suitable for low-concentration samples.[9]

Conclusion and Best Practices

The derivatization of this compound is a powerful tool for enhancing its analytical detection in a variety of biological assays. The choice between amidation and esterification, and the specific reagents used, should be tailored to the analytical goals, whether it be improving volatility for GC, enabling sensitive fluorescence detection in HPLC, or creating stable conjugates for further biological studies.

Key Best Practices:

  • Purity of Reagents: Use high-purity, anhydrous solvents and reagents to minimize side reactions and ensure high derivatization yields.

  • Reaction Optimization: Reaction times, temperatures, and reagent stoichiometry may need to be optimized for specific applications and sample matrices.

  • Use of Standards: Always run derivatized standards to confirm reaction completion and to create calibration curves for quantitative analysis.

  • Safety Precautions: Many derivatization reagents are toxic and/or moisture-sensitive. Always handle them in a well-ventilated fume hood and follow appropriate safety protocols.

By carefully selecting and optimizing a derivatization strategy, researchers can significantly improve the quality and sensitivity of their analytical data for this compound.

References

Quantitative Analysis of 2,4,6-Trifluorophenylacetic Acid: High-Sensitivity LC-MS/MS and HPLC-UV Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides comprehensive, validated analytical methods for the precise quantification of 2,4,6-Trifluorophenylacetic acid (TFPAA), a key fluorinated intermediate in pharmaceutical synthesis. Recognizing the diverse needs of research and development, we present two robust protocols. The primary method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis in complex biological matrices, essential for pharmacokinetic and metabolic studies. A second, complementary method using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is detailed for routine, higher-concentration assays of process samples and starting materials. Each protocol is supported by a detailed explanation of the experimental rationale, step-by-step procedures, and performance validation data.

Introduction and Analytical Strategy

This compound (CAS 209991-63-9) is a halogenated organic building block increasingly utilized in the synthesis of pharmacologically active compounds.[1] Its trifluorinated phenyl ring imparts unique properties to target molecules, but its accurate quantification is critical for process optimization, impurity profiling, and pharmacokinetic characterization. The presence of fluorine atoms and the acidic nature of the molecule dictate the choice of analytical methodology.

The challenge in quantifying TFPAA often lies in achieving sufficient sensitivity and selectivity, especially in complex matrices like plasma, serum, or reaction mixtures.[2] Therefore, a multi-tiered analytical strategy is often most effective.

  • High-Sensitivity Analysis (Trace Levels): For applications requiring the lowest detection limits, such as in vivo drug metabolism studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3] Its ability to selectively monitor specific precursor-to-product ion transitions provides unparalleled specificity and sensitivity, minimizing interference from matrix components.[2]

  • Routine Analysis (Process & Quality Control): For analyzing starting materials, reaction progress, or final product purity where concentrations are higher, a more accessible RP-HPLC-UV method is often sufficient.[4][5] This method is robust, cost-effective, and provides reliable quantification for less demanding applications.

This document details both approaches, enabling scientists to select the method that best aligns with their analytical objectives.

High-Sensitivity Quantification by LC-MS/MS

This method is designed for the trace-level quantification of TFPAA in biological matrices, such as rat or dog plasma, a common requirement in preclinical drug development.[6]

Causality Behind Experimental Choices
  • Sample Preparation - Protein Precipitation: A simple protein precipitation with acetonitrile is employed.[6] This technique effectively removes the majority of proteins, which can interfere with the analysis and damage the analytical column. Acetonitrile is chosen as it efficiently denatures proteins while being a suitable solvent for TFPAA, ensuring good recovery.[2]

  • Chromatography - Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the moderately nonpolar TFPAA molecule. The use of a gradient elution with an acidic mobile phase (formic acid) ensures that the carboxylic acid group of TFPAA remains protonated, leading to sharp, symmetrical peaks and reproducible retention times.[7][8]

  • Detection - Negative Ion Electrospray Ionization (ESI-): As an acidic compound, TFPAA readily loses a proton in the mass spectrometer source to form a negative ion [M-H]⁻. ESI in negative mode is therefore the most sensitive and logical choice for ionization.[3]

  • Quantification - Multiple Reaction Monitoring (MRM): MRM is the key to the method's selectivity. The precursor ion (the deprotonated TFPAA molecule) is selected in the first quadrupole, fragmented, and a specific, stable product ion is monitored in the third quadrupole.[6] This transition is unique to TFPAA, virtually eliminating false positives from co-eluting matrix components.[9] An isotopically labeled internal standard should be used where highest accuracy is required.[10]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 100 µL Plasma Sample p2 Add 300 µL Acetonitrile (containing Internal Standard) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (14,000 rpm, 10 min) p3->p4 p5 Transfer Supernatant to Vial p4->p5 a1 Inject 5 µL into LC-MS/MS p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI-) a2->a3 a4 Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Calculate Concentration in Unknown Samples d2->d3

Caption: Workflow for TFPAA quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

1. Preparation of Standards and Reagents:

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Create a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water.

  • Prepare calibration standards by spiking the appropriate working standard into the blank matrix (e.g., plasma) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation): [3]

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[3]

  • Add 300 µL of ice-cold acetonitrile (containing the internal standard, if used).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.[3]

3. Instrumental Parameters:

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B for 1 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Mass Spectrometer Agilent 6470A Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition TFPAA: Q1: 189.0 -> Q3: 145.0 (Quantifier), Other transitions can be monitored for confirmation
Gas Temp. 300 °C
Nebulizer Gas 45 psi
Sheath Gas Flow 11 L/min

4. Method Validation Summary: The following performance characteristics are typical for a validated LC-MS/MS method for small acidic molecules and should be established during method validation according to regulatory guidelines.[6]

Parameter Typical Performance
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
LLOQ 1 ng/mL
Accuracy 85 - 115% (80 - 120% at LLOQ)
Precision (RSD%) < 15% (< 20% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery > 80%

Routine Quantification by RP-HPLC-UV

This method is suitable for the analysis of TFPAA in less complex matrices, such as during a synthesis process or for purity assessment of a starting material, where concentrations are expected to be in the µg/mL (ppm) range or higher.

Causality Behind Experimental Choices
  • Sample Preparation - Dilute and Shoot: For relatively clean samples (e.g., reaction mixtures diluted in an organic solvent), a simple dilution is often all that is required. Filtration through a 0.22 or 0.45 µm syringe filter is a critical step to remove particulates that could block the column frit and damage the HPLC system.[11]

  • Chromatography: Similar to the LC-MS/MS method, a C18 column and an acidic mobile phase are used to achieve good peak shape and retention.[7] An isocratic elution can often be used for simpler samples, making the method faster and more robust.[5]

  • Detection - UV Absorbance: The fluorinated phenyl ring of TFPAA exhibits UV absorbance. A wavelength around 264 nm is typically effective for fluorophenylacetic acid isomers, providing a good balance of sensitivity and selectivity against common solvents.[7]

Experimental Workflow: RP-HPLC-UV

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Accurately weigh or pipette sample p2 Dilute with Mobile Phase (or suitable solvent) p1->p2 p3 Vortex to Mix p2->p3 p4 Filter with 0.45 µm Syringe Filter p3->p4 a1 Inject 10 µL into HPLC p4->a1 a2 Isocratic Separation (C18 Column) a1->a2 a3 UV Detection (264 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve (Peak Area vs. Conc.) d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for TFPAA quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Method

1. Preparation of Standards and Reagents:

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Prepare calibration standards by diluting the stock solution with the mobile phase to achieve final concentrations from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (Dilute and Filter):

  • Accurately prepare the sample by dissolving or diluting it in the mobile phase to an expected concentration within the calibration range.

  • Vortex to ensure the sample is fully dissolved and homogenous.

  • Draw the sample into a syringe and attach a 0.45 µm syringe filter (PTFE or Nylon are generally suitable for the solvents used).[11]

  • Filter the sample directly into an autosampler vial.

3. Instrumental Parameters:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile / 0.1% Trifluoroacetic Acid in Water (60:40 v/v)[12]
Mode Isocratic
Flow Rate 1.0 mL/min[7]
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection λ 264 nm[7]

4. Method Validation Summary: Validation for an HPLC-UV method should confirm its suitability for the intended purpose, focusing on parameters relevant to higher concentration analysis.

Parameter Typical Performance
Linearity Range 1 - 100 µg/mL (r² > 0.998)
LOQ ~0.5-1 µg/mL
Accuracy 95 - 105%
Precision (RSD%) < 5%
Selectivity Baseline resolution from impurities and matrix peaks

Conclusion

The successful quantification of this compound is readily achievable using standard analytical instrumentation. For high-sensitivity applications in complex matrices, the selectivity of LC-MS/MS makes it the superior choice. For routine process and quality control analyses, the robustness and accessibility of RP-HPLC-UV provide a reliable and cost-effective solution. The protocols and validation parameters provided herein serve as a comprehensive starting point for researchers to develop and implement methods tailored to their specific laboratory needs.

References

Application Note: A Robust HPLC Method for Purity Analysis of 2,4,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the purity analysis of 2,4,6-Trifluorophenylacetic acid, a key building block in pharmaceutical and agrochemical synthesis. The developed reversed-phase HPLC (RP-HPLC) method provides excellent selectivity and resolution, enabling the accurate quantification of the main component and the separation of potential process-related impurities and positional isomers. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the theoretical basis for method development, a step-by-step experimental protocol, and a thorough discussion of method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a fluorinated aromatic carboxylic acid of significant interest in organic synthesis. The fluorine substituents can modulate the physicochemical and biological properties of target molecules, making this compound a valuable intermediate.[1][2] Ensuring the purity of such starting materials is a critical aspect of process development and quality control to guarantee the safety and efficacy of the final products. HPLC is the predominant analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[3]

The development of a successful HPLC method hinges on a systematic understanding of the analyte's properties and the principles of chromatography. This note elucidates the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters to achieve a robust and reproducible separation.

Method Development Strategy: A Mechanistic Approach

The primary goal was to develop an isocratic RP-HPLC method capable of separating this compound from its potential impurities. The strategy was guided by the physicochemical properties of the analyte and established chromatographic principles.

Analyte Considerations: this compound
Stationary Phase Selection: The Role of C18

A C18 (octadecylsilane) stationary phase was selected for this application. C18 columns are the most widely used stationary phases in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of molecules. The non-polar C18 ligands interact with the hydrophobic regions of the analyte, primarily the trifluorophenyl ring. While fluorinated stationary phases can offer unique selectivity for halogenated compounds, a standard C18 column provides a robust and widely available starting point for method development.[8][9]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is a critical factor in achieving the desired separation.[10]

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its low UV cutoff (190 nm), allowing for detection at lower wavelengths where many organic molecules exhibit strong absorbance.[11] Methanol is an alternative but can sometimes lead to different selectivity.[12]

  • Aqueous Phase and pH Control: To suppress the ionization of the carboxylic acid group, an acidic mobile phase is necessary. A phosphate buffer is an excellent choice for UV detection due to its transparency at low wavelengths.[13][14] A mobile phase pH of approximately 2.5 was targeted, which is more than one pH unit below the predicted pKa of the analyte. This ensures that the compound is in its non-ionized form, leading to better retention and symmetrical peaks.[3][6] A 20 mM potassium phosphate buffer provides sufficient buffering capacity for this purpose.

Detection Wavelength Selection

Aromatic compounds like this compound typically exhibit strong UV absorbance. Based on the UV spectra of similar fluorophenylacetic acid isomers, a detection wavelength of 220 nm was selected to ensure high sensitivity for both the main peak and potential impurities.[15][16] It is crucial to use high-purity solvents and buffers with low UV cutoff to minimize baseline noise at this wavelength.[17]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purity analysis of this compound.

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (85%) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 15 minutes
Solution Preparation
  • Mobile Phase Preparation (1 L):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water.

    • Adjust the pH to 2.5 with 85% phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Combine 600 mL of the filtered buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase by sonication or helium sparging.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in a 100 mL volumetric flask with the mobile phase.

Analysis Workflow

The general workflow for the HPLC purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup Standard Standard Solution Preparation Injection Inject Standard & Sample Solutions Standard->Injection Sample Sample Solution Preparation Sample->Injection SystemSetup->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Figure 1: General workflow for the HPLC purity analysis of this compound.

Method Validation

The developed HPLC method should be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[18] The validation should encompass the following parameters:

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for HPLC method validation according to ICH guidelines.

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results obtained by the method to the true value. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the standard solution, with a relative standard deviation (RSD) of ≤ 1.0%.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations to be studied include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

Conclusion

The HPLC method presented in this application note provides a robust and reliable means for the purity analysis of this compound. The method is based on sound chromatographic principles, ensuring excellent resolution and peak shape. The detailed protocol and validation guidelines provided herein will enable researchers and quality control professionals to implement this method effectively, ensuring the quality and consistency of this important chemical intermediate.

References

Application Note: A Robust Protocol for the Amide Coupling of 2,4,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note provides a detailed, field-proven experimental protocol for the efficient synthesis of amides using 2,4,6-trifluorophenylacetic acid. The strong electron-withdrawing nature of the trifluoro-substituted phenyl ring enhances the acidity of the carboxylic acid, facilitating its activation. This guide details a reliable method employing the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and the non-nucleophilic base DIPEA (N,N-diisopropylethylamine). We will delve into the mechanistic rationale behind the choice of reagents, provide a step-by-step experimental procedure, and outline a comprehensive workup and purification strategy.

Introduction: The Significance of Amide Bond Formation and the Role of Fluorinated Carboxylic Acids

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the key linkage in peptides, proteins, and a vast array of pharmaceuticals. The direct condensation of a carboxylic acid and an amine is thermodynamically challenging and requires activation of the carboxylic acid to proceed under mild conditions.[1] A plethora of coupling reagents have been developed to facilitate this transformation, each with its own merits and drawbacks.

This compound presents an interesting substrate for amide coupling. The presence of three highly electronegative fluorine atoms on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect stabilizes the corresponding carboxylate anion, thereby increasing the acidity of the carboxylic acid.[2][3][4] This enhanced acidity can facilitate the activation step in amide coupling reactions. This protocol leverages this inherent reactivity in conjunction with a highly efficient coupling reagent to ensure a robust and high-yielding transformation.

Mechanistic Rationale: The HATU/DIPEA System

The combination of HATU and a non-nucleophilic base like DIPEA is a powerful tool for amide bond formation, particularly for challenging substrates.[1] The mechanism proceeds through several key steps:

  • Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form the more nucleophilic carboxylate.

  • Activation: The carboxylate then attacks the electrophilic HATU reagent, leading to the formation of a highly reactive OAt-active ester. This active ester is less prone to racemization compared to other activated intermediates.[1]

  • Nucleophilic Attack: The amine nucleophile then attacks the carbonyl carbon of the OAt-active ester.

  • Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).

The choice of DIPEA is critical; as a sterically hindered, non-nucleophilic base, it efficiently deprotonates the carboxylic acid without competing with the primary or secondary amine as a nucleophile.

Amide Coupling Mechanism with HATU cluster_activation Activation Step cluster_coupling Coupling Step RCOOH This compound (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Amine Amine (R'-NH2) Amine->Tetrahedral Amide Amide (R-CONH-R') Tetrahedral->Amide Collapse HOAt HOAt Tetrahedral->HOAt Experimental Workflow start Start reagent_prep Reagent Preparation: Dissolve this compound and amine in anhydrous DMF. start->reagent_prep cooling Cool to 0 °C (Ice Bath) reagent_prep->cooling addition Sequential Addition: 1. DIPEA 2. HATU cooling->addition reaction Reaction: Stir at room temperature for 2-16 hours. addition->reaction workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with 1 M HCl, sat. NaHCO₃, and brine. reaction->workup drying Drying and Concentration: Dry organic layer with Na₂SO₄, filter, and concentrate. workup->drying purification Purification: Silica gel column chromatography or recrystallization. drying->purification analysis Characterization: ¹H NMR, ¹³C NMR, LC-MS, IR purification->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,6-Trifluorophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable fluorinated building block.[1] Instead of a rigid protocol, we will explore common synthetic challenges through a series of practical, in-depth questions and answers, focusing on the underlying chemical principles to empower you to solve problems effectively in your own laboratory settings.

We will focus on three common synthetic pathways:

  • The Malonic Ester Synthesis Route: A classic and reliable method for constructing carboxylic acids.

  • The Grignard Carboxylation Route: A direct approach involving organometallic intermediates.

  • The Nitrile Hydrolysis Route: A two-step process via a cyanide intermediate.

Each pathway presents unique challenges, and understanding the causality behind potential failures is key to improving your yield and purity.

Section 1: Troubleshooting the Malonic Ester Synthesis Route

The malonic ester synthesis is a robust method for preparing carboxylic acids by adding two carbons (a -CH₂COOH group) to an alkyl halide.[2] The general workflow involves the alkylation of diethyl malonate with a suitable electrophile—in this case, 2,4,6-trifluorobenzyl bromide—followed by hydrolysis and thermal decarboxylation.[3][4]

Malonic_Ester_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis & Decarboxylation Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate AlkylatedEster Alkylated Diester Enolate->AlkylatedEster Nucleophilic Attack BenzylBromide 2,4,6-Trifluorobenzyl Bromide BenzylBromide->AlkylatedEster FinalProduct 2,4,6-Trifluorophenylacetic Acid AlkylatedEster->FinalProduct Saponification & Decarboxylation Workup H3O+, Heat Workup->FinalProduct

Figure 1. General workflow for the Malonic Ester Synthesis.
Q1: My alkylation of diethyl malonate with 2,4,6-trifluorobenzyl bromide shows low conversion. What are the likely causes and how can I fix it?

A1: Low conversion in the alkylation step typically points to issues with either the formation of the nucleophile (the malonate enolate) or the stability of the electrophile (the benzyl bromide).

Causality & Troubleshooting:

  • Inefficient Enolate Formation: The acidity of the α-hydrogens on diethyl malonate (pKa ≈ 13) requires a sufficiently strong base for complete deprotonation.[2]

    • Insight: Sodium ethoxide (NaOEt) in ethanol is the classic choice. It is critical to use a base whose conjugate acid is the alcohol solvent to prevent transesterification, which would lead to a mixture of ethyl and other alkyl esters.[5]

    • Solution: Ensure your base is fresh and anhydrous. Sodium ethoxide is hygroscopic and will be quenched by moisture. Use at least 1.05 equivalents of NaOEt to drive the equilibrium towards the enolate. For a more potent, non-nucleophilic base, consider sodium hydride (NaH) in an aprotic solvent like THF or DMF. NaH provides irreversible deprotonation, which can significantly improve yields.

  • Side Reactions of the Electrophile: 2,4,6-trifluorobenzyl bromide is an active electrophile, but it can undergo competing reactions.

    • Insight: The primary competing reaction is E2 elimination, promoted by bases, especially if they are sterically hindered. However, with an unhindered base like ethoxide and a primary benzylic halide, this is less likely than issues with enolate formation.

    • Solution: Add the 2,4,6-trifluorobenzyl bromide solution dropwise to the pre-formed enolate solution at a controlled temperature (e.g., 0 °C to room temperature). This maintains a low instantaneous concentration of the halide, minimizing side reactions.

Optimized Alkylation Protocol:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.

  • Add sodium metal in small pieces (or commercial sodium ethoxide) to generate a fresh solution of sodium ethoxide (1.05 eq).

  • Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of 2,4,6-trifluorobenzyl bromide[6] (1.0 eq) in a minimal amount of anhydrous ethanol or THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or GC-MS.

ParameterRecommendationRationale
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)Prevents transesterification (NaOEt); Irreversible deprotonation (NaH).
Solvent Anhydrous Ethanol (for NaOEt) or THF/DMF (for NaH)Matches base to prevent side reactions; Aprotic for NaH.
Equivalents Base: 1.05 eq; Diethyl Malonate: 1.0 eq; Benzyl Bromide: 1.0 eqDrives enolate formation; Prevents dialkylation.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.

Table 1. Recommended Parameters for Mono-alkylation.

Q2: I'm observing a significant amount of a dialkylated byproduct. How can I improve selectivity for mono-alkylation?

A2: The formation of a dialkylated product is a known drawback of the malonic ester synthesis and occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[5]

Causality & Troubleshooting:

  • Insight: The mono-alkylated malonic ester still possesses one acidic α-hydrogen. Although it is slightly less acidic than the starting material due to the electron-donating nature of the newly added alkyl group, it can still be deprotonated by any excess base, leading to a second alkylation.

  • Solution: The most effective way to prevent dialkylation is to use a strict 1:1 stoichiometry of the malonate enolate to the alkyl halide. Using a slight excess of diethyl malonate relative to the benzyl bromide can also help ensure the halide is consumed before it can react with the mono-alkylated product.

Procedural Adjustments for Selectivity:

  • Use precisely 1.0 equivalent of base relative to the diethyl malonate.

  • Add the 2,4,6-trifluorobenzyl bromide slowly and ensure it is the limiting reagent (e.g., use 0.95 equivalents).

  • Ensure efficient stirring to avoid localized areas of high concentration.

Section 2: Troubleshooting the Grignard Synthesis Route

This route involves the formation of a Grignard reagent from 2,4,6-trifluorobenzyl halide, followed by nucleophilic attack on carbon dioxide (usually as dry ice) to form a carboxylate salt, which is then protonated.[7]

Grignard_Troubleshooting Start Start: Grignard Reaction Failure Check_Moisture Is all glassware flame-dried and solvent anhydrous? Start->Check_Moisture Check_Mg Is the Magnesium (Mg) surface activated? Check_Moisture->Check_Mg Yes Success Troubleshooting Complete: Re-run with dry conditions. Check_Moisture->Success No Check_Initiation Did the reaction initiate? (color change, exotherm) Check_Mg->Check_Initiation Yes Activate_Mg Activate Mg: Crush turnings, add I₂ crystal, or use Rieke Magnesium. Check_Mg->Activate_Mg No Check_Initiation->Success Yes Failure If still failing, check halide purity or consider alternative route. Check_Initiation->Failure No Activate_Mg->Check_Initiation Initiate_Reaction Initiate Reaction: Add a few drops of halide neat, warm gently, sonicate. Nitrile_Hydrolysis Nitrile R-C≡N (Nitrile) Amide R-C(=O)NH₂ (Amide Intermediate) Nitrile->Amide H₂O, H⁺ or OH⁻ (Fast) Carboxylate R-COO⁻ + NH₄⁺ (Acidic Hydrolysis) or R-COO⁻Na⁺ + NH₃ (Basic Hydrolysis) Amide->Carboxylate H₂O, H⁺ or OH⁻ High Temp, Long Time (Slow, Rate-Limiting) FinalProduct R-COOH (Carboxylic Acid) Carboxylate->FinalProduct Acidic Workup

References

Technical Support Center: Purification of Crude 2,4,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,4,6-Trifluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high-purity this compound for your research and development needs.

Introduction to Purification Challenges

Crude this compound, a key building block in the synthesis of active pharmaceutical ingredients (APIs) and agricultural fungicides, often contains impurities that can interfere with subsequent reactions and compromise the quality of the final product.[1] These impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. Effective purification is therefore a critical step in ensuring the success of your synthetic endeavors.

This guide will focus on the most effective and commonly employed purification techniques for this compound: acid-base extraction and recrystallization . We will also touch upon chromatographic methods for achieving the highest levels of purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Common impurities can include:

  • Positional Isomers: Synthesis of trifluorinated aromatic compounds can sometimes yield a mixture of isomers, such as 2,4,5-Trifluorophenylacetic acid, which can be challenging to separate due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials such as 1,3,5-trifluorobenzene or diethyl malonate.

  • Side-Reaction Products: Undesired side reactions can lead to the formation of various byproducts. For instance, in syntheses involving diazotization, tar-like byproducts can form, leading to discoloration.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps may be present in the crude material.

Q2: My crude product is a discolored oil or a sticky solid. What is the best first step for purification?

A2: For a crude product that is not a free-flowing solid, an initial acid-base extraction is highly recommended. This technique is excellent for separating the acidic product from neutral or basic impurities and can often help to break up oils and tars, making subsequent purification steps more manageable.

Q3: I performed a recrystallization, but my yield is very low. What are the likely causes?

A3: Low recovery after recrystallization is a common issue and can be attributed to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • The compound has significant solubility in the cold solvent: If the solubility of your compound in the chosen solvent is still considerable at low temperatures, you will experience product loss.

  • Premature crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is reported to be in the range of 110-112 °C . A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Troubleshooting Guide: Purification Workflows

This section provides detailed protocols and troubleshooting advice for the primary purification techniques for this compound.

Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since this compound is a carboxylic acid, it can be readily deprotonated by a weak base to form a water-soluble carboxylate salt. This allows for its separation from neutral or basic impurities that remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Venting: Stopper the funnel and shake vigorously, periodically inverting the funnel and venting to release the pressure from the carbon dioxide gas that evolves.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the sodium salt of this compound. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acidic product.

  • Backwash (Optional but Recommended): Combine the aqueous extracts and wash them with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~1-2, check with pH paper). This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Troubleshooting Acid-Base Extraction

Problem Potential Cause Suggested Solution
Emulsion formation (layers do not separate) The two phases are not fully immiscible, or vigorous shaking has created a stable emulsion.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. - Gently swirl the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period.
No precipitate forms upon acidification The product is more soluble in the acidified aqueous solution than expected.- Ensure the solution is sufficiently acidic. - Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate) to recover the product.
Product precipitates as an oil The melting point of the impure product is below the temperature of the solution.- Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification. - If an oil still forms, proceed with extracting the product into an organic solvent.

Logical Flow for Acid-Base Extraction Troubleshooting

Caption: Troubleshooting workflow for acid-base extraction.

Recrystallization: Achieving Crystalline Purity

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solvent.

Choosing the Right Solvent

The key to a successful recrystallization is selecting an appropriate solvent. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the crystals.

For this compound, a good starting point for a single-solvent recrystallization is toluene . A mixed-solvent system can also be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

Recommended Solvent Systems for Recrystallization

Solvent System Type Notes
Toluene Single SolventA good first choice. Heat to dissolve, then cool slowly.
Ethanol/Water Mixed SolventDissolve in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to clarify, then cool.
Hexane/Ethyl Acetate Mixed SolventDissolve in a minimal amount of hot ethyl acetate, then add hexane dropwise until turbidity is observed. Reheat to clarify, then cool.

Experimental Protocol: Recrystallization from a Single Solvent (Toluene)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of toluene. Heat the mixture to boiling while stirring.

  • Achieve Saturation: Continue adding small portions of hot toluene until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization

Problem Potential Cause Suggested Solution
Crystallization is too rapid The solution is too concentrated, or cooling is too fast.- Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly by insulating the flask.
No crystals form upon cooling The solution is too dilute, or the compound is "oiling out."- Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - If the solution is too dilute, evaporate some of the solvent and try cooling again.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly.

Decision Tree for Recrystallization Solvent Selection

Caption: Decision-making guide for selecting a recrystallization solvent system.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

For applications requiring very high purity, or for analyzing the success of your purification, High-Performance Liquid Chromatography (HPLC) is an essential tool. A reverse-phase method is typically suitable for separating fluorinated phenylacetic acids from their potential impurities.

Example HPLC Method (Adaptable for this compound)

Based on methods for similar compounds, the following conditions can be a good starting point for developing a purity analysis method for this compound:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength around 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

This method can be optimized by adjusting the gradient profile and the mobile phase composition to achieve the best separation of the main peak from any impurity peaks.

References

Technical Support Center: Synthesis of 2,4,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4,6-Trifluorophenylacetic acid (2,4,6-TFPAA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, experience-based insights and troubleshooting solutions to help you optimize your synthetic process and achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated key impurities?

The two most prevalent synthetic strategies start from either 2',4',6'-Trifluoroacetophenone or a 2,4,6-trifluorohalobenzene. Each route has a unique impurity profile that must be managed.

  • Willgerodt-Kindler Reaction Route: This common pathway involves the conversion of 2',4',6'-Trifluoroacetophenone. The ketone is first reacted with sulfur and a secondary amine (typically morpholine) to form a thioamide intermediate, which is then hydrolyzed to the final carboxylic acid.[1]

    • Key Potential Impurities:

      • Unreacted 2',4',6'-Trifluoroacetophenone

      • 2,4,6-Trifluorophenylthioacetomorpholide (Thioamide Intermediate)

      • 2,4,6-Trifluorophenylacetamide (Amide byproduct)

  • Grignard Reaction Route: This classic organometallic approach involves forming a Grignard reagent from a 2,4,6-trifluorohalobenzene (e.g., 1-bromo-2,4,6-trifluorobenzene) followed by carboxylation with solid carbon dioxide (dry ice).[2][3]

    • Key Potential Impurities:

      • Unreacted 2,4,6-trifluorohalobenzene

      • 1,3,5-Trifluorobenzene (from premature quenching of the Grignard reagent)

      • 3,3',5,5'-Hexafluorobiphenyl (from Wurtz-type coupling)[4][5]

Q2: What is the most critical factor for minimizing impurities in the Grignard synthesis of 2,4,6-TFPAA?

Anhydrous conditions are paramount. Grignard reagents are potent nucleophiles and extremely strong bases that react readily with protic sources, including trace amounts of water in glassware or solvents.[5]

  • Causality: If the Grignard reagent (R-MgBr) encounters water, it is rapidly protonated, leading to the formation of 1,3,5-Trifluorobenzene and magnesium hydroxybromide (Mg(OH)Br). This not only consumes the active reagent, reducing your yield, but also introduces a significant impurity that must be removed later. All glassware must be oven-dried, and anhydrous solvents are essential for success.

Q3: How do I choose the right analytical method to assess the purity of my 2,4,6-TFPAA?

A multi-technique approach is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) can effectively separate the target acid from most common impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown peaks. The mass-to-charge ratio provides the molecular weight of potential impurities, allowing for rapid identification when cross-referenced with potential side products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying fluorinated impurities. ¹⁹F NMR is particularly powerful for detecting and quantifying other fluorinated aromatic species that may be present.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low yield and a significant non-polar byproduct observed in Grignard synthesis.

Symptom: After workup of your Grignard reaction, you notice a significant amount of a greasy or crystalline solid that is insoluble in the aqueous base during extraction. TLC or HPLC analysis shows a major non-polar peak.

Likely Cause: Formation of a hexafluorobiphenyl byproduct.

Mechanistic Insight: This impurity arises from a coupling reaction between the Grignard reagent and unreacted 1-bromo-2,4,6-trifluorobenzene.[4] This side reaction is favored by higher temperatures and high concentrations of the aryl halide.

Troubleshooting Workflow: Grignard Byproduct Formation

Caption: Troubleshooting logic for biphenyl impurity in Grignard synthesis.

Corrective Action Protocol:

  • Control Temperature: Maintain the reaction temperature at 0-5 °C during the dropwise addition of the 1-bromo-2,4,6-trifluorobenzene solution.

  • Slow Addition: Add the halide solution slowly and steadily to the magnesium turnings to keep its instantaneous concentration low.

  • Purification: The biphenyl impurity is non-polar and can often be removed by trituration or recrystallization. Suspend the crude solid in a minimal amount of a non-polar solvent like hexane or petroleum ether, stir vigorously, and filter. The desired acid salt will remain as a solid, while the biphenyl dissolves.[4]

Issue 2: Incomplete conversion in the Willgerodt-Kindler reaction.

Symptom: Your final product after hydrolysis still contains significant amounts of the starting ketone (2',4',6'-Trifluoroacetophenone) and/or a sulfur-containing intermediate detected by LC-MS.

Likely Cause: Incomplete hydrolysis of the intermediate thioamide.

Mechanistic Insight: The Willgerodt-Kindler reaction proceeds via a stable thioamide intermediate. The subsequent hydrolysis of this thioamide to the carboxylic acid can be sluggish and requires sufficiently harsh conditions (e.g., strong acid or base and elevated temperatures) to drive to completion.[7]

Synthetic Pathway and Impurity Formation (Willgerodt-Kindler)

Caption: Impurity formation pathway in the Willgerodt-Kindler synthesis.

Corrective Action Protocol:

  • Increase Hydrolysis Time/Temperature: The most straightforward solution is to prolong the hydrolysis step. Monitor the reaction by TLC or HPLC until the thioamide intermediate is no longer detected.

  • Use a Co-Solvent: If the thioamide has poor solubility in the aqueous acidic or basic solution, adding a water-miscible co-solvent like dioxane or ethylene glycol can improve reaction rates.

  • Change Hydrolysis Conditions: If acidic hydrolysis is slow, consider switching to basic hydrolysis with a strong base like potassium hydroxide, followed by acidification.

Issue 3: My final product is contaminated with residual starting material from an impure source.

Symptom: You used commercial 1,3,5-Trifluorobenzene as a starting material for a downstream reaction and your final product is contaminated with an unexpected chlorinated species.

Likely Cause: Contamination of the starting 1,3,5-Trifluorobenzene with difluorochlorobenzene.

Expert Insight: The industrial synthesis of 1,3,5-Trifluorobenzene can sometimes start from 1,3,5-trichlorobenzene via halogen exchange (halex) reactions.[8] This process can leave behind chlorinated intermediates, such as difluorochlorobenzene, which are difficult to separate due to similar boiling points.

Corrective Action Protocol:

  • Analyze Starting Materials: Always verify the purity of your starting materials by a suitable method, such as Gas Chromatography-Mass Spectrometry (GC-MS), before beginning a synthesis.

  • Source High-Purity Reagents: Procure starting materials from reputable suppliers who provide a certificate of analysis with detailed purity information.

  • Purification of Starting Material: If necessary, distill the 1,3,5-Trifluorobenzene before use to remove less volatile impurities.

  • Final Product Purification: If the impurity has carried through to the final product, purification via column chromatography or preparative HPLC may be necessary.

Data Summary Table

Impurity NameCommon Source ReactionMolecular FormulaMolecular Weight ( g/mol )Likely Analytical Method
1,3,5-TrifluorobenzeneGrignard ReactionC₆H₃F₃132.08GC-MS, ¹⁹F NMR
3,3',5,5'-HexafluorobiphenylGrignard ReactionC₁₂H₄F₆262.15HPLC, LC-MS
2',4',6'-TrifluoroacetophenoneWillgerodt-KindlerC₈H₅F₃O174.12HPLC, LC-MS
Thioamide IntermediateWillgerodt-KindlerC₁₂H₁₂F₃NOS279.30HPLC, LC-MS
DifluorochlorobenzeneStarting MaterialC₆H₃ClF₂148.54GC-MS

References

side reactions to avoid when working with 2,4,6-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2,4,6-Trifluorophenylacetic acid (TFPAA). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but reactive building block. The trifluorinated phenyl ring introduces unique electronic properties that, while beneficial for modulating the characteristics of target molecules, can also lead to specific and sometimes unexpected side reactions.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and mitigate these challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during reactions involving this compound, focusing on identifying the root cause and providing actionable solutions.

Issue 1: Low Yield in Amide Coupling Reactions

You are attempting to form an amide bond using TFPAA and an amine, but the yield of your desired product is significantly lower than expected.

Potential Cause A: Steric Hindrance and Reduced Nucleophilicity

The fluorine atoms at the ortho positions (2- and 6-) of TFPAA can create significant steric hindrance around the carboxylic acid group. This can impede the approach of the amine, especially if the amine itself is bulky. Furthermore, the strong electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring, which can, in turn, decrease the reactivity of the carboxylic acid.[2][3]

Solutions:

  • Choice of Coupling Agent: Standard coupling reagents like DCC or EDC might be insufficient. Consider using more potent activating agents such as HATU, HBTU, or T3P. For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride using reagents like Deoxo-Fluor or DAST can be effective, as acyl fluorides are highly reactive.[4]

  • Reaction Conditions: Increase the reaction temperature to overcome the activation energy barrier. Microwave-assisted synthesis can also be a powerful tool to accelerate slow reactions.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions with the coupling agent.

Potential Cause B: Competitive Side Reactions of the Activated Ester

The activated intermediate (e.g., O-acylisourea with carbodiimides) can be susceptible to side reactions if the desired nucleophilic attack by the amine is slow.

Solutions:

  • Order of Addition: Add the coupling agent to a solution of the carboxylic acid and the amine simultaneously, or add the coupling agent last. Pre-activating the carboxylic acid for an extended period before adding the amine can lead to the decomposition of the activated intermediate.

  • Use of Additives: Incorporate additives like HOBt or HOAt. These additives trap the activated carboxylic acid to form a more stable active ester, which is less prone to side reactions and can increase the efficiency of the amide bond formation.

Issue 2: Unidentified Byproducts in the Reaction Mixture

Your reaction yields a complex mixture of products, and purification of the desired compound is proving difficult.

Potential Cause A: Decarboxylation

Phenylacetic acids, particularly those with electron-withdrawing groups, can be susceptible to decarboxylation at elevated temperatures, leading to the formation of 1,3,5-trifluorotoluene.[5][6]

Solutions:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate.

  • Avoid Strong Bases and Heat: The combination of high temperatures and strong bases can promote decarboxylation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be initiated at high temperatures.

Potential Cause B: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient aromatic ring of TFPAA is activated towards nucleophilic aromatic substitution.[2][7] Strong nucleophiles present in the reaction mixture, such as certain amines or bases, could potentially displace one of the fluorine atoms.

Solutions:

  • Control of Nucleophilicity: Use a less nucleophilic base. If the amine reactant is highly nucleophilic, consider protecting it or using a milder activating agent for the carboxylic acid.

  • Reaction Temperature: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature may suppress this side reaction.

Issue 3: Reaction Stalls or Fails to Go to Completion

The reaction starts but appears to stop before all the starting material is consumed, even after an extended reaction time.

Potential Cause: Formation of Unreactive Salts

The acidic proton of the carboxylic acid can react with basic amines to form a stable salt, which may be unreactive under the chosen reaction conditions.

Solutions:

  • Appropriate Base: Ensure a suitable non-nucleophilic base is present in stoichiometric amounts to neutralize any in-situ formed salts and to scavenge the acid produced during the coupling reaction.

  • Amine Salt Form: If your amine is provided as a salt (e.g., hydrochloride or trifluoroacetate), it must be neutralized before the coupling reaction. This can be done in a separate step or in situ with an appropriate base.[8]

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under acidic and basic conditions?

A1: this compound is generally stable under a range of pH conditions at room temperature.[9] However, at elevated temperatures, strong basic conditions can promote decarboxylation.[5][6] Strong acidic conditions are generally well-tolerated, though prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to decomposition.

Q2: What are the best practices for storing and handling this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is a solid at room temperature. Avoid contact with strong oxidizing agents and strong bases. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Q3: Can I use TFPAA in esterification reactions? What should I watch out for?

A3: Yes, TFPAA can be used in esterification reactions. Due to the steric hindrance from the ortho-fluorine atoms, direct Fischer esterification with an alcohol under acidic catalysis may be slow.[10] More effective methods include:

  • Using a condensing agent: Reagents like DCC with DMAP as a catalyst can facilitate the reaction with an alcohol.

  • Conversion to an acyl halide: Converting the carboxylic acid to the more reactive acyl chloride or fluoride before reacting with the alcohol can significantly improve yields.

The primary side reaction to be mindful of is, again, decarboxylation if high temperatures are employed.

Q4: How does the trifluorination pattern of this compound affect its reactivity compared to other fluorinated phenylacetic acids?

A4: The 2,4,6-substitution pattern has a pronounced effect:

  • Acidity: The three electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid proton compared to non-fluorinated phenylacetic acid.

  • Steric Hindrance: The two ortho-fluorines create significant steric bulk around the carboxylic acid, making it more challenging for nucleophiles to attack the carbonyl carbon.[4] This is a key difference compared to isomers like 2,4,5-trifluorophenylacetic acid, which has only one ortho-substituent.[11][12]

  • Ring Activation for SNAr: The fluorine atoms strongly activate the ring for nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.[7]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amide Coupling with a Hindered Amine

This protocol is designed to maximize the yield of amide formation when working with sterically demanding substrates.

Materials:

  • This compound (1.0 eq)

  • Sterically hindered amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the hindered amine.

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve HATU in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_activation Activation & Coupling cluster_workup Workup & Purification TFPAA This compound Reaction Stir at RT, 12-24h TFPAA->Reaction Amine Hindered Amine Amine->Reaction Solvent Anhydrous DMF Solvent->Reaction Base DIPEA Base->Reaction HATU HATU HATU->Reaction Activates Carboxylic Acid Quench Quench (aq. NaHCO₃) Reaction->Quench Extract Extract (EtOAc) Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Desired Amide Purify->Product

Caption: Workflow for amide coupling of TFPAA with a hindered amine.

Side_Reactions cluster_decarboxylation Decarboxylation cluster_snar SNAr TFPAA This compound Decarb_Product 1,3,5-Trifluorotoluene TFPAA->Decarb_Product High Temp, Strong Base SNAr_Product Substituted Product TFPAA->SNAr_Product Strong Nucleophile (e.g., R₂NH)

Caption: Potential side reactions of this compound.

Summary of Key Parameters

Reaction TypeKey ChallengeRecommended ReagentsConditions to Avoid
Amide Coupling Steric HindranceHATU, HBTU, T3P, Acyl FluoridesProlonged heating, inefficient coupling agents (DCC alone)
Esterification Steric HindranceDCC/DMAP, Acyl HalidesHigh temperatures, prolonged reaction times with strong acids
General Handling DecarboxylationN/AHigh temperatures (>100-120 °C), especially with strong bases
General Handling SNArN/AStrong, unhindered nucleophiles at elevated temperatures

References

troubleshooting poor solubility of 2,4,6-Trifluorophenylacetic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2,4,6-Trifluorophenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this valuable synthetic intermediate. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that influence its solubility?

This compound (CAS No. 209991-63-9) is a white to off-white solid.[1] Its behavior in solution is governed by a combination of factors stemming from its unique structure: the carboxylic acid group and the trifluorinated phenyl ring.

  • Carboxylic Acid Group (-COOH): This is a polar, protic functional group that can engage in hydrogen bonding. It is also acidic, meaning it can donate its proton (H⁺) to a base to form a carboxylate salt (R-COO⁻). This transformation is the single most critical factor in manipulating its solubility.

  • Trifluorophenyl Ring: The three highly electronegative fluorine atoms have a profound inductive electron-withdrawing effect. This pulls electron density away from the carboxylic acid group, making the proton more easily donated. Consequently, this compound is a significantly stronger acid than its non-fluorinated counterpart, phenylacetic acid. Fluorinated carboxylic acids are generally considered strong acids.[2][3][4]

  • Crystalline Solid Form: The compound's nature as a solid with a melting point of 121-125 °C indicates a stable crystal lattice structure.[1][5] The energy required to break this lattice (lattice energy) must be overcome by the energy of solvation for dissolution to occur. This is often a kinetic barrier to rapid dissolution in many organic solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 209991-63-9 [Sigma-Aldrich]
Molecular Formula C₈H₅F₃O₂ [ChemScene][6]
Molecular Weight 190.12 g/mol [ChemScene][6]
Appearance White to Off-White Solid [ChemicalBook][1]
Melting Point 121-125 °C [ChemicalBook][1][5]

| Predicted pKa | 3.78 ± 0.10 | [ChemicalBook][1][5] |

Q2: Why does this compound seem so poorly soluble in common solvents like Dichloromethane (DCM)?

The limited solubility in moderately polar aprotic solvents like DCM or chloroform arises from a mismatch in intermolecular forces. While the molecule has polar features, the overall energy gained from solvating the neutral acid in DCM is often insufficient to overcome the strong hydrogen bonding and van der Waals forces holding the molecules together in their solid crystal lattice. To achieve solubility, you need a solvent that can either effectively hydrogen-bond with the carboxylic acid or a strategy to convert the acid into a more soluble form.

Troubleshooting Guide: Reaction Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: The acid will not dissolve in the reaction solvent at the start of the experiment.

Scenario: You've charged your flask with a solvent like THF, Acetonitrile, or DCM, added the this compound, and after extensive stirring, it remains a suspension.

Root Cause Analysis: You are attempting to dissolve the neutral carboxylic acid, which has high lattice energy and limited solubility in these solvents. The most robust solution is not to find a better solvent for the neutral acid, but to change the nature of the acid itself.

Solutions, from Simple to Most Effective:

  • Optimize Solvent Choice: If your reaction chemistry allows, switch to a more polar, hydrogen-bond-accepting solvent. See Table 2 for a qualitative guide.

  • Gentle Heating: For many compounds, solubility increases with temperature.[7] Gently warming the mixture with stirring can aid dissolution. Caution: Do this before adding thermally sensitive reagents. Be aware that this may not be sufficient and the compound may precipitate again upon cooling.

  • The Definitive Solution: In-situ Salt Formation. The most reliable method is to deprotonate the carboxylic acid with a suitable base. The resulting carboxylate salt is ionic and dramatically more soluble in polar organic solvents.

    Step-by-Step Protocol for In-situ Salt Formation (Amide Coupling Example):

    • Charge your reaction vessel with the chosen solvent (e.g., DMF, or DCM if required by the reaction).

    • Add the amine component of your reaction.

    • Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Typically, 2.1 equivalents are used (1.0 for the acid, 1.0 for the amine hydrochloride if used, and a slight excess).

    • Stir the mixture for a few minutes.

    • Now, add the solid this compound to this basic solution.

    • Stir at room temperature. You should observe the solid dissolving completely to give a clear, homogeneous solution. This visual confirmation is your key to a successful reaction setup. The acid is now present as a soluble ammonium carboxylate salt, poised for reaction.

Table 2: Qualitative Solubility of Neutral this compound

Solvent Class Examples Qualitative Solubility Rationale
Polar Aprotic DMF, DMAc, NMP, DMSO Good to High Excellent hydrogen bond acceptors that can effectively solvate the -COOH group.
Alcohols Methanol, Ethanol Moderate Can act as both H-bond donors and acceptors, but less polar than DMF/DMSO.[1][5]
Ethers THF, Dioxane Low to Moderate Moderate polarity and H-bond accepting ability.
Halogenated DCM, Chloroform Poor to Slight Insufficiently polar to overcome the crystal lattice energy effectively.

| Hydrocarbons | Toluene, Hexane | Insoluble | Nonpolar solvents cannot effectively solvate the polar carboxylic acid group. |

Diagram 1: The Principle of Solubility Enhancement This diagram illustrates the core strategy for overcoming solubility issues. The high-energy barrier of the crystalline solid is bypassed by converting the neutral acid to a highly soluble ionic salt in situ.

cluster_0 The Problem: Neutral Acid cluster_1 The Solution: In-situ Salt Formation A This compound (Solid, High Lattice Energy) B Poor Solubility in DCM, THF, ACN A->B  Direct  Dissolution  Attempt C Soluble Carboxylate Salt [R-COO⁻ N⁺HEt₃] A->C Add Base (e.g., TEA, DIPEA) in Reaction Solvent D Homogeneous Reaction (Ready for Coupling) C->D  Reaction  Proceeds G start Precipitate Forms Mid-Reaction q1 What is the coupling agent? start->q1 is_dcc DCC or EDC? q1->is_dcc Byproduct Check is_other Other (HATU, etc.)? q1->is_other Other Causes is_dcc->is_other No sol_dcc Likely Urea Byproduct. Continue with vigorous stirring. Filter during workup. is_dcc->sol_dcc Yes q2 Is solution acidic (check pH)? is_other->q2 sol_acid Starting acid re-precipitated. Add more non-nucleophilic base (e.g., 0.2 eq DIPEA). q2->sol_acid Yes sol_intermediate Likely insoluble intermediate. Add polar co-solvent (DMF) or warm gently. q2->sol_intermediate No

References

Technical Support Center: Scale-Up of 2,4,6-Trifluorophenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,4,6-Trifluorophenylacetic acid (TFPAA). This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during production, offering troubleshooting advice and in-depth explanations grounded in chemical principles to ensure the success of your scale-up campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a crucial fluorinated building block in medicinal and agricultural chemistry. Its primary use is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and novel fungicides. For instance, it is a key component in the preparation of certain pyridazine-based agricultural fungicides and has been utilized in the development of supramolecular nanotubes for cell therapy applications.[1]

Q2: What are the principal synthetic routes for the industrial scale-up of 2,4,6-TFPAA?

Two common and scalable routes are primarily considered:

  • The Grignard Route: This involves the formation of a Grignard reagent from a 2,4,6-trifluorobenzyl halide, followed by carboxylation using carbon dioxide.

  • The Nitrile Hydrolysis Route: This pathway starts with 2,4,6-trifluorophenylacetonitrile (also known as 2,4,6-trifluorobenzyl cyanide), which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

The choice between these routes depends on factors like raw material cost, equipment availability, and waste disposal considerations.

Q3: What are the key safety precautions for handling 2,4,6-TFPAA and its precursors?

Handling this compound and related compounds requires stringent safety measures. The compound itself can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2][3][4]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[2][4]

  • Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]

  • Precursors: Precursors like 2,4,6-trifluorobenzyl halides are lachrymatory and corrosive. Cyanide salts used in the nitrile route are highly toxic and require specialized handling and emergency protocols. Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous and inert conditions.

Q4: What are the typical physical properties of this compound?

Understanding the physical properties is critical for process design, particularly for crystallization and purification steps.

PropertyValueSource
CAS Number 209991-63-9[1][5]
Molecular Formula C₈H₅F₃O₂[1][5]
Molecular Weight 190.12 g/mol [1][5]
Appearance White crystalline solid[1]
Melting Point 110 - 112 °C[1][6]
Boiling Point 242.1 ± 35.0 °C at 760 mmHg[6]
Density 1.5 ± 0.1 g/cm³[6]

Process Selection Workflow

The initial decision on the synthetic route is critical for a successful scale-up. The following diagram illustrates the key decision points.

cluster_start Initial Assessment cluster_routes Synthetic Route Evaluation cluster_decision Decision Factors cluster_end Final Process Start Define Scale-Up Goals: Cost, Purity, EHS Grignard Route A: Grignard Synthesis Start->Grignard Evaluate Nitrile Route B: Nitrile Hydrolysis Start->Nitrile Evaluate FactorsA Precursor: Benzyl Halide Reagents: Mg, CO2 Concerns: Moisture sensitivity, Exotherm, Byproducts Grignard->FactorsA:w Analyze FactorsB Precursor: Benzyl Cyanide Reagents: Strong Acid/Base Concerns: Cyanide toxicity, Harsh conditions, Waste stream Nitrile->FactorsB:w Analyze Final Optimized Production Process FactorsA->Final Select & Optimize FactorsB->Final Select & Optimize

Caption: Decision workflow for selecting a 2,4,6-TFPAA synthetic route.

Troubleshooting Guide: Grignard Synthesis Route

This route is often favored for its relatively short synthesis sequence but requires strict control over reaction conditions.

cluster_main Grignard Route: Key Steps & Side Reactions cluster_side Common Side Reactions A 2,4,6-Trifluorobenzyl Halide + Mg (in Ether) B Grignard Reagent (Ar-CH2-MgX) A->B Step 1: Formation Side1 Wurtz Coupling (Ar-CH2-CH2-Ar) A->Side1 C Carboxylation (add to CO2) B->C Step 2: Reaction B->Side1 Dimerization Side2 Reaction with H2O (forms Ar-CH3) B->Side2 Protonation D Magnesium Carboxylate Salt C->D E Acidic Workup (H3O+) D->E F Final Product: 2,4,6-TFPAA E->F

Caption: Grignard synthesis pathway and common competing side reactions.

Q: My Grignard reaction won't initiate. What's wrong?

A: This is the most common failure point in a Grignard synthesis, typically caused by three main issues:

  • Magnesium Passivation: A layer of magnesium oxide/hydroxide on the surface of the magnesium turnings prevents the reaction with the alkyl halide.

    • Mechanism: Magnesium readily reacts with atmospheric oxygen and moisture to form a non-reactive MgO layer. For the reaction to start, the alkyl halide must reach the pure magnesium metal underneath.[7]

    • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine (which reacts to form MgI₂, exposing fresh metal surfaces), a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a dry glass rod to mechanically expose a fresh surface.[8]

  • Presence of Moisture: Grignard reagents are potent bases and will be instantly quenched by water.[8][9]

    • Mechanism: The Grignard reagent (R-MgX) will deprotonate water to form an alkane (R-H) and magnesium hydroxyhalide (HO-MgX), consuming the reagent and preventing the desired carboxylation.

    • Solution: All glassware must be rigorously dried (oven-drying at >120°C for several hours is standard). Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. Use of molecular sieves or distillation from a drying agent like sodium/benzophenone is recommended for solvent purification on a lab scale.

  • Impure Starting Halide: Inhibitors or impurities in the 2,4,6-trifluorobenzyl halide can prevent the reaction.

    • Solution: Purify the starting material, typically by distillation, before use.

Q: The yield of my desired carboxylic acid is low after adding carbon dioxide. Where is my product going?

A: Low carboxylation yields often point to competing side reactions or inefficient CO₂ addition.

  • Inefficient Carboxylation: The Grignard reagent can react with the newly formed carboxylate salt, especially at higher temperatures.

    • Mechanism: The Grignard reagent is a strong nucleophile and can attack the carbonyl of the carboxylate salt, leading to ketone formation after workup, which can then be attacked by another equivalent of the Grignard reagent.[9][10]

    • Solution: Employ "inverse addition." Instead of bubbling CO₂ gas into the Grignard solution, the Grignard solution should be added slowly to a well-stirred slurry of crushed dry ice (solid CO₂) in an anhydrous solvent like THF. This ensures that CO₂ is always in excess, minimizing the chance for the Grignard to react with the product.[9] Maintain a low temperature (e.g., -78°C) throughout the addition.

  • Wurtz Coupling Byproduct: A significant amount of 1,2-bis(2,4,6-trifluorophenyl)ethane may be observed.

    • Mechanism: This byproduct forms from the reaction between the Grignard reagent and unreacted 2,4,6-trifluorobenzyl halide.[8] This is more prevalent at higher concentrations and temperatures.

    • Solution: Ensure the slow addition of the benzyl halide to the magnesium during the formation step to maintain a low instantaneous concentration of the halide. Good stirring is essential to dissipate localized heat and promote reaction with the magnesium surface over coupling.

Q: The workup procedure results in a thick emulsion and poor separation. How can I improve product isolation?

A: Emulsions are common during the acidic quench of Grignard reactions due to the formation of fine magnesium salt precipitates.

  • Cause: The addition of aqueous acid neutralizes the magnesium alkoxide and dissolves excess magnesium, but can form finely dispersed magnesium salts (e.g., MgX₂ and Mg(OH)₂) that stabilize oil-in-water or water-in-oil emulsions.

  • Solution:

    • Controlled Quench: Add the reaction mixture slowly to a vigorously stirred solution of aqueous acid (e.g., 1M HCl or H₂SO₄) cooled in an ice bath. Avoid adding the acid to the reaction mixture, as this can create localized "hot spots" and is less effective at preventing salt precipitation.

    • pH Adjustment: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to dissolve all magnesium salts.

    • Salting Out: If an emulsion persists, add saturated sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break the emulsion.

    • Filtration: In some cases, it may be necessary to filter the entire quenched mixture through a pad of Celite® to remove fine inorganic solids before performing the liquid-liquid extraction.

Troubleshooting Guide: Nitrile Hydrolysis Route

This route avoids organometallic reagents but often requires harsh conditions to hydrolyze the stable nitrile and intermediate amide.

cluster_main Nitrile Hydrolysis Pathway cluster_conditions Reaction Conditions Start 2,4,6-Trifluorophenylacetonitrile (Ar-CH2-CN) Mid Intermediate Amide (Ar-CH2-CONH2) Start->Mid Step 1: Hydrolysis (H+ or OH-) End Final Product: 2,4,6-TFPAA Mid->End Step 2: Hydrolysis (Forcing Conditions) Cond Requires: - Strong Acid (e.g., conc. H2SO4) or - Strong Base (e.g., NaOH) - High Temperature / Reflux

Caption: The two-step hydrolysis of a nitrile to a carboxylic acid.

Q: My nitrile hydrolysis is very slow or stalls completely. How can I drive it to completion?

A: The C≡N triple bond is stable, and its hydrolysis requires significant activation energy. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring can also influence reactivity.

  • Cause: Insufficiently forcing reaction conditions. The hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often slower.

  • Solution:

    • Increase Temperature: Refluxing is typically required. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Increase Reagent Concentration: Use a more concentrated acid (e.g., 60-80% H₂SO₄) or base (e.g., 20-40% NaOH).

    • Choice of Reagent: Acid-catalyzed hydrolysis is often cleaner for workup, as the product can be precipitated by diluting the reaction mixture with water. Base-catalyzed hydrolysis requires acidification to protonate the carboxylate salt, which can sometimes be complicated by the precipitation of inorganic salts. The mechanism involves nucleophilic attack by water (acid-catalyzed) or hydroxide (base-catalyzed) on the nitrile carbon.[11]

Q: The reaction stops at the amide intermediate. How do I hydrolyze the amide?

A: Amides are significantly more stable to hydrolysis than nitriles. If your conditions are too mild, the amide will be the major isolated product.

  • Cause: The resonance stabilization of the amide bond makes it a poorer electrophile than the nitrile.

  • Solution: To hydrolyze the amide, more drastic conditions are necessary than for the initial nitrile hydrolysis. This means extending the reaction time at reflux, potentially for 24 hours or more, or increasing the concentration of the acid or base further. It is a common strategy in process scale-up to design a one-pot procedure where conditions are set from the start to be harsh enough to ensure complete conversion to the carboxylic acid without isolating the intermediate amide.

Q: I'm observing decomposition and color formation at high temperatures. Are there alternatives to harsh conditions?

A: High temperatures and highly corrosive reagents can lead to side reactions and are challenging for large-scale reactors.

  • Cause: Under very strong acidic or basic conditions at high temperatures, side reactions such as defluorination or polymerization can occur, leading to yield loss and purification difficulties.

  • Solution:

    • Co-solvents: The use of co-solvents like glycols (e.g., ethylene glycol) can allow for higher reaction temperatures at atmospheric pressure and may improve solubility.

    • Phase-Transfer Catalysis (PTC): For basic hydrolysis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used. This allows the hydroxide ion to be transported into an organic phase containing the nitrile, enabling the reaction to proceed at lower temperatures.

    • Microwave-Assisted Synthesis: On a laboratory or small pilot scale, microwave reactors can dramatically shorten reaction times by efficiently heating the polar mixture, often leading to cleaner conversions with fewer degradation byproducts.

References

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2,4,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4,6-Trifluorophenylacetic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who seek to achieve optimal peak symmetry and ensure the accuracy and reproducibility of their chromatographic results. Here, we move beyond generic advice to provide in-depth, scientifically grounded explanations and actionable protocols to diagnose and resolve this common chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What are the most likely causes?

Peak tailing for an acidic analyte like this compound is a common issue that typically points to undesirable secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions.[1][2] In an ideal chromatographic separation, peaks should be symmetrical and Gaussian in shape. Asymmetry, or tailing, can compromise resolution and lead to inaccurate quantification.[1]

The primary causes can be broken down into a few key areas:

  • Secondary Silanol Interactions: This is the most frequent cause. Silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface that are not fully end-capped. These silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.0. Your analyte, this compound, is a weak acid. When its carboxylic acid group is deprotonated (COO⁻), it can engage in strong ionic interactions with any positively charged sites on the silica surface or, more commonly, exhibit repulsive or mixed-mode interactions with negatively charged silanols, leading to a portion of the analyte molecules being retained longer than the main peak, resulting in tailing.[3]

  • Mobile Phase pH Near the Analyte's pKa: When the pH of your mobile phase is close to the pKa of this compound, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[4] These two forms will have different retention behaviors, leading to a distorted, often tailing, peak.[1][4] For optimal peak shape, it is crucial to control the mobile phase pH to ensure the analyte is in a single, predominant ionic state.[4]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[2][5][6] This can be either mass overload (too high a concentration) or volume overload (too large an injection volume).[6][7]

  • Extra-Column Effects: Peak tailing can also be caused by issues within the HPLC system itself, such as excessive tubing length or internal diameter between the injector and the detector, or poorly made connections that create dead volume.[1][8]

In-Depth Troubleshooting Guides

Issue 1: Secondary Interactions with Residual Silanols

Underlying Mechanism: The surface of silica-based stationary phases is not perfectly uniform and contains residual silanol groups that are acidic in nature. At pH levels common in reversed-phase chromatography (pH > 3), these silanols can deprotonate, creating negatively charged sites (Si-O⁻). Acidic analytes, like this compound, can interact with these sites, leading to multiple retention mechanisms and causing peak tailing.[2][9]

The most effective way to mitigate silanol interactions for an acidic analyte is to suppress the ionization of both the analyte and the silanol groups by lowering the mobile phase pH.[10] This strategy is known as ion suppression chromatography.[11]

Analyte pKa Considerations: While an experimentally determined pKa for this compound is not readily available, a close structural isomer, 2,4,5-Trifluorophenylacetic acid, has a predicted pKa of approximately 3.78.[10] The electron-withdrawing fluorine atoms make these compounds more acidic than the parent phenylacetic acid (pKa ≈ 4.31).[12] For robust method development, it is a sound scientific practice to control the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[13]

CompoundpKa (approx.)Recommended Mobile Phase pH
Phenylacetic Acid4.31[12]< 2.8
2,4,5-Trifluorophenylacetic Acid3.78 (Predicted)[10]< 2.3
This compound ~3.5 - 3.8 (Estimated) ≤ 2.5

Step-by-Step Protocol:

  • Buffer Selection: Choose a buffer system with a pKa close to the desired mobile phase pH. For a target pH of 2.5, phosphate or formate buffers are excellent choices. Ensure the buffer is soluble in your mobile phase mixture and compatible with your detector (e.g., use volatile buffers like formic acid or ammonium formate for LC-MS).

  • Buffer Preparation:

    • Prepare a 10-50 mM aqueous buffer solution.[13] A concentration of 20-25 mM is often a good starting point.

    • For example, to prepare a phosphate buffer, start with a 25 mM solution of potassium phosphate monobasic.

  • pH Adjustment:

    • Carefully adjust the pH of the aqueous buffer portion of the mobile phase before adding the organic modifier.

    • Use an acid like phosphoric acid or formic acid to lower the pH to your target value (e.g., pH 2.5).

  • Mobile Phase Preparation:

    • Mix the pH-adjusted aqueous buffer with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).

    • Filter and degas the final mobile phase.

  • Equilibrate and Test: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape for improvement.

Issue 2: Column Overload

Underlying Mechanism: When the amount of analyte injected exceeds the capacity of the column, the stationary phase becomes saturated. This leads to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, resulting in distorted peak shapes.[6] For acidic compounds, this often manifests as a "shark-fin" or right-triangular peak shape.[7]

A simple way to diagnose column overload is to inject a diluted sample.[5]

Step-by-Step Protocol:

  • Prepare Dilutions: Prepare a series of dilutions of your sample. A 10-fold and 100-fold dilution are good starting points.

  • Inject and Analyze: Inject the original sample and the diluted samples under the same chromatographic conditions.

  • Evaluate Peak Shape:

    • If the peak tailing significantly improves and the peak becomes more symmetrical with dilution, column overload is a likely cause.

    • If the peak shape remains asymmetric regardless of the dilution, the issue is more likely related to chemical interactions or extra-column effects.

Solutions for Column Overload:

  • Reduce the concentration of the sample.

  • Decrease the injection volume.[10]

  • Use a column with a larger internal diameter or a higher stationary phase loading.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.

HPLC_Troubleshooting cluster_0 Start: Observation cluster_1 Initial Diagnosis cluster_2 Chemical Troubleshooting cluster_3 System & Column Checks cluster_4 Resolution Start Peak Tailing Observed for This compound CheckOverload Perform Sample Dilution Study (e.g., 10x, 100x) Start->CheckOverload OverloadYes Peak Shape Improves? CheckOverload->OverloadYes AdjustpH Adjust Mobile Phase pH to ≤ 2.5 using a suitable buffer (e.g., phosphate, formate) OverloadYes->AdjustpH No Resolved Problem Resolved: Symmetrical Peak Achieved OverloadYes->Resolved Yes (Reduce sample load) CheckpH Is Mobile Phase pH < 2.5? CheckpH->AdjustpH No pH_Result Peak Shape Improved? CheckpH->pH_Result Yes AdjustpH->pH_Result CheckColumn Consider Column Type (Is it a high-purity, end-capped column?) pH_Result->CheckColumn No pH_Result->Resolved Yes NewColumn Switch to a modern, high-purity, end-capped column. CheckColumn->NewColumn CheckSystem Check for Extra-Column Volume (fittings, tubing length/ID) CheckColumn->CheckSystem NewColumn->Resolved FurtherHelp Consult Senior Scientist or Instrument Manufacturer NewColumn->FurtherHelp FixSystem Optimize system connections, use smaller ID tubing. CheckSystem->FixSystem FixSystem->Resolved FixSystem->FurtherHelp

Caption: A step-by-step decision tree for troubleshooting peak tailing.

References

Technical Support Center: Enhancing the Stability of 2,4,6-Trifluorophenylacetic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trifluorophenylacetic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile fluorinated building block. As a derivative of phenylacetic acid, this compound is employed in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemical entities.[1][2][3] Ensuring its stability in solution is paramount for reproducible experimental outcomes and the integrity of downstream applications.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and prevent stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has developed a slight yellow tint upon storage. What is the likely cause?

A slight discoloration often indicates the initial stages of degradation. The most common pathway for phenylacetic acid derivatives, particularly those with electron-withdrawing groups like fluorine, is photodecarboxylation, which can be initiated by exposure to ambient or UV light.[4][5] This process can generate colored byproducts. To mitigate this, always store solutions in amber vials or protect them from light.

Q2: I observed precipitation in my aqueous solution of this compound after adjusting the pH. Why is this happening?

This is likely due to changes in the compound's solubility with pH. This compound is a carboxylic acid and will be more soluble in its deprotonated (carboxylate) form, which is favored at higher pH. In acidic conditions, it exists predominantly in its neutral, less soluble form, which can lead to precipitation.[6][7] The key is to maintain the pH within a range where the compound remains fully dissolved. For many carboxylic acids, a pH of 7.0 or higher is sufficient.

Q3: What are the ideal storage conditions for a stock solution of this compound?

For optimal stability, stock solutions should be stored under the conditions outlined in the table below. The primary goals are to minimize exposure to light, control temperature, and use an appropriate solvent and pH.

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of potential hydrolytic and oxidative degradation.
Light Exposure Store in amber vials or wrap in foilPrevents photodecarboxylation, a primary degradation pathway.[4]
Solvent (Aqueous) Buffered solution (e.g., phosphate buffer)Maintains a stable pH to ensure solubility and prevent acid-catalyzed hydrolysis.[6]
pH (Aqueous) pH > 7.0Keeps the carboxylic acid in its more soluble deprotonated form, preventing precipitation.[7]
Atmosphere Inert gas (Argon or Nitrogen) overlayRecommended for long-term storage to minimize the risk of oxidative degradation.
Q4: What are the primary degradation products I should be looking for?

Based on the structure and known reactivity of similar compounds, the most probable degradation pathways are photodecarboxylation and, under harsh conditions, hydrolysis or oxidation.

Degradation PathwayPrimary ProductAnalytical Signature
Photodecarboxylation 2,4,6-TrifluorotolueneA non-polar compound, eluting later in reverse-phase HPLC. Detectable by GC-MS.
Oxidation (Further hydroxylated or ring-opened species)More polar compounds, eluting earlier in reverse-phase HPLC.

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section provides a systematic approach to troubleshooting common problems encountered with this compound solutions.

Issue 1: Appearance of New Peaks in HPLC Chromatogram
  • Symptom: During analysis, one or more new peaks, not present in the freshly prepared standard, are observed.

  • Causality: This is a definitive sign of degradation. The properties of the new peaks can provide clues to the degradation mechanism.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for new HPLC peaks.

Issue 2: Loss of Assay Potency or Concentration
  • Symptom: The measured concentration of this compound is lower than expected.

  • Causality: This can be due to degradation, precipitation, or adsorption to the container surface.

  • Diagnostic Steps:

    • Visual Inspection: Check for any precipitate or cloudiness in the solution. If observed, the issue is likely solubility.

    • pH Measurement: Confirm the pH of the solution. An acidic pH can cause the compound to precipitate out of aqueous solutions.[6]

    • Review HPLC Data: If new peaks are present that account for the mass balance, degradation is the cause. If no new peaks are observed, consider non-UV active degradation products or adsorption.

  • Solutions:

    • For Precipitation: Adjust the pH to >7.0 using a suitable buffer system. If using organic solvents, ensure the compound's solubility limit has not been exceeded.

    • For Degradation: Refer to the workflow in Issue 1 to identify the cause and implement appropriate preventative measures (light protection, temperature control, etc.).

    • For Adsorption: Consider using different container materials (e.g., polypropylene instead of glass) or adding a small percentage of an organic co-solvent like acetonitrile to aqueous solutions to reduce surface interactions.

In-Depth Technical Protocol: Forced Degradation Study

To proactively understand the stability of this compound in your specific formulation, a forced degradation (or stress testing) study is essential.[8][9][10][11] This study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and validate the specificity of your analytical method.[12]

Objective:

To identify the conditions under which this compound degrades and to develop a stability-indicating analytical method. An ideal study aims for 10-20% degradation of the active ingredient.[8]

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile:Water) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (80°C, Solid & Solution) A->E F Photolytic (ICH Q1B Light Exposure) A->F G Neutralize Samples (if needed) B->G C->G D->G E->G F->G H Dilute to Target Concentration G->H I Analyze via Stability-Indicating HPLC-UV/MS H->I J Evaluate Results I->J G cluster_main A This compound B Excited State A->B UV Light (hν) C 2,4,6-Trifluorobenzyl Carbanion + CO₂ B->C Decarboxylation (favored in basic solution) D 2,4,6-Trifluorotoluene C->D Protonation (from H₂O)

References

minimizing solvent impurities in 2,4,6-Trifluorophenylacetic acid workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with minimizing solvent impurities during the workup of 2,4,6-Trifluorophenylacetic acid. The following troubleshooting guides and FAQs are designed to address specific experimental issues with a focus on the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

Q1: My final this compound product has a high level of residual solvent. What are the most likely causes?

High levels of residual solvent in your final product can stem from several factors throughout the workup process. The most common culprits include:

  • Inadequate Drying: The most straightforward cause is insufficient drying time or the use of a suboptimal drying method. Air-drying alone is often not enough to remove tightly bound solvent molecules.

  • Inappropriate Solvent Choice for Recrystallization: The solvent used for recrystallization may have too high of a boiling point, making it difficult to remove under standard drying conditions.[1] Additionally, if the product "oils out" during crystallization, solvent can become trapped within the amorphous solid.[2]

  • Formation of a Solvate: this compound may form a stable solvate with the crystallization solvent. This means the solvent becomes incorporated into the crystal lattice and cannot be removed by simple drying.

  • Inefficient Extraction: During a liquid-liquid extraction, poor phase separation or insufficient washing of the organic layer can lead to the retention of the extraction solvent.

Q2: What are the regulatory limits for residual solvents in active pharmaceutical ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for residual solvents in pharmaceuticals.[3][4][5] These guidelines, specifically ICH Q3C, classify solvents into three classes based on their toxicity.[4][6]

  • Class 1 Solvents: These are to be avoided as they are known carcinogens or environmentally hazardous.[4][6]

  • Class 2 Solvents: Their use should be limited due to their inherent toxicity.[4][6][7]

  • Class 3 Solvents: These have low toxic potential and are considered less of a risk to human health.[4]

It is crucial to be aware of these limits and select solvents accordingly, especially in a drug development context.[8]

Q3: Can residual solvents affect the properties of my this compound?

Yes, even trace amounts of residual solvents can significantly impact the physicochemical properties of your final product.[8][9] These effects can include:

  • Altered Crystal Form (Polymorphism): The presence of a solvent can influence the crystal packing, potentially leading to the formation of a different, and possibly less stable, polymorph.

  • Reduced Purity: Residual solvents are considered impurities and will lower the overall purity of your compound.

  • Changes in Dissolution Rate and Bioavailability: For pharmaceutical applications, different crystal forms or the presence of impurities can affect how quickly the drug dissolves and is absorbed by the body.[8][9]

  • Impact on Stability: Solvents can affect the chemical and physical stability of the API over time.[8]

II. Troubleshooting Guide: Recrystallization Issues

Recrystallization is a critical step for purifying this compound and minimizing impurities. However, several issues can arise during this process.

Problem 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid.[2] This is often due to the solution being supersaturated at a temperature above the compound's melting point.

Solutions:

  • Increase the Solvent Volume: Add more of the hot solvent to decrease the saturation level.[10] This will lower the temperature at which crystallization begins.

  • Switch to a Lower-Boiling Point Solvent: A solvent with a lower boiling point will ensure that the solution cools to a temperature below the compound's melting point before becoming supersaturated.[1]

  • Use a Solvent Pair: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. This technique can often induce crystallization at a more controlled rate.[11]

Problem 2: No crystals form upon cooling.

This issue typically arises from either using too much solvent or the solution being too pure (lacking nucleation sites).[12]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[10][12]

    • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[2][10][12]

  • Reduce Solvent Volume: If induction techniques fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]

  • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, which indicates the onset of precipitation.[12]

Problem 3: Crystals form too quickly.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[10]

Solutions:

  • Use More Solvent: Re-dissolve the crystals in additional hot solvent to ensure a slower cooling and crystallization process.[10]

  • Insulate the Flask: Slow down the cooling rate by wrapping the flask in glass wool or placing it in a Dewar flask.

III. Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1]

Step-by-Step Methodology:

  • Initial Screening: Place a small amount of your crude this compound (approximately 20-30 mg) into several test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent (e.g., toluene, ethyl acetate, hexanes, ethanol/water mixtures) dropwise at room temperature.[13] A good candidate will not dissolve the compound at this stage.[11]

  • Heating: Gently heat the test tubes that did not show dissolution at room temperature. A suitable solvent will dissolve the compound completely at or near its boiling point.[11]

  • Cooling: Allow the solutions that showed complete dissolution upon heating to cool to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.

  • Solvent Pair Selection: If no single solvent is ideal, a solvent pair can be used. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and then add a "poor" solvent dropwise until the solution becomes cloudy.[11]

Table 1: Common Solvents for Recrystallization of Aromatic Carboxylic Acids

SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarOften a good choice for aromatic compounds.[14] High boiling point may require vacuum for complete removal.[1]
Ethyl Acetate77Polar aproticGood general-purpose solvent with a moderate boiling point.[1]
Hexanes69Non-polarOften used as the "poor" solvent in a solvent pair with a more polar solvent.[1]
Ethanol/WaterVariablePolar proticA common solvent pair. The ratio can be adjusted to optimize solubility.[11]
Acetone56Polar aproticLow boiling point makes it easy to remove, but its high solvency may lead to lower recovery.[1]
Protocol 2: Minimizing Residual Solvents Post-Crystallization
  • Filtration: After crystallization, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining mother liquor which is saturated with impurities.

  • Drying:

    • Initial Drying: Press the crystals between two pieces of filter paper to remove the bulk of the solvent.

    • Vacuum Drying: Place the crystals in a vacuum oven. For solvents with boiling points below 100°C, a temperature of 40-50°C under high vacuum is generally sufficient. For higher boiling solvents like toluene, a slightly higher temperature may be necessary.

IV. Visualization of Workflows

Diagram 1: Decision Tree for Troubleshooting Recrystallization

Caption: Troubleshooting workflow for the recrystallization of this compound.

Diagram 2: Workflow for Minimizing Solvent Impurities

G cluster_0 Workup and Purification cluster_1 Quality Control A Crude Product B Recrystallization (Solvent Selection is Key) A->B C Filtration B->C D Washing with Cold Solvent C->D E Drying Under Vacuum D->E F Final Pure Product E->F G Analysis (e.g., NMR, GC-HS) F->G Sample for Analysis H Check for Residual Solvents G->H I Compare to ICH Guidelines H->I I->B Re-process if Limits Exceeded

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2,4,6-Trifluorophenylacetic Acid for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of organic compounds.[1][2] This is particularly true for the burgeoning field of organofluorine chemistry, where the incorporation of fluorine atoms can dramatically alter the pharmacokinetic and physicochemical properties of a molecule.[3] This guide provides an in-depth comparison of ¹H and ¹⁹F NMR spectroscopy for the structural confirmation of 2,4,6-Trifluorophenylacetic acid, a valuable building block in medicinal chemistry.

The Indispensable Role of NMR in Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[1][4] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹⁹F, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.[1][4]

¹H NMR Spectroscopy: A Fundamental Tool

Proton (¹H) NMR is one of the most widely used analytical techniques for organic chemists.[4] It provides crucial information regarding the number of different types of protons, their relative numbers, and their connectivity within a molecule.[1] The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will have different chemical shifts.[4]

  • Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Coupling (J-coupling): This results in the splitting of NMR signals and provides information about the number of neighboring protons.[5]

¹⁹F NMR Spectroscopy: A Specialized Advantage for Fluorinated Compounds

For molecules containing fluorine, ¹⁹F NMR spectroscopy offers several distinct advantages. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection.[6][7][8] Key features of ¹⁹F NMR include:

  • High Sensitivity: ¹⁹F is the third most receptive NMR nucleus after ³H and ¹H.[6]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much larger range (around 800 ppm) compared to ¹H NMR (around 10-20 ppm).[6][8] This wide dispersion minimizes signal overlap and simplifies spectral interpretation, even for complex molecules.

  • Large Coupling Constants: ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants are generally larger than ¹H-¹H coupling constants, providing valuable long-range structural information.[6]

Experimental Workflow: Acquiring High-Quality NMR Data

The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule like this compound.

NMR experimental workflow for structural analysis.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.[9]

  • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[9] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's lock system.[10]

  • If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[11] Particulates can degrade the quality of the NMR spectrum.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp NMR signals.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹⁹F NMR spectrum. This may be done with or without proton decoupling. Proton-decoupled spectra are simpler as they remove ¹H-¹⁹F coupling, while proton-coupled spectra provide valuable information about the connectivity between fluorine and hydrogen atoms.

Data Interpretation and Structural Confirmation of this compound

The structure of this compound presents a distinct set of expected NMR signals that, when analyzed together, provide unambiguous confirmation.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show two main signals:

  • A singlet for the two protons of the methylene (-CH₂-) group.

  • A triplet for the two aromatic protons (-CH-).

The following table summarizes the expected ¹H NMR data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7s2H-CH₂-
~6.8t2HAromatic H

Expected ¹⁹F NMR Spectrum:

The ¹⁹F NMR spectrum is expected to show two signals due to the symmetry of the molecule:

  • A signal for the two fluorine atoms at the 2 and 6 positions.

  • A signal for the fluorine atom at the 4 position.

The following table summarizes the expected ¹⁹F NMR data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ -105t2FF at C2, C6
~ -110t1FF at C4

Spin-Spin Coupling Analysis:

The coupling patterns observed in both the ¹H and ¹⁹F spectra are critical for confirming the substitution pattern of the aromatic ring.

Key spin-spin couplings in this compound.

In the ¹H NMR spectrum, the aromatic protons appear as a triplet due to coupling with the two adjacent fluorine atoms (ortho-coupling). In the ¹⁹F NMR spectrum, the signal for the fluorine atoms at C2 and C6 will appear as a triplet due to coupling with the fluorine atom at C4 (meta-coupling). Similarly, the signal for the fluorine atom at C4 will appear as a triplet due to coupling with the two fluorine atoms at C2 and C6.

Conclusion: A Synergistic Approach

While ¹H NMR provides a foundational understanding of the proton framework of this compound, ¹⁹F NMR offers a more detailed and less ambiguous confirmation of the fluorine substitution pattern. The wide chemical shift dispersion and large coupling constants in ¹⁹F NMR are particularly advantageous in resolving the signals of the non-equivalent fluorine atoms and confirming their relative positions on the aromatic ring. The synergistic use of both ¹H and ¹⁹F NMR spectroscopy, therefore, provides a robust and self-validating system for the unambiguous structural confirmation of this and other fluorinated organic molecules, a critical step in the rigorous workflow of drug discovery and development.

References

Predicted Electron Ionization (EI) Fragmentation of 2,4,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trifluorophenylacetic Acid and Comparative Analytical Strategies

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of fluorinated organic compounds is a critical task. This compound (TFPAA) serves as a key building block in the synthesis of various pharmacologically active molecules and materials.[1] Its trifluorinated phenyl ring introduces unique chemical properties that can enhance metabolic stability and binding affinity. Mass spectrometry, particularly under electron ionization (EI), is a cornerstone technique for the structural analysis of such molecules. Understanding the fragmentation pattern of TFPAA is not merely an academic exercise; it is essential for unambiguous identification, purity assessment, and metabolic profiling.

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. By grounding our predictions in the fundamental principles of mass spectrometry and comparing TFPAA with analogous structures, we offer a robust framework for its characterization. Furthermore, we will compare EI-MS with alternative analytical methodologies, such as Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing field-proven insights into the optimal analytical strategies for this class of compounds.

The fragmentation of a molecule in an EI-MS system begins with the formation of a high-energy molecular ion (M•+), which then undergoes a series of dissociation reactions to yield smaller, characteristic fragment ions.[2][3] For this compound (C₈H₅F₃O₂, Molecular Weight: 190.12 g/mol ), the fragmentation is governed by the interplay between the carboxylic acid functional group and the stable, electron-withdrawing trifluorinated aromatic ring.[4]

The molecular ion (M•+) is expected to be prominent due to the stability conferred by the aromatic ring.[5][6] The primary fragmentation pathways are predicted to involve cleavages adjacent to the carbonyl group and rearrangements influenced by the phenyl ring, as well as unique fragmentations related to the fluorine substituents.

Key Predicted Fragmentation Pathways:

  • α-Cleavage (Loss of Carboxyl Radical): The most characteristic fragmentation for phenylacetic acids is the cleavage of the C-C bond between the methylene group and the carbonyl carbon.[6][7] This results in the loss of the •COOH radical (mass 45) to form a highly stable trifluorobenzyl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

  • Formation of a Trifluorotropylium Ion: The initial trifluorobenzyl cation can rearrange into a more stable seven-membered trifluorotropylium ion. This rearrangement is a hallmark of alkyl-substituted benzene rings, which typically form a tropylium ion at m/z 91.[5]

  • Loss of a Neutral CO₂ Molecule (McLafferty Rearrangement Analog): While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain, a related rearrangement can lead to the loss of CO₂ (mass 44) from the molecular ion, although this is generally less favorable for aromatic acids compared to aliphatic ones.[8]

  • Fragmentation of the Aromatic Ring: Fluorinated aromatic compounds can exhibit characteristic losses of fluorine (F•, mass 19) or hydrogen fluoride (HF, mass 20).[5] These losses can occur from the molecular ion or from major fragment ions, leading to a series of lower-mass ions.

Visualizing the Fragmentation Cascade

The logical flow of these fragmentation events can be visualized as a pathway originating from the molecular ion.

G M This compound M•+ m/z 190 F1 [C7H4F3]+ Trifluorotropylium Ion m/z 145 M->F1 - •COOH (45 u) F2 Loss of F• m/z 171 M->F2 - F• (19 u) F3 Loss of HF m/z 170 M->F3 - HF (20 u) F4 [C6H2F3]+ m/z 125 F1->F4 - HF (20 u) G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow a Sample b Derivatization (e.g., with BSTFA) a->b c GC Separation b->c d EI Ionization c->d e MS Analysis d->e f Sample g SPE Cleanup (Optional) f->g h LC Separation g->h i ESI Ionization h->i j MS/MS Analysis i->j

References

A Comparative Guide to Trifluorophenylacetic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. Trifluorophenylacetic acids, a class of fluorinated building blocks, are of particular interest due to their utility in the synthesis of biologically active compounds. This guide provides an in-depth comparison of 2,4,6-trifluorophenylacetic acid and its key isomers, offering insights into their distinct characteristics and potential applications.

Introduction: The Significance of Fluorine Substitution Patterns

The position of fluorine atoms on the phenyl ring of phenylacetic acid dramatically influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Understanding these differences is paramount for researchers selecting the optimal isomer for their specific application, be it in the development of novel therapeutics or as a tool for chemical biology. This guide will delve into a comparative analysis of the physicochemical properties, spectroscopic signatures, and known biological activities of this compound and its isomers, providing a framework for informed decision-making in your research endeavors.

Physicochemical Properties: A Comparative Overview

The substitution pattern of the fluorine atoms directly impacts the physical properties of the trifluorophenylacetic acid isomers. These differences, summarized in the table below, can affect solubility, crystal packing, and reactivity.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaPredicted logP
This compound 209991-63-9C₈H₅F₃O₂190.12110 - 112[1]--
2,4,5-Trifluorophenylacetic acid 209995-38-0C₈H₅F₃O₂190.12121 - 125[3]3.78[4]1.67[5]
3,4,5-Trifluorophenylacetic acid 209991-62-8C₈H₅F₃O₂190.1270 - 73[6]--
2,3,6-Trifluorophenylacetic acid 114152-23-7C₈H₅F₃O₂190.12111 - 1143.53[6]-
2,3,4-Trifluorophenylacetic acid 243666-12-8C₈H₅F₃O₂190.12---
2,3,5-Trifluorophenylacetic acid 132992-28-0C₈H₅F₃O₂190.12---

Expert Insights: The variation in melting points suggests differences in the crystal lattice energies of the isomers, which can be attributed to the distinct intermolecular interactions dictated by the fluorine substitution patterns. The predicted pKa and logP values for the 2,4,5- and 2,3,6-isomers highlight the influence of fluorine's electron-withdrawing nature on acidity and lipophilicity.[2][7] The lower predicted pKa of the 2,3,6-isomer compared to the 2,4,5-isomer can be rationalized by the proximity of two fluorine atoms to the carboxylic acid group, which enhances the inductive electron withdrawal and stabilizes the carboxylate anion.

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification of trifluorophenylacetic acid isomers. While a complete, directly comparative dataset is not available in the literature, the following provides an overview of the expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for elucidating the substitution pattern of the phenyl ring.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. For instance, the symmetrical substitution of this compound would result in a simpler aromatic region compared to its asymmetrical isomers.

  • ¹³C NMR: The carbon chemical shifts are sensitive to the electronic environment, with carbons directly bonded to fluorine exhibiting large C-F coupling constants.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[3][8] The chemical shift of each fluorine atom is unique to its position on the ring, providing a definitive fingerprint for each isomer.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will share common features, such as the characteristic C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹). However, the C-F stretching and bending vibrations, as well as the out-of-plane C-H bending bands in the fingerprint region (below 1500 cm⁻¹), will differ for each isomer, providing a means of differentiation.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trifluorophenylacetic acid isomers is expected to show a molecular ion peak (M⁺) at m/z 190. The fragmentation patterns will be influenced by the positions of the fluorine atoms. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group and rearrangements. For these fluorinated analogs, the loss of HF or fluorine radicals may also be observed.[10]

Biological and Pharmacological Significance: A Tale of Two Isomers

The biological activities of trifluorophenylacetic acid isomers are not extensively compared in the literature. However, two isomers have emerged with distinct and significant applications.

2,4,5-Trifluorophenylacetic Acid: A Key Building Block for a Blockbuster Drug

2,4,5-Trifluorophenylacetic acid is a critical intermediate in the synthesis of Sitagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][11] The trifluorinated phenyl group of Sitagliptin plays a crucial role in its binding to the DPP-4 enzyme.

Diagram of the role of 2,4,5-Trifluorophenylacetic acid in Sitagliptin Synthesis

sitagliptin_synthesis 2_4_5_TFPAA 2,4,5-Trifluorophenylacetic acid Intermediate Multi-step synthesis 2_4_5_TFPAA->Intermediate Precursor Sitagliptin Sitagliptin Intermediate->Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Binds to Inhibition Inhibition

Caption: Workflow of Sitagliptin Synthesis

This compound: A Potential Antifungal Agent

Research has indicated that this compound possesses antifungal properties. While the exact mechanism is not fully elucidated, it is hypothesized to involve the disruption of fungal cell membranes or the inhibition of essential enzymes. This highlights the potential of this isomer in the development of new agrochemicals or antifungal therapeutics.

Other Isomers: Unexplored Potential

The biological activities of the other trifluorophenylacetic acid isomers (3,4,5-, 2,3,6-, 2,3,4-, and 2,3,5-) remain largely unexplored in the public domain. Based on the principles of medicinal chemistry, it is plausible that these isomers could exhibit a range of biological effects.[12][13] The different electronic and steric properties conferred by the varying fluorine substitution patterns could lead to differential interactions with biological targets. Further research into the bioactivity of these isomers is warranted and could unveil novel pharmacological profiles.

Experimental Protocols for Comparative Analysis

To facilitate further research and a direct comparison of these isomers, we provide the following established protocols for key biological assays.

DPP-4 Inhibition Assay

This protocol can be used to assess the potential of the trifluorophenylacetic acid isomers to inhibit the DPP-4 enzyme, the target of Sitagliptin.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each trifluorophenylacetic acid isomer in DMSO.

    • Prepare a working solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC, in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound (isomer solution) and the DPP-4 enzyme solution.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

    • Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot).

    • Determine the percent inhibition for each isomer at various concentrations.

    • Calculate the IC₅₀ value for each active isomer.

Diagram of DPP-4 Inhibition Assay Workflow

dpp4_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isomer_Sol Isomer Solutions Incubate_1 Incubate Isomer + DPP-4 (37°C, 10 min) Isomer_Sol->Incubate_1 DPP4_Sol DPP-4 Solution DPP4_Sol->Incubate_1 Substrate_Sol Substrate Solution Add_Substrate Add Substrate Substrate_Sol->Add_Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic, 37°C) Add_Substrate->Measure_Fluorescence Calc_Rate Calculate Reaction Rate Measure_Fluorescence->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC₅₀ Calc_Inhibition->Calc_IC50

Caption: DPP-4 Inhibition Assay Workflow

Antifungal Susceptibility Testing (Broth Microdilution)

This method can be used to determine the minimum inhibitory concentration (MIC) of the trifluorophenylacetic acid isomers against various fungal strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Preparation: Prepare serial dilutions of each isomer in the broth medium in a 96-well microplate.

  • Inoculation: Add the fungal inoculum to each well of the microplate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of the isomers against a mammalian cell line, which is a crucial step in early drug development.

Methodology:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each isomer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each isomer.

Conclusion and Future Directions

The positional isomerism of trifluorophenylacetic acids gives rise to a family of compounds with distinct physicochemical properties and, consequently, diverse potential applications. While the 2,4,5-isomer has been extensively utilized in the pharmaceutical industry as a key precursor to Sitagliptin, and the 2,4,6-isomer shows promise as an antifungal agent, the other isomers represent a largely untapped resource for chemical and biological exploration.

This guide provides a foundational comparison based on available data and established scientific principles. It is our hope that this will stimulate further research into the comparative biological activities of these intriguing molecules. The provided experimental protocols offer a starting point for such investigations, which could uncover novel therapeutic leads and expand the utility of this versatile class of fluorinated building blocks.

References

A Comparative Guide to the Biological Significance of 2,4,6- and 2,4,5-Trifluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and synthetic intermediates is a critical decision that profoundly influences the biological activity and therapeutic potential of a final compound. Within the class of fluorinated phenylacetic acids, the positional isomerism of fluorine atoms on the phenyl ring can lead to vastly different applications and biological outcomes. This guide provides an in-depth comparison of two such isomers: 2,4,6-Trifluorophenylacetic acid and 2,4,5-Trifluorophenylacetic acid. While direct comparative studies on their intrinsic biological activities are scarce, a comprehensive analysis of their established roles as synthetic precursors offers significant insights into their respective biological relevance.

Introduction: The Impact of Fluorine Positional Isomerism

Phenylacetic acids are versatile scaffolds in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The specific positioning of these electron-withdrawing groups on the aromatic ring dictates the molecule's overall electronic and steric profile, thereby influencing its reactivity and suitability as a precursor for different classes of biologically active compounds. This guide will explore the distinct applications of this compound and 2,4,5-Trifluorophenylacetic acid, highlighting how their structural differences translate into divergent biological applications.

Comparative Overview of Biological Applications

The primary biological significance of these two isomers is currently understood through their utility as key building blocks in the synthesis of larger, more complex molecules with defined biological targets. The following table summarizes their principal applications.

FeatureThis compound2,4,5-Trifluorophenylacetic Acid
Primary Biological Relevance Antifungal applications, both directly and as a synthetic precursor.Precursor for anti-diabetic and anti-cancer agents.
Known Direct Biological Activity Inhibits the growth of the fungus Botrytis cinerea by disrupting microtubule conformation.[1]Not well-documented as a standalone active agent. Its biological significance is primarily as a synthetic intermediate.
Key Synthetic Applications - Synthesis of pyridazine-based agricultural fungicides.[2][3]- Preparation of glucosamine-based supramolecular nanotubes for potential use in human mesenchymal cell therapy.[2][3]- A crucial intermediate in the synthesis of Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[2][4][5][6][7][8][9]- Used in the synthesis of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinase inhibitors for cancer therapy.[5][10]
Associated Therapeutic Areas Agriculture (Fungicide), Regenerative Medicine.Endocrinology (Diabetes), Oncology (Cancer).

In-Depth Analysis of Biological Roles

This compound: A Focus on Antifungal Activity

The biological activity of this compound is most clearly defined in the context of mycology. It has been shown to possess intrinsic antifungal properties against Botrytis cinerea, a common plant pathogen.[1] The proposed mechanism involves the disruption of microtubule polymerization, a critical process for fungal cell division and growth.[1] This inherent activity makes it a valuable starting point for the development of novel agricultural fungicides. Indeed, it is used in the synthesis of pyridazine fungicides, leveraging its trifluorinated phenyl moiety to achieve potent and stable final products.[2][3]

Beyond its fungicidal applications, this isomer is also utilized in the field of biomaterials, specifically in the creation of supramolecular nanotubes for cell therapy, demonstrating its versatility as a chemical building block.[2][3]

2,4,5-Trifluorophenylacetic Acid: A Cornerstone for Metabolic and Oncologic Therapeutics

In contrast, 2,4,5-Trifluorophenylacetic acid has established its significance as a critical intermediate in the synthesis of major pharmaceutical agents. Its most prominent role is in the production of Sitagliptin, a widely prescribed oral medication for type 2 diabetes.[2][4][5][6][7][8][9] Sitagliptin functions as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1 and GIP.[11][12] By inhibiting DPP-4, Sitagliptin prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[11] The 2,4,5-trifluorophenyl group of Sitagliptin is crucial for its binding affinity and interaction with the active site of the DPP-4 enzyme.

Furthermore, this isomer is a key precursor for a class of potent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and other related kinases in the ErbB family.[5][10] These kinases are often overexpressed or mutated in various cancers, and their inhibition is a cornerstone of modern targeted cancer therapy.[13][14] The trifluorinated phenyl moiety contributes to the binding of these inhibitors to the ATP-binding pocket of the kinase domain.

Experimental Protocols for Comparative Biological Evaluation

To date, a direct, side-by-side comparison of the biological activities of these two isomers has not been extensively reported in the literature. For researchers wishing to conduct such a comparative analysis, the following experimental protocols provide a framework for evaluating their potential antifungal, DPP-4 inhibitory, and EGFR kinase inhibitory activities.

In Vitro Antifungal Susceptibility Testing

This protocol is designed to assess and compare the direct antifungal effects of the two isomers.

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of each trifluorophenylacetic acid isomer in DMSO P2 Culture fungal strain (e.g., Candida albicans) in appropriate broth P1->P2 P3 Adjust fungal inoculum to a standardized concentration (e.g., 0.5 McFarland) P2->P3 A1 Serially dilute compounds in a 96-well microtiter plate P3->A1 A2 Add standardized fungal inoculum to each well A1->A2 A3 Include positive (no drug) and negative (no inoculum) controls A2->A3 A4 Incubate plates at 35-37°C for 24-48 hours A3->A4 D1 Determine Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometry A4->D1 D2 Compare MIC values of the two isomers D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare 10 mM stock solutions of this compound and 2,4,5-Trifluorophenylacetic acid in 100% DMSO.

  • Inoculum Preparation: Culture a susceptible fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.[15]

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in RPMI 1640 medium, ranging from a high to a low concentration.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by reading the optical density at 600 nm.[16]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is designed to measure the inhibition of DPP-4 enzymatic activity.

Workflow for DPP-4 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Reaction cluster_analysis Measurement & Analysis P1 Prepare serial dilutions of test compounds and a known inhibitor (Sitagliptin) P2 Prepare human recombinant DPP-4 enzyme solution P1->P2 P3 Prepare DPP-4 substrate (e.g., Gly-Pro-AMC) solution P2->P3 A1 Add test compounds/controls to wells of a 96-well black plate P3->A1 A2 Add DPP-4 enzyme and incubate for 10 min at 37°C A1->A2 A3 Initiate reaction by adding DPP-4 substrate A2->A3 A4 Incubate for 30 min at 37°C, protected from light A3->A4 D1 Measure fluorescence (Ex: 360 nm, Em: 460 nm) A4->D1 D2 Calculate percent inhibition relative to enzyme control D1->D2 D3 Determine IC50 values by plotting inhibition vs. log(concentration) D2->D3 G cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_analysis Detection & Analysis P1 Prepare serial dilutions of test compounds and a known inhibitor (e.g., Erlotinib) P2 Prepare recombinant human EGFR enzyme solution P1->P2 P3 Prepare substrate (e.g., Poly(Glu, Tyr)) and ATP solution P2->P3 A1 Add compounds, substrate, and ATP to a 96-well plate P3->A1 A2 Initiate reaction by adding EGFR enzyme A1->A2 A3 Incubate for 60 min at room temperature A2->A3 D1 Stop reaction and measure ADP production using a detection reagent (e.g., ADP-Glo™) A3->D1 D2 Measure luminescence D1->D2 D3 Calculate percent inhibition and determine IC50 values D2->D3

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 2,4,6-Trifluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against 2,4,6-Trifluorophenylacetic acid (2,4,6-TFPAA) derivatives. As small, non-immunogenic molecules, or haptens, TFPAA derivatives require specific strategies for antibody generation and characterization.[1][2] This document moves beyond a simple protocol, delving into the causal logic behind experimental choices to ensure the development of highly specific and well-characterized immunoassays for research, diagnostic, or drug development applications.

The Foundational Step: Strategic Immunogen Design

The specificity of an anti-hapten antibody is largely predetermined by the design of the immunogen. Since haptens like 2,4,6-TFPAA cannot elicit an immune response on their own, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[3][]

Causality in Conjugation: The choice of where and how to attach the 2,4,6-TFPAA molecule to the carrier is critical. The immune system will generate antibodies against the epitopes presented. If the linker arm used for conjugation is attached to the phenyl ring, the resulting antibodies will likely recognize the acetic acid side chain. Conversely, linking through the acetic acid moiety will expose the trifluorinated phenyl ring, directing the immune response to this key structural feature. This decision is paramount and must be guided by the intended application and the structures of potential cross-reactants.

The process involves activating the carboxyl group of the TFPAA's acetic acid side chain, often using a carbodiimide crosslinker like EDC, to form a stable amide bond with primary amines (e.g., lysine residues) on the carrier protein.[5] The hapten density—the number of hapten molecules per carrier protein—also influences the immune response; a density of 10-20 haptens per carrier is often a good starting point for achieving high-titer antibody production.[6][7]

Hapten_Carrier_Conjugation cluster_0 Components cluster_1 Conjugation Chemistry Hapten 2,4,6-TFPAA Hapten (C₈H₅F₃O₂) EDC EDC/NHS Chemistry (Activates -COOH group) Hapten->EDC Carboxyl Activation Carrier Carrier Protein (e.g., KLH/BSA) with Lysine Residues (-NH₂) Reaction Amide Bond Formation Carrier->Reaction EDC->Reaction Activated Hapten Immunogen Immunogen (TFPAA-Carrier Conjugate) Reaction->Immunogen Covalent Linkage caption Fig 1: Hapten-Carrier Conjugation Workflow.

Caption: Figure 1. Workflow for conjugating the 2,4,6-TFPAA hapten to a carrier protein.

The Litmus Test: Designing a Robust Cross-Reactivity Immunoassay

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for assessing the specificity of anti-hapten antibodies due to its high sensitivity and suitability for small molecule detection.[8][9] The principle relies on the competition between the free analyte in a sample and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A lower signal indicates a higher concentration of the analyte in the sample.

The Cross-Reactivity Panel: A Test of Specificity

To comprehensively evaluate an antibody, it must be challenged with a panel of structurally related molecules. This allows for the objective quantification of its binding profile. For an antibody raised against 2,4,6-TFPAA, the choice of compounds is dictated by structural similarity.

Compound Name Structure Rationale for Inclusion
This compound C₈H₅F₃O₂Target Analyte: The homologous antigen for baseline (100%) reactivity.[10]
2,4,5-Trifluorophenylacetic acid C₈H₅F₃O₂Isomeric Specificity: Tests the antibody's ability to distinguish between positional isomers.[11]
2,4-Difluorophenylacetic acid C₈H₆F₂O₂Fluorine Substitution: Evaluates the contribution of the third fluorine atom to the epitope.
4-Fluorophenylacetic acid C₈H₇FO₂Fluorine Substitution: Assesses binding with minimal fluorine substitution.
Phenylacetic acid C₈H₈O₂Backbone Specificity: Determines if the antibody binds to the non-fluorinated parent molecule.
Trifluoroacetic acid C₂HF₃O₂Metabolite/Degradant: A potential metabolite or structurally similar small fluorinated acid.[12]
Experimental Protocol: Competitive ELISA

This protocol provides a self-validating system for determining antibody specificity. Each plate should include a full standard curve for the target analyte (2,4,6-TFPAA) and separate curves for each potential cross-reactant.

Materials:

  • 96-well high-binding polystyrene microplates

  • Coating Antigen: 2,4,6-TFPAA conjugated to a protein different from the immunogen (e.g., TFPAA-BSA if KLH was used for immunization)

  • Primary Antibody: Purified antibody raised against 2,4,6-TFPAA-KLH

  • Secondary Antibody: HRP-conjugated anti-species antibody (e.g., anti-rabbit IgG-HRP)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBS-T

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄

  • Plate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology:

  • Antigen Coating:

    • Dilute the TFPAA-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL to each well of the 96-well plate.

    • Incubate overnight at 4°C. This allows for passive adsorption of the antigen to the plate surface.[13]

  • Washing:

    • Discard the coating solution.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well to remove any unbound antigen.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding of antibodies to the plastic surface, which would otherwise lead to high background signal.[14]

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (2,4,6-TFPAA) and each potential cross-reactant in PBS-T.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-optimized dilution). This pre-incubation step allows the competition to occur in the liquid phase.

    • Wash the blocked plate 3 times.

    • Transfer 100 µL of the antibody/analyte mixture to the appropriate wells.

    • Incubate for 1 hour at 37°C. During this time, free antibody (not bound to analyte in the solution) will bind to the coated antigen on the plate.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with Wash Buffer to remove unbound primary antibody.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes. The HRP enzyme will convert the TMB into a blue-colored product.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change to yellow.

    • Read the absorbance at 450 nm using a plate reader within 15 minutes.

Competitive_ELISA_Workflow cluster_steps ELISA Protocol Steps cluster_principle Principle of Competition S1 1. Coat Plate with TFPAA-BSA Conjugate S2 2. Block Plate (e.g., with BSA) S1->S2 S3 3. Competitive Incubation Add mixture of Primary Ab + Free Analyte (Sample) S2->S3 S4 4. Add Secondary Ab (HRP-conjugated) S3->S4 S5 5. Add Substrate (TMB) & Stop Solution S4->S5 S6 6. Read Absorbance at 450 nm S5->S6 High_Analyte High Free Analyte in Sample Low_Signal Low Signal (Low Absorbance) High_Analyte->Low_Signal Few Ab bind to plate Low_Analyte Low Free Analyte in Sample High_Signal High Signal (High Absorbance) Low_Analyte->High_Signal Many Ab bind to plate caption Fig 2: Competitive ELISA Workflow and Principle.

Caption: Figure 2. The workflow and underlying principle of the competitive ELISA for cross-reactivity.

Data Interpretation: Quantifying Specificity

The raw absorbance data is used to generate dose-response curves for each compound tested. By plotting absorbance against the logarithm of the analyte concentration, a sigmoidal curve is obtained.

Key Metrics:

  • IC50: The concentration of an analyte that causes a 50% reduction in the maximum signal. This is the central point of comparison. A lower IC50 indicates a higher binding affinity.[5]

  • Percent Cross-Reactivity (%CR): This value normalizes the binding of a competing compound against the target analyte. It is calculated using the IC50 values.

Formula for Cross-Reactivity: %CR = (IC50 of 2,4,6-TFPAA / IC50 of Competing Compound) x 100%

Hypothetical Performance Comparison: Antibody A vs. Antibody B

Let's consider two hypothetical monoclonal antibodies. Antibody A was generated using a linker attached to the phenyl ring, while Antibody B used a linker on the acetic acid group.

Table 1: Hypothetical IC50 and Cross-Reactivity Data

Compound Antibody A (IC50, ng/mL) Antibody A (%CR) Antibody B (IC50, ng/mL) Antibody B (%CR)
This compound 15100% 20100%
2,4,5-Trifluorophenylacetic acid 3504.3%2580.0%
2,4-Difluorophenylacetic acid 1,2001.3%9521.1%
Phenylacetic acid >10,000<0.15%8,5000.24%
Trifluoroacetic acid >10,000<0.15%>10,000<0.20%

Analysis and Interpretation:

  • Antibody A (High Specificity): This antibody exhibits excellent specificity for the target 2,4,6-TFPAA. The high IC50 values (low affinity) for all other compounds, especially the 2,4,5-TFPAA isomer, indicate that the antibody's binding pocket is highly sensitive to the precise positioning of all three fluorine atoms. The immunogen design (exposing the acetic acid group) likely contributed to this high degree of specificity for the substituted ring structure.

  • Antibody B (Broader Reactivity): This antibody shows significant cross-reactivity with the 2,4,5-TFPAA isomer (80%) and moderate reactivity with 2,4-Difluorophenylacetic acid (21.1%). This suggests its epitope is primarily the fluorinated phenylacetic acid backbone but is less dependent on the exact fluorine substitution pattern. This profile resulted from an immunogen design that exposed the trifluorinated ring, making the antibody less selective for the specific isomer.

Conclusion

This guide demonstrates that a thorough cross-reactivity study is a multi-faceted process grounded in rational immunogen design and meticulous execution of a competitive immunoassay. The resulting data, when properly analyzed, provides a clear and quantitative comparison of antibody performance. For researchers in drug development or diagnostics, selecting an antibody like the hypothetical "Antibody A" would be critical for assays requiring unambiguous detection of 2,4,6-TFPAA. Conversely, an antibody like "Antibody B" might be suitable for screening for a class of trifluorinated phenylacetic acid compounds. The choice is ultimately dictated by the specific question the assay is intended to answer.

References

The Fluorination Effect: A Comparative Analysis of 2,4,6-Trifluorophenylacetic Acid and Phenylacetic Acid in Bio-Molecular Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design. This guide provides an in-depth comparison of 2,4,6-Trifluorophenylacetic acid and its non-fluorinated parent, Phenylacetic acid. We will explore how the introduction of fluorine fundamentally alters the molecule's physicochemical properties and, consequently, its performance and application in various biological and chemical contexts. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the tangible impact of aromatic fluorination.

The Power of Fluorine: A Physicochemical Perspective

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a powerful tool for modulating molecular behavior. When incorporated into a molecule like phenylacetic acid, it can profoundly influence lipophilicity, acidity (pKa), and metabolic stability, which are critical parameters for a compound's pharmacokinetic and pharmacodynamic profile.[1]

The most immediate and predictable effect of adding three electron-withdrawing fluorine atoms to the phenyl ring is a significant increase in the acidity of the carboxylic acid group. This is due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate anion. While the pKa of phenylacetic acid is approximately 4.25, the pKa of its trifluorinated analog is expected to be substantially lower, making it a stronger acid.[2]

Lipophilicity, a measure of a compound's ability to partition into nonpolar environments like cell membranes, is also critically affected. The impact of fluorination on lipophilicity can be complex; however, it is a well-established strategy for optimizing membrane permeability and, by extension, bioavailability.[3][4][5][6]

Comparative Physicochemical Properties
PropertyPhenylacetic AcidThis compoundRationale for Difference
Chemical Structure C₆H₅CH₂COOHC₆H₂F₃CH₂COOHIntroduction of three fluorine atoms on the phenyl ring.
Molecular Weight 136.15 g/mol [2][7]190.12 g/mol [8][9]The addition of three fluorine atoms increases the mass.
pKa ~4.25[2]Predicted to be < 4.25Strong electron-withdrawing fluorine atoms stabilize the conjugate base, increasing acidity.
Appearance White crystalline solid[7]White crystals[8]Both are crystalline solids at room temperature.
Melting Point 76.5 °C[2]110 - 112 °C[8]Altered crystal packing and intermolecular forces due to fluorination.

Performance in Application-Specific Contexts

Direct comparative data in a single, standardized assay for both compounds is sparse in publicly available literature. However, by examining their established roles and activities, we can draw clear distinctions in their performance and utility.

Phenylacetic Acid: A Natural Bioactive Compound

Phenylacetic acid (PAA) is a well-characterized natural product with diverse biological roles. It functions as a plant auxin, a class of hormones that regulate growth.[7][10] Furthermore, PAA exhibits significant antimicrobial properties. It has been identified as a bioactive compound produced by biocontrol bacteria like Bacillus mycoides, where it acts to suppress spore germination in pathogenic fungi such as Fusarium oxysporum.[11] Studies have also demonstrated its antibacterial activity against plant pathogens like Agrobacterium tumefaciens, where it disrupts cell membrane integrity.[12]

This compound: A Versatile Synthetic Building Block

In contrast, this compound is primarily valued as a specialized chemical intermediate.[8] Its altered reactivity and physical properties, conferred by the fluorine atoms, make it an ideal building block for creating more complex molecules with tailored functions. For instance, it is employed in the synthesis of novel pyridazine-based agricultural fungicides.[8] The fluorinated phenyl moiety is a common feature in many modern agrochemicals and pharmaceuticals, designed to enhance potency, selectivity, and metabolic stability.

A closely related analog, 2,4,5-Trifluorophenylacetic acid, serves as a crucial intermediate in the synthesis of Sitagliptin, a leading medication for type 2 diabetes.[13][14][15] This underscores the high value of trifluorinated phenylacetic acid derivatives in the pharmaceutical industry.

Experimental Methodologies: Protocols for Assay & Analysis

To provide a practical context, we outline protocols for assays relevant to the known activities of these compounds.

Protocol 1: Antibacterial Activity Assay (Membrane Integrity)

This protocol is adapted from methods used to test the antibacterial mechanism of Phenylacetic Acid against A. tumefaciens.[12] It measures the leakage of nucleic acids and proteins as an indicator of compromised cell membrane integrity.

Objective: To determine if a test compound disrupts bacterial cell membrane integrity.

Materials:

  • Bacterial strain (e.g., Agrobacterium tumefaciens)

  • Nutrient Broth (NB) medium

  • Test compound solution (e.g., Phenylacetic Acid at its IC50 concentration)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Culture Preparation: Inoculate the bacterial strain into NB medium and incubate until it reaches the logarithmic growth phase.

  • Treatment: Centrifuge the bacterial culture, discard the supernatant, and resuspend the bacterial pellet in sterile PBS. Adjust the cell density to a desired concentration (e.g., 10⁸ CFU/mL).

  • Exposure: Add the test compound (e.g., Phenylacetic Acid) to the bacterial suspension to achieve the final desired concentration (e.g., IC50). A control group with no compound should be run in parallel.

  • Incubation: Incubate the treated and control suspensions at the optimal growth temperature (e.g., 30°C) with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 10 hours), withdraw aliquots from each suspension.

  • Centrifugation: Centrifuge the aliquots to pellet the bacterial cells.

  • Measurement of Leakage:

    • Nucleic Acids: Measure the absorbance of the supernatant at 260 nm (OD₂₆₀). An increase in absorbance relative to the control indicates leakage of nucleic acids.[12]

    • Proteins: Measure the absorbance of the supernatant at 280 nm (OD₂₈₀) to quantify protein leakage.[12]

  • Data Analysis: Plot the absorbance values against time for both treated and control groups to visualize the extent of membrane damage.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Inoculate & Grow Bacteria (Logarithmic Phase) prep2 Harvest & Resuspend Cells in PBS prep1->prep2 exp1 Add Test Compound (e.g., PAA at IC50) prep2->exp1 exp2 Incubate with Shaking (e.g., 30°C) exp1->exp2 exp3 Collect Samples at Time Intervals exp2->exp3 an1 Centrifuge to Separate Supernatant exp3->an1 an2 Measure Supernatant Absorbance (260/280 nm) an1->an2 an3 Plot Data vs. Time (Treated vs. Control) an2->an3

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for quantifying phenylacetic acid in a sample, adapted from established analytical procedures.[16]

Objective: To separate, detect, and quantify Phenylacetic Acid or its fluorinated analog in a solution.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase: Acetonitrile and water with a pH-modifying acid (e.g., phosphoric acid to suppress ionization).

  • Standard solutions of the analyte of known concentrations.

  • Sample for analysis.

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase. If the sample is from a biological matrix (e.g., serum), perform a protein precipitation step (e.g., with perchloric acid) followed by centrifugation.[16]

  • Standard Curve Generation: Prepare a series of standard solutions of the pure compound (e.g., Phenylacetic Acid) at known concentrations.

  • HPLC Setup:

    • Equilibrate the C18 column with the mobile phase.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to the appropriate wavelength (e.g., 208 nm for Phenylacetic Acid).[16]

  • Injection: Inject a fixed volume of each standard solution and the prepared sample onto the column. A gradient of increasing acetonitrile is often used for elution.[16]

  • Data Acquisition: Record the chromatograms, noting the retention time and peak area for the analyte in each run.

  • Quantification:

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Discussion: The "Fluorination Effect" in Action

The distinct applications of Phenylacetic Acid and its trifluorinated analog highlight a fundamental principle in medicinal chemistry: molecular function is dictated by structure and physicochemical properties.

// Nodes paa [label="Phenylacetic Acid\n(PAA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tfpaa [label="2,4,6-Trifluoro-PAA\n(TFPAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fluorination [label="Aromatic\nFluorination", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Properties props_paa [label="Properties:\n- Weaker Acid (pKa ~4.25)\n- Natural Product", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; props_tfpaa [label="Properties:\n- Stronger Acid (pKa < 4.25)\n- Increased Lipophilicity (Context-dependent)\n- Altered Conformation", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Applications app_paa [label="Applications:\n- Plant Auxin\n- Antimicrobial Agent", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; app_tfpaa [label="Applications:\n- Synthetic Intermediate\n- Precursor for Agrochemicals\n- Building Block for Pharmaceuticals", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges paa -> fluorination [label="introduces\n3 fluorine atoms"]; fluorination -> tfpaa;

paa -> props_paa [dir=none]; props_paa -> app_paa;

tfpaa -> props_tfpaa [dir=none]; props_tfpaa -> app_tfpaa; } ` Caption: Impact of Fluorination on Properties and Applications.

Phenylacetic acid's efficacy as an antimicrobial agent is likely tied to its specific pKa and lipophilicity, which govern its ability to cross bacterial membranes and disrupt cellular functions in its protonated state.[12] The introduction of three fluorine atoms in this compound would drastically alter these parameters. The lower pKa means it would be more highly ionized at physiological pH, which could reduce passive diffusion across membranes. However, its potentially increased lipophilicity and altered electronic profile could lead to different protein binding interactions or make it a superior leaving group or reactive intermediate in planned chemical syntheses.[8] This trade-off is precisely what chemists exploit: the fluorinated version is not necessarily a "better" antimicrobial agent, but rather a chemically distinct entity with its own set of valuable properties, making it an excellent precursor for building molecules where fluorine's influence is desired in the final product.

Conclusion

The comparison between this compound and Phenylacetic acid serves as an exemplary case study on the strategic use of fluorination. While Phenylacetic acid is a bioactive molecule with established roles in nature, its trifluorinated counterpart excels as a synthetic building block, enabling the construction of advanced agrochemicals and pharmaceuticals. Understanding the profound impact of fluorination on fundamental physicochemical properties allows researchers to select the right tool for the job—whether it's harnessing the inherent bioactivity of a natural acid or leveraging the unique chemical potential of its engineered, fluorinated analog.

References

A Comparative Guide to Assessing the Purity of Commercial 2,4,6-Trifluorophenylacetic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. 2,4,6-Trifluorophenylacetic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agricultural fungicides.[1] Ensuring its purity is a critical step in guaranteeing the safety, efficacy, and quality of the final product.[2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound samples, complete with experimental insights and data.

The Analytical Imperative: Why Purity Matters

Impurities in a starting material like this compound can arise from various sources, including the synthetic route, degradation products, or residual solvents.[2] Even trace amounts of these impurities can have significant consequences, potentially altering the pharmacological or toxicological profile of the final API. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in drug substances.[4][5][6][7][8]

This guide will compare three robust analytical techniques for the comprehensive purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC): The industry standard for purity and impurity profiling.

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: A highly specific and direct method for organofluorine compounds.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that provides a bulk purity assessment based on melting point depression.

Understanding Potential Impurities

The choice of analytical methodology is often guided by the likely impurities. Common synthetic routes to trifluorophenylacetic acids can involve precursors like trifluorobenzenes or their halogenated derivatives.[9][10] For this compound, a plausible synthetic starting material is 1,3,5-trifluorobenzene.

Potential impurities in commercial samples may include:

  • Positional Isomers: Isomers such as 2,4,5-trifluorophenylacetic acid or other trifluorophenylacetic acid variants are common process-related impurities that can be challenging to separate.

  • Starting Materials: Residual unreacted 1,3,5-trifluorobenzene or other precursors.

  • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate structurally related compounds.

  • Degradation Products: Improper storage or handling can lead to the degradation of the final product.

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, incorporating orthogonal analytical techniques for a robust evaluation.

G cluster_0 Purity Assessment Workflow Sample Sample HPLC HPLC Sample->HPLC Chromatographic Separation qNMR qNMR Sample->qNMR Direct Quantification DSC DSC Sample->DSC Thermal Analysis Data_Integration Data Integration & Purity Assignment HPLC->Data_Integration qNMR->Data_Integration DSC->Data_Integration Report Final Purity Report Data_Integration->Report

Caption: Workflow for Purity Assessment.

Comparative Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for detecting trace impurities.

Causality Behind Experimental Choices: A reversed-phase HPLC method is the logical choice for a moderately polar compound like this compound. A C18 column provides excellent hydrophobic retention, while an acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable as the benzene ring is a chromophore.

Experimental Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Data Presentation:

ParameterSample ASample B
Main Peak Retention Time (min) 12.512.5
Purity by Area % 99.85%98.90%
Impurity 1 (11.8 min) 0.08%0.75%
Impurity 2 (13.2 min) 0.05%0.30%
Other Impurities 0.02%0.05%

Trustworthiness (Self-Validation): The method's validity is ensured through system suitability tests, including replicate injections of a standard to check for consistent retention times and peak areas. Method validation should be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[11][12]

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

For fluorinated compounds, ¹⁹F qNMR offers a direct and powerful method for purity determination without the need for a reference standard of the analyte itself. The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make this technique highly reliable.

Causality Behind Experimental Choices: ¹⁹F qNMR is chosen for its high specificity. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, allowing for the clear distinction between the target molecule and potential fluorinated impurities. An internal standard with a known purity and a distinct ¹⁹F signal is used for accurate quantification.

Experimental Protocol: ¹⁹F qNMR Purity Assay

  • Instrumentation: NMR spectrometer (e.g., 400 MHz) with a fluorine probe.

  • Internal Standard: Trifluoroacetic acid (TFA) of known high purity.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately add a known amount (e.g., 10 mg) of the TFA internal standard.

    • Add approximately 0.7 mL of DMSO-d6, cap, and vortex to dissolve.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all fluorine nuclei).

    • Number of Scans: 16

    • Proton decoupling is applied to simplify the spectrum.

Data Presentation:

The purity is calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of fluorine atoms

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

ParameterSample ASample B
¹⁹F Chemical Shift (ppm) -108 (F2, F6), -102 (F4)-108 (F2, F6), -102 (F4)
Calculated Purity (%) 99.9%98.8%

Trustworthiness (Self-Validation): The long relaxation delay ensures accurate integration. The use of a certified internal standard provides traceability. The specificity of the ¹⁹F signals minimizes the risk of interference from non-fluorinated impurities.

Differential Scanning Calorimetry (DSC)

DSC determines purity by measuring the depression and broadening of the melting point of a substance caused by impurities. This is based on the van't Hoff equation.[2][3][6]

Causality Behind Experimental Choices: DSC is an excellent orthogonal technique to chromatography and spectroscopy as it measures a bulk thermodynamic property. It is particularly useful for detecting eutectic impurities that are soluble in the melt but not in the solid phase of the main component.

Experimental Protocol: DSC Purity Determination

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Heating Program: Heat the sample at a slow rate (e.g., 1 °C/min) through its melting range.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Data Presentation:

The purity is calculated by the DSC software based on the shape of the melting endotherm.

ParameterSample ASample B
Melting Onset (°C) 109.8108.5
Peak Melting Temperature (°C) 111.5110.2
Calculated Purity (mol %) 99.88%98.95%

Trustworthiness (Self-Validation): The method relies on the assumption of a eutectic system. The slow scan rate is crucial to maintain thermal equilibrium during melting. The validity can be cross-checked by running samples with known amounts of added impurities.

Synthesis of Findings and Recommendations

The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for a comprehensive purity assessment.

G cluster_0 Analytical Techniques cluster_1 Purity Information HPLC HPLC Impurity_Profile Impurity Profile (Separation & Quantification) HPLC->Impurity_Profile qNMR 19F qNMR Absolute_Purity Absolute Purity (Direct Measurement) qNMR->Absolute_Purity DSC DSC Bulk_Purity Bulk Purity (Thermodynamic) DSC->Bulk_Purity Impurity_Profile->Absolute_Purity Complements Absolute_Purity->Bulk_Purity Orthogonal Confirmation Bulk_Purity->Impurity_Profile Cross-validation

Caption: Interrelation of Analytical Techniques.

A multi-pronged approach is recommended for the robust assessment of this compound purity.

  • HPLC should be the primary technique for impurity profiling, capable of separating and quantifying both known and unknown impurities.

  • ¹⁹F qNMR serves as an excellent, highly specific method for determining the absolute purity of the fluorinated analyte, providing an orthogonal confirmation of the HPLC assay results.

  • DSC offers a valuable assessment of bulk purity and can detect impurities that may not be amenable to HPLC or NMR analysis.

By integrating the data from these three complementary techniques, researchers and drug development professionals can confidently establish the purity of their this compound samples, ensuring the integrity of their subsequent research and development activities.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,4,6-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,4,6-Trifluorophenylacetic acid (CAS 209991-63-9), ensuring that this process is handled with the same precision as your research.

Core Directive: Understanding the Hazard Profile

This compound is a halogenated organic compound. Its chemical nature dictates its hazard profile and, consequently, its disposal requirements. The primary hazards associated with this solid, crystalline compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

The presence of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, makes the compound highly stable.[3][4] This stability means it is not readily biodegradable and requires specific, high-energy methods for complete destruction. Therefore, under no circumstances should this compound or its waste be disposed of down the drain or in standard municipal trash. It must be treated as regulated hazardous waste.[5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Before handling the pure compound or its waste, the following personal protective equipment must be worn. This is a non-negotiable safety standard to prevent personal exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically impervious gloves.To prevent skin contact and irritation.[7]
Eye Protection Chemical safety goggles or a face shield.[7]To protect against dust particles or splashes causing serious eye irritation.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[7]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.[8] For weighing or potential dust generation, a NIOSH-approved respirator (e.g., N95) may be necessary.To prevent inhalation of airborne particles that can cause respiratory irritation.[7]

On-Site Waste Management: Segregation and Containment

Proper disposal begins in the laboratory. The principle of waste segregation is paramount to ensure safe handling and efficient final disposal by a licensed facility.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are suitable.[5]

  • Label Correctly: Before adding any waste, the container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Irritant," "Skin/Eye Irritant")

    • The date accumulation started.

  • Segregate Waste Streams: This is a critical step. This compound waste is classified as a halogenated organic waste .[5]

    • DO collect it with other halogenated solvents and solids.

    • DO NOT mix it with non-halogenated organic waste, strong acids, strong bases, or oxidizing agents.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Collect All Contaminated Materials: Any item that comes into direct contact with the compound is considered hazardous waste. This includes:

    • Gloves

    • Weighing paper or boats

    • Contaminated pipette tips

    • Bench paper These items should be placed in a sealed bag within the main halogenated waste container or in a separate, clearly labeled solid waste container.

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[8]

  • Arrange for Pickup: Once the container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

Spill Management Procedures

Accidents happen, but a prepared response minimizes risk.

  • For Minor Spills (Small amount of solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material, avoiding the creation of dust.

    • Place the spilled material and all cleanup materials (e.g., contaminated paper towels) into the designated hazardous waste container.[1]

    • Wipe the area with a damp cloth and then decontaminate with soap and water. Place the cleaning materials in the waste container.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill without proper training and equipment.[7]

The Final Destination: Approved Disposal Pathways

As a halogenated organic compound, this compound is subject to specific disposal technologies regulated by agencies like the U.S. Environmental Protection Agency (EPA).[9][10] The accepted and most effective method for destroying this class of chemical is high-temperature incineration .[4][5]

Why Incineration? The high thermal stability of fluorinated compounds means they require extreme conditions to be broken down.[3][4] Licensed hazardous waste incinerators operate at temperatures high enough (often >1000°C) and with sufficient residence times to ensure the complete destruction of the organic molecule, breaking the robust carbon-fluorine bonds.[4] These facilities are equipped with advanced flue gas cleaning systems, such as scrubbers, to neutralize and capture harmful acidic gases (like hydrogen fluoride) that are formed during combustion.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling this compound from use to final disposal.

G cluster_lab In-Laboratory Procedures cluster_waste Waste Segregation cluster_spill Spill Response cluster_disposal External Disposal Pathway start Handling this compound ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe use Experimental Use ppe->use waste_gen Generate Waste Stream (Unused solid, contaminated items) use->waste_gen spill Spill Occurs use->spill segregate Halogenated Organic? waste_gen->segregate Is it halogenated? spill_size Minor or Major? spill->spill_size Assess Size yes_bin Place in Labeled 'Halogenated Waste' Container segregate->yes_bin Yes no_bin Use Different Waste Stream segregate->no_bin No ehs_pickup Arrange Pickup by EHS / Licensed Contractor yes_bin->ehs_pickup minor_spill Clean up with spill kit. Place waste in container. spill_size->minor_spill Minor major_spill Evacuate. Call EHS/Emergency Response. spill_size->major_spill Major minor_spill->yes_bin transport Transport to Approved Hazardous Waste Facility ehs_pickup->transport incinerate High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate destroyed Compound Destroyed incinerate->destroyed

References

Mastering the Safe Handling of 2,4,6-Trifluorophenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the personal protective equipment, operational protocols, and disposal of 2,4,6-Trifluorophenylacetic acid, ensuring a secure and compliant laboratory environment.

As a key building block in the synthesis of novel therapeutics and advanced materials, this compound is a compound of significant interest in modern research and development.[1] Its trifluorinated phenyl moiety imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the safe handling, necessary personal protective equipment (PPE), and compliant disposal of this compound, empowering you to work with confidence and security.

Understanding the Hazard: A Proactive Approach to Safety

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given the structural similarities, it is prudent to handle this compound with the assumption that it poses similar irritant hazards. The acidic nature of the carboxylic acid group, combined with the presence of three electron-withdrawing fluorine atoms on the aromatic ring, can enhance its reactivity and potential to cause irritation upon contact.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure to this compound. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against accidental splashes. For operations with a higher risk of splashing, such as transferring large quantities or working with heated solutions, a full-face shield worn over chemical splash goggles is required to protect the entire face.
Hand Protection Chemically resistant gloves are essential. Given that this compound is an organic acid, gloves made of nitrile or neoprene are generally suitable. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates. Always double-glove when handling concentrated forms of the acid.
Body Protection A laboratory coat is the minimum requirement for body protection. For procedures with a significant risk of splashing or contamination, a chemically resistant apron worn over the lab coat is recommended. Ensure that footwear is fully enclosed and made of a non-porous material.
Respiratory Protection All handling of solid this compound that may generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary as a temporary measure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-defined operational plan is paramount for the safe handling of this compound. The following workflow provides a procedural guide for common laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment in Fume Hood handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3

Figure 1. A workflow diagram for the safe handling of this compound.

Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE as outlined in the table above is worn correctly.

  • Verify Fume Hood Functionality: Check the fume hood's certification sticker and ensure the airflow monitor indicates proper operation.

  • Assemble All Necessary Equipment: Gather all glassware, reagents, and waste containers and place them in the fume hood before handling the chemical.

Handling:

  • Weighing the Solid: Carefully weigh the solid this compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Preparing Solutions: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Be aware that the dissolution of acids can be exothermic.

  • Conducting the Experiment: Perform all experimental manipulations within the fume hood. Keep the sash at the lowest practical height.

Cleanup:

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

  • Segregate Waste: All waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Dispose of Contaminated PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the appropriate solid waste stream. Wash hands thoroughly after removing gloves.

Disposal Plan: Ensuring Environmental Compliance and Safety

The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Halogenated Organic Waste: All solutions, reaction mixtures, and solvent rinsates containing this compound must be collected in a designated "Halogenated Organic Waste" container. This is crucial because the combustion of halogenated compounds can produce toxic byproducts such as hydrogen fluoride if not incinerated in a specialized facility.

  • Solid Waste: Contaminated solid waste, including weighing boats, gloves, and paper towels, should be collected in a separate, clearly labeled container for hazardous solid waste.

Disposal Procedures:

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection schedules and container requirements.

  • Thermal Decomposition Considerations: Be aware that the thermal decomposition of fluorinated organic compounds can lead to the formation of highly toxic and corrosive substances, including hydrogen fluoride.[4][5] For this reason, incineration should only be carried out in a licensed hazardous waste facility equipped with appropriate scrubbers.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trifluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,4,6-Trifluorophenylacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。